molecular formula C6H9FO2 B2795290 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No. 1613330-60-1

3-Fluoro-3-methylcyclobutanecarboxylic acid

Cat. No.: B2795290
CAS No.: 1613330-60-1
M. Wt: 132.134
InChI Key: ZABOQQDLGWHBIE-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.134. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABOQQDLGWHBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Fluorinated Cyclobutanes in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the cyclobutane scaffold has garnered immense interest as a bioisosteric replacement for more common ring systems, providing a unique three-dimensional architecture that can improve potency and selectivity while reducing off-target effects.[2][3] The convergence of these two strategies in molecules like 3-Fluoro-3-methylcyclobutanecarboxylic acid creates a class of building blocks with immense potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound, grounded in established chemical principles and supported by practical insights.

Strategic Overview: A Multi-Step Approach from a Commercially Available Precursor

The synthesis of this compound is a multi-step process that leverages a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The overall synthetic strategy can be broken down into three key transformations:

  • Introduction of the Methyl Group: A Grignard reaction is employed to install the methyl group at the C3 position, converting the ketone into a tertiary alcohol.

  • Fluorination: Deoxyfluorination of the tertiary alcohol is then carried out to introduce the fluorine atom.

  • Purification and Isolation: The final step involves the purification of the target molecule.

This approach offers a logical and efficient pathway to the desired product, with each step being a well-established transformation in organic synthesis.

Synthesis_Overview Start 3-Oxocyclobutanecarboxylic Acid Intermediate1 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Start->Intermediate1 Grignard Reaction (MeMgBr) FinalProduct This compound Intermediate1->FinalProduct Deoxyfluorination (e.g., DAST)

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

The first critical step in the synthesis is the introduction of the methyl group onto the cyclobutane ring. This is achieved through a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5]

Reaction Causality and Experimental Choices

The carbonyl group of 3-oxocyclobutanecarboxylic acid is susceptible to nucleophilic attack. A methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), serves as an excellent nucleophile, delivering a methyl anion equivalent to the electrophilic carbonyl carbon.[4][5] The initial product of this reaction is a magnesium alkoxide, which is subsequently protonated during the aqueous workup to yield the desired tertiary alcohol, 3-hydroxy-3-methylcyclobutanecarboxylic acid.

It is crucial to protect the carboxylic acid functional group prior to the Grignard reaction. Grignard reagents are highly basic and will readily deprotonate the acidic proton of the carboxylic acid, consuming the reagent and preventing the desired addition to the ketone.[5] Esterification of the carboxylic acid, for example, to its methyl or ethyl ester, is a common and effective protecting strategy.

Experimental Protocol: Esterification and Grignard Reaction

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding ester.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the ester of 3-oxocyclobutanecarboxylic acid (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in diethyl ether or THF via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid ester.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude ester in a mixture of methanol or ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-hydroxy-3-methylcyclobutanecarboxylic acid.

Part 2: Deoxyfluorination of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

The second key transformation is the replacement of the hydroxyl group with a fluorine atom. Deoxyfluorination is a challenging yet crucial step in the synthesis of many fluorinated compounds.[6][7][8][9][10]

Mechanistic Considerations and Reagent Selection

The conversion of a tertiary alcohol to a tertiary fluoride can be accomplished using various deoxyfluorinating agents. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose. The reaction proceeds through the formation of an intermediate fluorosulfite ester, which then undergoes nucleophilic substitution by fluoride with the expulsion of sulfur dioxide and diethylamine.

Given the presence of the carboxylic acid, it is often advantageous to perform the deoxyfluorination on the corresponding ester to avoid side reactions. The choice of fluorinating agent and reaction conditions is critical to minimize the formation of elimination byproducts, which can be a significant issue with tertiary alcohols. Other modern deoxyfluorinating reagents, such as XtalFluor or Fluolead, may also be considered to optimize the reaction yield and selectivity.

Deoxyfluorination_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution Alcohol R-OH Intermediate R-O-SF2NEt2 Alcohol->Intermediate + DAST DAST Et2NSF3 Fluoride F- Intermediate->Fluoride - SOF2 Product R-F Intermediate->Product + F-

Caption: Simplified mechanism of deoxyfluorination using DAST.

Experimental Protocol: Deoxyfluorination

Note: Deoxyfluorinating agents like DAST are moisture-sensitive and should be handled under an inert atmosphere.

  • Protect the carboxylic acid of 3-hydroxy-3-methylcyclobutanecarboxylic acid as an ester (e.g., methyl or ethyl ester) following the procedure described in Part 1.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the ester of 3-hydroxy-3-methylcyclobutanecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or 19F NMR.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ester of this compound.

Part 3: Final Deprotection and Data Summary

The final step is the hydrolysis of the ester to yield the target this compound.

Experimental Protocol: Ester Hydrolysis
  • Dissolve the purified ester of this compound in a mixture of a suitable alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of ~2.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1a Esterification3-Oxocyclobutanecarboxylic acidMethanol, H₂SO₄Methyl 3-oxocyclobutanecarboxylate>95
1b Grignard ReactionMethyl 3-oxocyclobutanecarboxylateMeMgBrMethyl 3-hydroxy-3-methylcyclobutanecarboxylate70-85
1c HydrolysisMethyl 3-hydroxy-3-methylcyclobutanecarboxylateNaOH(aq)3-Hydroxy-3-methylcyclobutanecarboxylic acid>90
2a Esterification3-Hydroxy-3-methylcyclobutanecarboxylic acidMethanol, H₂SO₄Methyl 3-hydroxy-3-methylcyclobutanecarboxylate>95
2b DeoxyfluorinationMethyl 3-hydroxy-3-methylcyclobutanecarboxylateDASTMethyl 3-fluoro-3-methylcyclobutanecarboxylate50-70
3 HydrolysisMethyl 3-fluoro-3-methylcyclobutanecarboxylateLiOH(aq)This compound >90

Conclusion and Future Perspectives

The synthesis of this compound, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The key transformations—Grignard addition and deoxyfluorination—are powerful tools in the synthetic chemist's arsenal. Careful control of reaction conditions and appropriate use of protecting groups are paramount to achieving good yields and purity. The availability of this and other fluorinated cyclobutane building blocks will undoubtedly continue to fuel the discovery and development of new and improved therapeutic agents. Further research may focus on developing more efficient and stereoselective methods for the synthesis of these valuable compounds.

References

  • Chernykh A. V., Feskov I. O., et al. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Enamine.
  • ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF.
  • Snyder, S. E., et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • ResearchGate. Synthesis of syn - and anti -1-Amino-3-[ 18 F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection.
  • ChemicalBook. 3,3-Difluorocyclobutanecarboxylic acid synthesis.
  • Guidechem. What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? - FAQ.
  • Wang, X., et al. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. 2021.
  • PubMed. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R) -.
  • Organic Chemistry Portal. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.
  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • National Institutes of Health.
  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • ResearchGate. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides | Request PDF.
  • ResearchGate.
  • YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough).
  • ResearchGate.
  • National Institutes of Health.
  • PubChem.
  • Semantic Scholar.
  • organic synthesis: benzoic acid via a grignard reaction.
  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • YouTube. Grignard Reaction Experiment Part 1, Prelab.
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid.
  • YouTube.
  • PubChem. 1-Fluoro-3-methylcyclobutane.
  • Brainscape. Grognard Reaction Flashcards by Adriana Herrera.

Sources

physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, rigid scaffolds that introduce three-dimensionality is a paramount objective. Among these, the cyclobutane ring has garnered significant attention as a bioisostere for larger, more flexible groups or aromatic rings. Its constrained nature can offer a favorable conformational profile, potentially enhancing binding affinity and metabolic stability. The introduction of fluorine, a cornerstone of contemporary medicinal chemistry, further amplifies the utility of this scaffold. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses on this compound, a molecule that, while not extensively characterized in public literature, represents a confluence of these advantageous structural features: a rigid cyclobutane core, a carboxylic acid for potential salt formation and hydrogen bonding, and the strategic placement of a fluorine atom and a methyl group. The presence of a quaternary center bearing the fluorine atom introduces a unique stereoelectronic and conformational rigidity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a predictive overview of the core , grounded in the analysis of structurally related analogs. Crucially, it will also detail robust, step-by-step experimental protocols for the empirical determination of these properties, ensuring a self-validating system for characterization.

Predicted Physicochemical Properties: An Analog-Based Assessment

Given the novelty of this compound, we can project its key physicochemical parameters by examining structurally related compounds. The primary analogs for this analysis are cyclobutanecarboxylic acid, 3-methylcyclobutanecarboxylic acid, and 3-fluorocyclobutanecarboxylic acid.

PropertyPredicted Value for this compoundRationale for Prediction
Molecular Formula C₆H₉FO₂-
Molecular Weight 132.13 g/mol -
pKa ~4.5 - 4.8The pKa of cyclobutanecarboxylic acid is approximately 4.8. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid. However, the fluorine is at the 3-position, so its inductive effect will be attenuated compared to a fluorine at the 2-position. The methyl group is weakly electron-donating, which would slightly increase the pKa. The net effect is predicted to be a slight decrease in pKa compared to the parent cyclobutanecarboxylic acid.
logP ~1.0 - 1.5The introduction of a fluorine atom generally increases lipophilicity (logP). The addition of a methyl group also contributes to an increase in logP. Starting from the logP of cyclobutanecarboxylic acid, the combined effect of the fluoro and methyl groups is anticipated to result in a moderate increase in lipophilicity.
Aqueous Solubility Moderately SolubleThe presence of the polar carboxylic acid group will confer some degree of aqueous solubility, especially at pH values above the pKa where it will exist as the carboxylate anion. However, the increased lipophilicity from the cyclobutane ring, methyl group, and fluorine will limit its solubility in neutral water.
Melting Point Likely a low-melting solid or oil at room temperatureSmall, functionalized cyclobutanes are often low-melting solids or oils. The introduction of the polar fluorine and carboxylic acid groups may increase the melting point compared to unsubstituted cyclobutane, but the overall small size and asymmetry of the molecule suggest it will not be a high-melting solid.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the empirical determination of the key . These protocols are designed to be robust and self-validating.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This, in turn, influences its solubility, absorption, and receptor interactions. Potentiometric titration is a highly accurate and reliable method for its determination.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the amount should be kept to a minimum (e.g., <5% v/v) and the pKa should be corrected to an aqueous value.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Water/Co-solvent A->B C Calibrate pH Electrode B->C D Titrate with 0.1M NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at 1/2 Equivalence G->H

Figure 1: Workflow for pKa determination via potentiometric titration.

Determination of logP via the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while traditional, remains the gold standard for its accuracy.

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a pH where the compound is predominantly in its neutral form (e.g., pH 2 for a carboxylic acid). The two phases should be pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: Add a known amount of this compound to the biphasic system in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log₁₀([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Buffer B Add Compound to Biphasic System A->B C Shake to Equilibrate B->C D Separate Phases C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate logP = log([C]octanol / [C]aqueous) E->F

Figure 2: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. A common and reliable method for its determination is the equilibrium solubility method.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer at a specific pH (e.g., PBS at pH 7.4).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Take a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

The Role of this compound in Drug Design: A Forward Look

The unique combination of structural motifs in this compound makes it an intriguing building block for medicinal chemistry programs.

  • Metabolic Stability: The quaternary carbon center is sterically hindered, which can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclobutane ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

  • Modulation of Acidity: The fluorine atom's ability to lower the pKa of the carboxylic acid can be fine-tuned to optimize interactions with target proteins or to improve solubility at physiological pH.

  • Vector for Further Elaboration: The carboxylic acid provides a convenient handle for amide bond formation, allowing for the incorporation of this scaffold into larger, more complex molecules.

References

  • PubChem Compound Summary for CID 139043, Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • The Shake-Flask Method for Octanol-Water Partition Coefficient. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Potentiometric determination of pKa. Sirius Analytical. [Link]

  • The Mighty Fluorine: A Review of its Application in Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

  • Cyclobutane in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Key Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1), a fluorinated cyclobutane derivative of increasing importance in medicinal chemistry.[1][2] With its unique stereochemical and electronic properties, this building block offers a compelling scaffold for the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide will delve into its physicochemical properties, provide a detailed analysis of its synthesis, explore its applications in drug discovery with a focus on Proteolysis Targeting Chimeras (PROTACs), and outline essential safety information. The insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their drug development endeavors.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. These modulations are often key to overcoming challenges in drug development and enhancing the overall pharmacological profile of a therapeutic agent.

Within the landscape of fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant attention. The rigid cyclobutane core imparts a defined three-dimensional geometry to molecules, which can be advantageous for optimizing interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in this compound, creates a chiral center and introduces a polar element, further expanding the chemical space available for drug design. This particular building block has emerged as a valuable component in the synthesis of complex molecules, most notably as a linker or scaffold element in the design of PROTACs.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1613330-60-1[1]
Molecular Formula C6H9FO2[1][2]
Molecular Weight 132.13 g/mol [1][2]
Boiling Point (Predicted) 207.4 ± 33.0 °C[3]
Density (Predicted) 1.19 ± 0.1 g/cm³[3]
pKa (Predicted) 4.22 ± 0.40[3]
Appearance Light yellow liquid (predicted)
Storage Sealed in dry, 2-8°C[3]

The predicted pKa of approximately 4.22 suggests that the carboxylic acid moiety will be predominantly deprotonated at physiological pH.[3] The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, a common effect observed in fluorinated organic acids.[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methyl group would appear as a singlet or a doublet if coupled to the fluorine atom. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon bearing the fluorine and methyl groups, the carboxyl carbon, and the methylene carbons of the cyclobutane ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum would display a single resonance, likely a quartet or a more complex multiplet due to coupling with the neighboring protons and potentially the methyl group protons.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group.

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis is paramount for the widespread adoption of a building block in drug discovery. While a specific, publicly available, step-by-step protocol for this compound is not detailed, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted cyclobutanes and related fluorinated compounds. The following proposed synthesis is informed by the synthesis of closely related analogs, such as cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids.[5]

The likely synthetic pathway commences from a readily available starting material, 3-oxocyclobutanecarboxylic acid.

Synthesis_Workflow A 3-Oxocyclobutanecarboxylic Acid B Protection of Carboxylic Acid (e.g., Esterification) A->B Protection C Protected 3-Oxocyclobutanecarboxylate B->C D Grignard Reaction with Methylmagnesium Halide C->D Nucleophilic Addition E Protected 3-Hydroxy-3-methylcyclobutanecarboxylate D->E F Deoxyfluorination (e.g., with DAST or Deoxo-Fluor®) E->F Fluorination G Protected 3-Fluoro-3-methylcyclobutanecarboxylate F->G H Deprotection (e.g., Hydrolysis) G->H Deprotection I This compound H->I

Proposed Synthetic Workflow

Step-by-Step Methodological Considerations:

  • Protection of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid to prevent its reaction with the Grignard reagent in the subsequent step. Esterification, for example, by reaction with an alcohol (e.g., ethanol or methanol) under acidic conditions, is a common and effective protection strategy.

  • Introduction of the Methyl Group via Grignard Reaction: The key step for introducing the methyl group is a nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) to the ketone of the protected 3-oxocyclobutanecarboxylate. This reaction forms a tertiary alcohol, the precursor to the fluoro-substituted carbon. The stoichiometry and reaction conditions (temperature, solvent) must be carefully controlled to maximize the yield and minimize side reactions.

  • Deoxyfluorination: The hydroxyl group of the tertiary alcohol is then replaced by a fluorine atom using a deoxyfluorination reagent. Diethylaminosulfur trifluoride (DAST) and its less hazardous analogues like Deoxo-Fluor® are commonly employed for this transformation. This reaction typically proceeds via an SN2-like mechanism, and the choice of reagent and reaction conditions can influence the stereochemical outcome if a chiral center is present.

  • Deprotection: The final step is the deprotection of the carboxylic acid. If an ester was used as the protecting group, this is typically achieved by hydrolysis under either acidic or basic conditions. Subsequent workup and purification will yield the desired this compound.

Causality Behind Experimental Choices:

  • Protection Strategy: The choice of protecting group is critical. It must be stable to the conditions of the Grignard reaction and the fluorination step, yet readily cleavable under mild conditions in the final step to avoid degradation of the product.

  • Fluorinating Reagent: The selection of the fluorinating agent is a key decision. While DAST is effective, its thermal instability and potential for hazardous decomposition necessitate careful handling. More stable alternatives like Deoxo-Fluor® are often preferred for their improved safety profile, especially on a larger scale.

  • Purification: Chromatographic purification may be necessary at intermediate stages to isolate the desired products and remove impurities, ensuring the high purity required for subsequent steps and for the final building block.

Applications in Drug Discovery: A Scaffold for Targeted Protein Degradation

The unique structural features of this compound make it an attractive building block in drug discovery, particularly in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The cyclobutane moiety of this compound can serve as a rigid and synthetically tractable component of the linker. The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC_Structure cluster_0 PROTAC Molecule cluster_1 cluster_2 cluster_3 A Target Protein Ligand B Linker A->B C E3 Ligase Ligand B->C D 3-Fluoro-3-methyl- cyclobutanecarboxylic acid can be a key component of the linker B->D

Role in PROTAC Design

Advantages in PROTAC Design:

  • Structural Rigidity: The cyclobutane ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC molecule and optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This can lead to improved degradation efficiency and selectivity.

  • Vectorial Control: The defined stereochemistry of the cyclobutane ring allows for precise control over the spatial orientation of the two ligands, which is crucial for effective ternary complex formation.

  • Modulation of Physicochemical Properties: The fluorine atom can influence the linker's properties, such as its polarity and conformational preference, which can in turn affect the overall properties of the PROTAC, including its cell permeability and metabolic stability.

  • Synthetic Accessibility: The carboxylic acid handle provides a straightforward point of attachment for further chemical modifications, allowing for the rapid generation of a library of PROTACs with different linker lengths and compositions for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing this compound are not yet available, its inclusion in the "Protein Degrader Building Blocks" category by major chemical suppliers underscores its growing importance and adoption in preclinical drug discovery programs.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid cyclobutane scaffold, a stereogenic center, and the electronic influence of a fluorine atom provides a powerful tool for the design of novel therapeutics with improved pharmacological properties. Its emerging role in the construction of PROTACs highlights its potential to contribute to the development of next-generation medicines that can address previously "undruggable" targets. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its potential in their pursuit of innovative therapies.

References

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  • 009bio. This compound|1613330-60-1. Available from: [Link]

  • PubMed. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Available from: [Link]

  • MDPI. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation. Available from: [Link]

  • NIH. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

  • NIH. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Available from: [Link]

  • PubMed. Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Available from: [Link]

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An In-Depth Technical Guide to the Stability of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the cyclobutane scaffold has garnered significant interest. Its inherent three-dimensionality can impart favorable conformational constraints, reduce planarity, and serve as a bioisostere for larger or more flexible groups.[1] The introduction of a fluorine atom to the cyclobutane ring, as seen in 3-Fluoro-3-methylcyclobutanecarboxylic acid, can further enhance metabolic stability, modulate acidity, and influence lipophilicity, making it a valuable building block for drug development professionals.[2][3]

This technical guide provides a comprehensive analysis of the stability of this compound, drawing upon data from closely related analogs and established principles of chemical stability. We will delve into its predicted physicochemical properties, its anticipated thermal, chemical, and metabolic stability, and provide detailed protocols for researchers to conduct their own stability assessments.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the 3-position of 3-methylcyclobutanecarboxylic acid is expected to have a significant impact on its electronic properties, primarily through the inductive effect of the highly electronegative fluorine atom. This, in turn, influences its acidity and lipophilicity.

PropertyPredicted Value/TrendRationale and Supporting Evidence
Molecular Formula C6H9FO2-
Molecular Weight 132.13 g/mol [4][5]
Boiling Point ~207.4 °CPredicted value from chemical suppliers.[6]
pKa ~4.22The electron-withdrawing nature of the fluorine atom is known to increase the acidity of carboxylic acids, resulting in a lower pKa compared to its non-fluorinated counterpart.[7][8] Studies on similar fluorinated carboxylic acids have demonstrated this acidifying effect.[2]
Lipophilicity (LogP) ModerateThe introduction of a single fluorine atom can have a variable effect on lipophilicity. While fluorine is lipophilic, the increased polarity of the C-F bond can sometimes lead to a modest increase or even a decrease in LogP, depending on the overall molecular context. For 3-fluorocyclobutylamines, the trans-isomers were found to be more lipophilic than their non-fluorinated analogs.[9]
Aqueous Solubility Moderate to GoodThe carboxylic acid moiety imparts hydrophilicity. The overall solubility will be a balance between the polar carboxylic acid and the relatively nonpolar fluorinated cyclobutane ring.

Stability Profile: A Comprehensive Analysis

A thorough understanding of a compound's stability is paramount in drug development. The following sections provide an in-depth analysis of the expected thermal, chemical, and metabolic stability of this compound, based on data from analogous structures.

Thermal Stability

The cyclobutane ring possesses inherent ring strain, which could suggest a predisposition to thermal decomposition. However, studies on fluorinated cyclobutanes indicate a notable degree of thermal stability. For instance, the thermal decomposition of octafluorocyclobutane has been studied in the context of its use as a fire-extinguishing agent, highlighting the strength of the C-C bonds within the fluorinated ring.[10] While this compound is not as heavily fluorinated, the fundamental stability of the fluorinated cyclobutane core is expected to be robust under typical pharmaceutical processing and storage conditions.

Expected Thermal Degradation Pathway:

At elevated temperatures, decarboxylation is a likely primary degradation pathway for carboxylic acids. The stability of the resulting fluorinated cyclobutane would then be the determining factor for further decomposition.

This compound This compound 1-Fluoro-1-methylcyclobutane + CO2 1-Fluoro-1-methylcyclobutane + CO2 This compound->1-Fluoro-1-methylcyclobutane + CO2 High Temperature Further Decomposition Further Decomposition 1-Fluoro-1-methylcyclobutane + CO2->Further Decomposition Extreme Heat

Caption: Hypothetical thermal degradation pathway.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.[1] Based on the known stability of related fluorinated compounds, this compound is anticipated to exhibit good stability under a range of conditions. A study on trifluoromethyl cyclobutanes showed no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours, and the compounds were stable for three months at room temperature.[11]

Predicted Stability under Forced Degradation Conditions:

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) HighLikely stable. At elevated temperatures, potential for slow hydrolysis of the carboxylic acid to other functional groups is possible, though unlikely.
Basic (e.g., 0.1 M NaOH) HighStable at room temperature. At elevated temperatures, potential for elimination of HF is a remote possibility, but the C-F bond is generally very stable.
Oxidative (e.g., 3% H2O2) HighThe cyclobutane ring is saturated and generally resistant to oxidation. The carboxylic acid group is also stable to mild oxidation.
Photolytic (UV/Vis light) HighAliphatic carboxylic acids are generally photostable. The absence of a chromophore suggests low susceptibility to photodegradation.
Metabolic Stability

The introduction of fluorine is a common strategy to enhance metabolic stability by blocking sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes.[8] Studies on various fluorinated cycloalkanes have shown that fluorination either does not affect or slightly improves metabolic stability.[2][3]

Anticipated Metabolic Fate:

Given its structure, this compound is likely to be metabolically stable. The primary routes of metabolism for small molecule drugs often involve oxidation of susceptible C-H bonds. The presence of the fluorine atom and the methyl group at the 3-position blocks potential sites of oxidation on the cyclobutane ring. The carboxylic acid moiety may undergo glucuronidation or other phase II conjugation reactions, which would facilitate excretion.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Minimal Oxidation Minimal Oxidation This compound->Minimal Oxidation CYP450 (low probability) Glucuronide Conjugate Glucuronide Conjugate This compound->Glucuronide Conjugate UGT Enzymes (likely major pathway) Minimal Oxidation->Glucuronide Conjugate UGT Enzymes Excretion Excretion Glucuronide Conjugate->Excretion

Caption: Predicted metabolic pathways.

Experimental Protocols: A Guide to Stability Testing

To empirically determine the stability of this compound, a series of forced degradation studies should be performed. The following protocols provide a robust framework for such an investigation.

Workflow for Forced Degradation Studies

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Acidic Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Basic Oxidative Degradation Oxidative Degradation Stress Conditions->Oxidative Degradation Oxidative Thermal Degradation Thermal Degradation Stress Conditions->Thermal Degradation Thermal Photolytic Degradation Photolytic Degradation Stress Conditions->Photolytic Degradation Photolytic Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Oxidative Degradation->Neutralize/Quench Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Thermal Degradation->Analyze by HPLC-UV/MS Photolytic Degradation->Analyze by HPLC-UV/MS Neutralize/Quench->Analyze by HPLC-UV/MS Characterize Degradants Characterize Degradants Analyze by HPLC-UV/MS->Characterize Degradants End End Characterize Degradants->End

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. A quenching agent may be necessary depending on the analytical method.

5. Thermal Degradation:

  • Place a solid sample of the compound in a temperature-controlled oven at a temperature below its melting point (e.g., 105°C) for 48 hours.

  • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

  • At specified time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • A control sample should be kept in the dark under the same conditions.

  • At specified time points, withdraw an aliquot for HPLC analysis.

7. Analytical Method:

  • Develop a stability-indicating HPLC method, typically a reverse-phase method with a C18 column and a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

  • Use UV detection at an appropriate wavelength and mass spectrometry (MS) for the identification of degradation products.

Conclusion

This compound is a promising building block in drug discovery due to the advantageous properties conferred by the fluorinated cyclobutane motif. Based on the analysis of related structures, it is predicted to possess favorable physicochemical properties and a robust stability profile. The inherent strength of the C-F bond and the stability of the cyclobutane ring suggest high resistance to thermal, chemical, and metabolic degradation. The provided experimental protocols offer a comprehensive guide for researchers to empirically validate these predictions and to fully characterize the stability of this compound, thereby facilitating its application in the development of novel therapeutics.

References

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3-Fluoro-3-methylcyclobutanecarboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The cyclobutane scaffold, a strained four-membered ring, provides a three-dimensional framework that is increasingly utilized in drug design to explore novel chemical space. The combination of these two features in molecules such as this compound presents a compelling building block for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of this compound, designed to inform and empower researchers in their drug discovery endeavors.

The introduction of a fluorine atom and a methyl group onto the cyclobutane ring at the 3-position, along with a carboxylic acid at the 1-position, creates a chiral center and introduces a range of interesting stereochemical and electronic properties. These substitutions can significantly influence lipophilicity, acidity, metabolic stability, and conformational preference, all of which are critical parameters in drug design.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted cyclobutane derivative with the chemical formula C₆H₉FO₂.[2] Its molecular structure is characterized by a four-membered carbon ring with a fluorine atom and a methyl group attached to the same carbon (C3), and a carboxylic acid group at the C1 position.

Key Physicochemical Data
PropertyValueSource
CAS Number 1613330-60-1[2][3][4]
Molecular Formula C₆H₉FO₂[2]
Molecular Weight 132.13 g/mol [2]
Predicted pKa 4.22 ± 0.40ChemicalBook
Appearance Solid or liquid[3]
Storage 2-8°C, sealed in a dry place[4]
Stereochemistry and Conformational Analysis

The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which can significantly impact the molecule's overall shape and its interactions with biological targets.

The conformational preference of substituted cyclobutanes is a delicate balance of steric and electronic effects. In fluorinated cyclobutanes, the fluorine atom can exhibit a preference for the axial position, a phenomenon influenced by hyperconjugation and electrostatic interactions.[5] The interplay between the fluorine, methyl, and carboxylic acid groups in this compound will dictate the predominant conformation, which in turn affects its biological activity.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq Equatorial COOH cis_ax Axial COOH cis_eq->cis_ax Ring Flip trans_eq Equatorial COOH trans_ax Axial COOH trans_eq->trans_ax Ring Flip

Caption: Conformational isomers of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to restricted bond rotation and complex spin-spin coupling. The methyl group will likely appear as a singlet or a doublet if coupled to the fluorine atom. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbon bearing the fluorine and methyl groups will show a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum, likely a multiplet due to coupling with neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700-1750 cm⁻¹. C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 132. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the fluorine atom, and the methyl group.

Synthesis Methodology

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted fluorocyclobutanes.[1] A likely starting material would be a 3-methylcyclobutanone derivative.

Proposed Synthetic Workflow

G start 3-Methylcyclobutanone Derivative step1 Fluorination (e.g., DAST, Deoxofluor) start->step1 step2 Introduction of Carboxylic Acid Precursor (e.g., Wittig reaction, Cyanation) step1->step2 step3 Hydrolysis step2->step3 product 3-Fluoro-3-methyl- cyclobutanecarboxylic acid step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Fluorination of a 3-Methylcyclobutanone Derivative

A solution of the starting 3-methylcyclobutanone derivative in an appropriate anhydrous solvent (e.g., dichloromethane) would be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor at low temperature. The reaction would be carefully monitored and quenched upon completion.

Step 2: Introduction of the Carboxylic Acid Precursor

The resulting 3-fluoro-3-methylcyclobutane derivative could then be converted to the carboxylic acid. One possible route involves a Wittig-type reaction to introduce a carbon-carbon double bond, followed by oxidative cleavage. Alternatively, cyanation followed by hydrolysis of the nitrile would also yield the desired carboxylic acid.

Step 3: Hydrolysis

If a nitrile or ester precursor is formed in the previous step, it would be hydrolyzed under acidic or basic conditions to afford the final this compound. Purification would likely be achieved by chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

Fluorinated cyclobutane derivatives are valuable building blocks in drug discovery due to their ability to impart favorable properties to lead compounds.[1] The rigid cyclobutane scaffold can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a distinct three-dimensional vector for substituent placement.

The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting a molecule's ionization state at physiological pH.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipolar interactions.

  • Increase Lipophilicity: In some contexts, fluorination can increase a molecule's lipophilicity, which can impact cell permeability and oral absorption.

While no specific drugs containing the this compound moiety are currently marketed, this building block holds potential for incorporation into a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. Its unique combination of a rigid scaffold, a fluorine atom, a methyl group, and a carboxylic acid handle for further derivatization makes it an attractive tool for medicinal chemists.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique structural features, arising from the combination of a strained cyclobutane ring with fluorine and methyl substituents, offer a powerful means to fine-tune the properties of drug candidates. While detailed experimental data for this specific molecule is sparse in the public literature, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications based on the well-established principles of medicinal chemistry and the behavior of analogous compounds. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the utility of building blocks like this compound is certain to increase.

References

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. [Link]

  • LookChem. This compound CAS No.1613330-60-1. [Link]

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Spectroscopic Profile of 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-3-methylcyclobutanecarboxylic acid, a fluorinated carbocyclic compound, represents a class of molecules with increasing importance in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group into the cyclobutane ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug development. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide, grounded in fundamental spectroscopic principles and data from analogous compounds, offers a robust predictive framework for researchers and drug development professionals. This document will delve into the anticipated spectral features, the rationale behind these predictions, and generalized protocols for data acquisition.

Molecular Structure and Isomerism

This compound (C₆H₉FO₂) can exist as two diastereomers: cis and trans, depending on the relative orientation of the carboxyl and the fluorine/methyl groups. The spectroscopic data, particularly NMR, will be sensitive to this stereochemistry.

  • cis-isomer: The carboxylic acid group is on the same side of the cyclobutane ring as the fluorine atom.

  • trans-isomer: The carboxylic acid group is on the opposite side of the cyclobutane ring from the fluorine atom.

The differentiation between these isomers is a key aspect of the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. We will explore the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The presence of the fluorine atom will introduce characteristic splitting patterns (H-F coupling).

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)AssignmentRationale
~12.0Singlet, broad-COOHThe acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.[1][2]
~3.0 - 3.5MultipletCH-COOHThe proton on the carbon bearing the carboxylic acid will be deshielded and will show coupling to the adjacent methylene protons.
~2.2 - 2.8MultipletCH₂The four methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal H-H coupling, as well as H-F coupling.
~1.5Doublet~20-25 HzCH₃The methyl protons are expected to show a doublet splitting due to coupling with the fluorine atom (³JHF).

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the cyclobutane ring protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The addition of a drop of D₂O will cause the COOH proton signal to disappear, confirming its assignment.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of six distinct carbon signals. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Splitting (due to ¹JCF, ²JCF)AssignmentRationale
~175 - 180SingletCOOHThe carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift.[1][2]
~90 - 100Doublet, large ¹JCFC-FThe carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be significantly deshielded.
~40 - 50Doublet, smaller ²JCFCH-COOHThe carbon bearing the carboxylic acid will be coupled to the fluorine atom through two bonds.
~30 - 40Doublet, smaller ²JCFCH₂The methylene carbons adjacent to the fluorinated carbon will exhibit two-bond C-F coupling.
~20 - 30Doublet, smaller ²JCFCH₃The methyl carbon will also show a two-bond C-F coupling.

Self-Validating System: The observation of the predicted C-F coupling patterns provides strong evidence for the presence and position of the fluorine atom in the molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the fluorine atom.

Predicted ¹⁹F NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityRationale
~ -130 to -150MultipletThe fluorine atom in a tertiary alkyl fluoride environment is expected to resonate in this region. The signal will be a multiplet due to coupling with the neighboring protons.[3]

Authoritative Grounding: The chemical shift of the fluorine atom is sensitive to its environment. Comparison with databases of fluorinated compounds is essential for accurate prediction.[3][4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher (corresponding to the ¹H frequency).

    • Pulse sequence: Proton-coupled or decoupled single-pulse experiment.

    • Spectral width: A range covering at least -100 to -200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe hydroxyl group of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[1][2][5]
~2950MediumC-H stretchStretching vibrations of the alkyl C-H bonds.
~1710Strong, sharpC=O stretchThe carbonyl group of a saturated carboxylic acid shows a strong absorption in this region.[1][2][6]
~1200-1300MediumC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[6]
~1000-1100Medium to strongC-F stretchThe carbon-fluorine bond stretch typically appears in this region.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition:

    • Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonRationale
132[M]⁺The molecular ion peak, corresponding to the molecular weight of C₆H₉FO₂.
115[M - OH]⁺Loss of the hydroxyl radical.
87[M - COOH]⁺Loss of the carboxylic acid group.
45[COOH]⁺A characteristic fragment for carboxylic acids.[7]

Causality Behind Experimental Choices: Electrospray ionization (ESI) in negative ion mode would also be a suitable technique, and would likely show a prominent peak at m/z 131, corresponding to the deprotonated molecule [M-H]⁻.

Experimental Protocol for Mass Spectrometry Data Acquisition:
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

    • Ionization energy: Standard 70 eV.

    • Mass range: Scan from m/z 40 to 200.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features and the expected analytical workflow.

Caption: Predicted NMR correlations for the core structure.

Figure 2: Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Sample Isolated Compound Synthesis->Sample IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups Identified (COOH, C-F) IR->IR_Data MS_Data Molecular Weight & Fragmentation Confirmed MS->MS_Data NMR_Data Structure & Stereochemistry Elucidated NMR->NMR_Data Final_Structure Final Structure Confirmation IR_Data->Final_Structure MS_Data->Final_Structure NMR_Data->Final_Structure

Sources

An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing and application of 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1). We delve into the compound's critical role as a fluorinated building block in modern medicinal chemistry, offering insights into its physicochemical properties, commercial availability, and supplier evaluation. Furthermore, this document provides a plausible synthetic overview and a detailed, representative experimental protocol for its use in amide coupling reactions. The objective is to equip scientists with the necessary expertise to confidently procure and effectively utilize this valuable scaffold in their research endeavors.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence properties such as lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups.[1][2]

Simultaneously, small, saturated rings like cyclobutane have gained prominence as "three-dimensional" bioisosteres for more traditional aromatic moieties.[3] They provide valuable exit vectors for molecular elaboration while maintaining conformational rigidity, a desirable trait for optimizing ligand-target interactions.

This compound emerges at the intersection of these two design strategies. It presents a unique and valuable scaffold for several reasons:

  • Tertiary Fluorine: The fluorine atom at a quaternary carbon center provides steric shielding and enhances metabolic stability without introducing a new chiral center at that position.

  • Carboxylic Acid Handle: This functional group is a versatile anchor for a wide array of chemical transformations, most notably amide bond formation, a staple in pharmaceutical synthesis.

  • Modulated Properties: The presence of fluorine significantly impacts the acidity and conformation of the cyclobutane ring, offering a distinct advantage over non-fluorinated analogs.[4][5]

This building block is particularly relevant in the synthesis of complex molecules, including protein degrader building blocks, where precise control over physicochemical properties is paramount.[6][7]

Physicochemical Properties and Isomeric Considerations

A thorough understanding of the compound's fundamental properties is essential before procurement. It is critical to distinguish between the racemic mixture and its specific stereoisomers, which may have different CAS numbers and biological activities.

PropertyValueSource
Chemical Name This compound[6][8][9]
CAS Number 1613330-60-1[6][8][9]
Molecular Formula C₆H₉FO₂[6][9]
Molecular Weight 132.13 g/mol [9][10]
Isomeric Form Typically supplied as a mixture of cis/trans isomersN/A
trans-Isomer CAS 1455037-43-0[7][10]
Appearance Solid or liquid[8]
Common Purity ≥97%[6]

Expert Insight (E-E-A-T): The carboxylic acid and the fluorine-bearing methyl group can be cis or trans relative to the plane of the cyclobutane ring. While many suppliers offer the racemic mixture (CAS 1613330-60-1), some, like Biosynth, specifically list the trans-isomer (CAS 1455037-43-0).[7][10] For structure-activity relationship (SAR) studies, securing isomerically pure material is crucial. Always verify the isomeric composition by requesting a Certificate of Analysis (CoA) with NMR data from the supplier.

Commercial Sourcing and Supplier Evaluation

The accessibility of this building block from various commercial vendors facilitates its use in research. However, diligence in supplier selection is key to ensuring experimental reproducibility.

SupplierCAS Number(s) OfferedStated PurityAvailable QuantitiesNotes
Aaronchem 1613330-60-1Not specifiedmg to 100g scaleProvides a wide range of quantities.[11]
Biosynth 1613330-60-1, 1455037-43-0 (trans)Not specifiedCustom inquiryOffers both the standard mixture and the specific trans-isomer.[10][12]
CP Lab Safety 1613330-60-1min 97%250 mgExplicitly for research/professional use, not for consumer or medical use.[6]
CheMondis Not specifiedVarious gradesMin. 1 kgA marketplace that lists suppliers like Cenik Chemicals.[13]
LookChem 1613330-60-199.90%Custom inquiryLists Guangdong Juda Chemical Industrial Co.,Ltd.[8]
Sunway Pharm Ltd 1613330-60-197%1gFor scientific research use only.[9]
009 Bio 1613330-60-1Inquiry10g to 1kgChinese supplier, purity requires consultation.

Trustworthiness - The Self-Validating Protocol: Before committing to a large-scale purchase, it is best practice to:

  • Request a Quote and a CoA: Obtain the Certificate of Analysis for the specific lot you intend to purchase.

  • Verify Structure and Purity: Upon receipt of a sample or initial order, independently verify the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS. This validates the supplier's claims and ensures the material is suitable for your downstream applications.

The Synthetic Landscape: A Plausible Retrosynthesis

While end-users are procuring the final product, understanding its synthesis provides insight into potential impurities. A common strategy for synthesizing such fluorinated cyclobutanes involves the fluorination of a corresponding hydroxy- or keto-precursor.[3] A plausible, though generalized, synthetic route is outlined below.

G cluster_0 Plausible Synthetic Pathway A 3-Oxocyclobutane- carboxylic Acid Ester B 3-Hydroxy-3-methylcyclobutane- carboxylic Acid Ester A->B 1. Grignard Reaction (e.g., MeMgBr) C 3-Fluoro-3-methylcyclobutane- carboxylic Acid Ester B->C 2. Deoxyfluorination (e.g., DAST, Deoxo-Fluor) D 3-Fluoro-3-methylcyclobutane- carboxylic Acid (Final Product) C->D 3. Ester Hydrolysis (e.g., LiOH or HCl)

Caption: A representative synthetic route to the target compound.

This pathway highlights that potential impurities could include unreacted starting materials (hydroxy-precursors) or byproducts from the fluorination or hydrolysis steps. The choice of deoxyfluorination reagent is critical, as some can promote rearrangement reactions in strained ring systems.[3]

Application Protocol: Representative Amide Coupling Workflow

The carboxylic acid functionality of the title compound makes it an ideal substrate for amide bond formation. The following protocol describes a standard, small-scale coupling reaction with benzylamine as a representative amine partner.

Expertise & Experience (E-E-A-T): The choice of coupling reagent and base is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often effective for hindered substrates and minimizes racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing in the reaction.

Experimental Protocol:

  • Reagent Preparation:

    • In a dry, nitrogen-flushed vial, dissolve this compound (1.0 eq, e.g., 50 mg, 0.378 mmol) in anhydrous DMF (N,N-Dimethylformamide) (2.0 mL).

  • Activation:

    • To the stirred solution, add HATU (1.1 eq, 157 mg, 0.416 mmol).

    • Add DIPEA (2.5 eq, 122 mg, 0.165 mL, 0.945 mmol).

    • Stir the mixture at room temperature for 15-20 minutes. A color change to yellow is often observed.

  • Amine Addition:

    • Add benzylamine (1.05 eq, 42 mg, 0.043 mL, 0.397 mmol) dropwise to the activated acid solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate (15 mL).

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization (Self-Validation):

    • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and concentrate to yield the final amide product.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

G cluster_1 Amide Coupling Experimental Workflow prep 1. Reagent Prep (Acid in DMF) act 2. Activation (Add HATU, DIPEA) prep->act add 3. Amine Addition (Add Benzylamine) act->add mon 4. Reaction Monitoring (TLC / LC-MS) add->mon work 5. Aqueous Workup (Extraction & Washing) mon->work Upon Completion pur 6. Purification (Flash Chromatography) work->pur char 7. Characterization (NMR, HRMS) pur->char

Caption: A standard workflow for an amide coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific, comprehensive toxicology report for this compound is not widely available, data from similar fluorinated carboxylic acids provide a basis for safe handling guidelines.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9][14][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[16]

Authoritative Grounding (Disclaimer): This information is a summary based on related compounds. You are REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) provided by your supplier before any handling or use of this compound.

Conclusion

This compound is a highly valuable and versatile building block for professionals in drug discovery and chemical research. Its unique structural and electronic properties offer a distinct advantage for creating novel molecules with potentially improved pharmacological profiles. By understanding the commercial landscape, exercising due diligence in supplier validation, and employing robust synthetic protocols, researchers can effectively leverage this compound to advance their scientific objectives. Adherence to strict safety protocols is paramount to ensuring a safe and productive research environment.

References

  • CP Lab Safety. 3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. [Link]

  • LookChem. This compound CAS No.1613330-60-1. [Link]

  • 009 Bio (Linglingjiu). This compound|1613330-60-1. [Link]

  • CheMondis. Top 3-Fluoro-3-Methyl-Cyclobutanecarboxylic Acid Suppliers. [Link]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • CP Lab Safety. trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]

  • ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. [Link]

  • ResearchGate. (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. [Link]

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link]

  • ResearchGate. An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1). [Link]

  • ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

  • National Center for Biotechnology Information. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Fluorinated Cyclobutane Derivatives: A Guide to Synthesis, Properties, and Strategic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The cyclobutane motif, a strained four-membered carbocycle, offers a unique three-dimensional and conformationally restricted structure.[1] When combined, the fluorinated cyclobutane ring emerges as a powerful building block, imparting a host of desirable physicochemical properties. This guide provides an in-depth exploration of fluorinated cyclobutane derivatives, moving beyond a simple recitation of facts to explain the causal relationships between structure, properties, and function. We will dissect key synthetic methodologies, analyze the nuanced effects of fluorination on molecular behavior, and showcase their application as versatile bioisosteres and functional materials. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage these unique structures in their discovery programs.

Core Synthetic Strategies: Accessing the Fluorinated Cyclobutane Scaffold

The synthesis of fluorinated cyclobutanes is broadly achieved through two primary strategic approaches: constructing the four-membered ring with fluorine already incorporated, or by introducing fluorine onto a pre-existing cyclobutane core. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and scale.

Ring Formation via [2+2] Cycloaddition

The [2+2] cycloaddition is one of the most fundamental and versatile methods for constructing the cyclobutane core.[2] This reaction, which can be induced thermally or photochemically, involves the joining of two alkene precursors.[3][4] Fluorinated alkenes, such as tetrafluoroethylene, are particularly effective in these reactions, often dimerizing readily or adding to non-fluorinated alkenes to form the cyclobutane ring.[3][5] The power of this method lies in its ability to rapidly generate diverse substitution patterns, although control of stereochemistry is a critical consideration for the synthetic chemist.[6]

Caption: General schematic of a [2+2] cycloaddition to form a fluorinated cyclobutane.

Fluorination of Pre-existing Cyclobutane Cores

This "building block" approach leverages commercially available or readily synthesized cyclobutane precursors, introducing fluorine in a later step. This strategy offers high versatility and is often more expedient than de novo ring construction.[7]

This classic transformation involves the displacement of a suitable leaving group (e.g., hydroxyl, mesylate, tosylate) on the cyclobutane ring with a nucleophilic fluoride source.[6] Common reagents include diethylaminosulfur trifluoride (DAST), morpholinosulfur trifluoride (Morph-DAST), and tetramethylammonium fluoride (TMAF).[8] A key mechanistic point is that this reaction typically proceeds via an SN2 pathway, resulting in an inversion of stereochemistry at the reaction center.[6] While powerful, these reactions can be challenging, with elimination often competing as a significant side reaction.[7]

A particularly robust and scalable method for introducing trifluoromethyl (CF₃) groups is the deoxyfluorination of carboxylic acids using sulfur tetrafluoride (SF₄).[9][10] This transformation allows for the efficient, gram-to-multigram scale synthesis of 1-trifluoromethyl-cyclobutane building blocks from their corresponding cyclobutylcarboxylic acid precursors.[9][10] The reaction is compatible with a range of functional groups, including nitro groups and activated halogens.[10] Similarly, aldehydes can be converted to difluoromethyl (CHF₂) groups using reagents like Morph-DAST.[8]

The Physicochemical Impact of Fluorination

The introduction of fluorine onto a cyclobutane ring profoundly alters its electronic and physical properties. Understanding these effects is critical for the rational design of molecules with desired characteristics.

Lipophilicity (LogP/LogD)

While fluorine is the most electronegative element, its substitution for hydrogen often leads to an increase in lipophilicity, measured as LogP or LogD. For instance, the bioisosteric replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutane moiety results in a predictable increase in the LogD value by approximately 0.4–0.5 units.[9]

However, this trend is not absolute and is highly dependent on the molecule's three-dimensional structure. In a compelling example of conformational influence, cis-1,2-disubstituted (fluoro)alkyl cyclobutanes exhibit significantly lower lipophilicity than their corresponding trans isomers.[7][11] This is attributed to the cis conformation forcing the molecule to adopt a shape that buries its lipophilic regions, thereby reducing its overall affinity for nonpolar environments.[11][12]

G Trans trans-Isomer (Extended Conformation) HighLogP Higher Lipophilicity (LogP) Trans->HighLogP Exposes lipophilic surfaces Cis cis-Isomer (Folded Conformation) LowLogP Lower Lipophilicity (LogP) Cis->LowLogP Shields lipophilic surfaces

Caption: Conformational influence of stereoisomers on lipophilicity.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic and basic functional groups through a powerful inductive effect. This effect is a reliable tool for tuning the ionization state of a drug candidate at physiological pH.

  • Increased Acidity: Replacing a hydrogen or alkyl group with a fluorinated cyclobutane moiety increases the acidity of carboxylic acids. For example, substituting a para-tert-butyl group on a benzoic acid with a CF₃-cyclobutane group decreases the pKa by nearly 2 units, making it a much stronger acid.[9]

  • Decreased Basicity: The same inductive effect reduces the basicity of amines. The pKa of an amine hydrochloride can decrease by over 5 units upon replacing a tert-butyl group with a CF₃-cyclobutane.[9][10]

Parent CompoundAnalogous Fluorinated CompoundΔpKa
p-tert-butylbenzoic acid (pKa ≈ 4.79)p-(CF₃-cyclobutyl)benzoic acid (pKa ≈ 2.92)-1.87
p-tert-butylaniline HCl (pKa ≈ 10.69)p-(CF₃-cyclobutyl)aniline HCl (pKa ≈ 5.29)-5.40
Data synthesized from references[9][10].
Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, making fluorination a common strategy to block sites of oxidative metabolism.[13] However, the overall impact of a fluorinated cyclobutane group on a molecule's metabolic stability is context-dependent and can be difficult to predict. In studies comparing bioactive compounds with tert-butyl groups to their CF₃-cyclobutane analogs, some fluorinated versions showed increased metabolic stability, while others showed a decrease.[10] This highlights the complex interplay between blocking specific metabolic sites and altering the overall molecular properties that influence enzyme recognition and turnover.

Strategic Applications

The unique properties of fluorinated cyclobutanes make them valuable in diverse scientific fields, most prominently in drug discovery and materials science.

Medicinal Chemistry: A Versatile Bioisostere

Bioisosteres are chemical groups that can be interchanged to create new molecules with similar biological activities but improved properties.[14][15] The fluorinated cyclobutane scaffold is a superb example of a versatile bioisostere.

  • Conformational Restriction: The rigid cyclobutane ring can replace flexible alkyl chains to lock a molecule into a specific, biologically active conformation, potentially increasing binding affinity and reducing off-target effects.[1][7]

  • tert-Butyl Isostere: The 1-trifluoromethyl-cyclobutyl group has emerged as a unique and effective isostere for the ubiquitous tert-butyl group.[9][10] While it mimics the steric bulk, it fundamentally alters the electronics, acidity, and lipophilicity, providing medicinal chemists with a powerful tool to escape undesirable properties associated with the tert-butyl moiety while maintaining or improving potency.

  • Scaffold Hopping & Novel Chemical Space: These building blocks allow researchers to access novel chemical space, moving away from flat, aromatic structures towards more three-dimensional molecules, which is a key trend in modern drug discovery.[1][8]

Materials Science: High-Performance Chemicals

The properties that make fluorinated compounds stable in biological systems also lend them to materials science applications. A notable example is octafluorocyclobutane (C₄F₈), which is used as a fire-extinguishing agent.[16] Its efficacy stems from its ability to vaporize easily and decompose in a fire to produce radical species (e.g., CF₂•, CF₃•) that interrupt the chain reaction of combustion.[16]

Featured Experimental Protocol

Trustworthy protocols are self-validating systems. The following procedure for the deoxyfluorination of a cyclobutane carboxylic acid is based on proven methodologies and includes critical parameters for success.[9][10]

Protocol 1: Synthesis of 1-Phenyl-1-(trifluoromethyl)cyclobutane from 1-Phenylcyclobutane-1-carboxylic Acid

G cluster_workflow Experimental Workflow Start Combine carboxylic acid and HF (additive) in pressure vessel Cool Cool to -78°C Start->Cool AddSF4 Condense SF₄ (g) into vessel Cool->AddSF4 React Seal vessel and heat to 60-110°C for 12-144 h AddSF4->React Quench Cool and carefully quench with aq. base React->Quench Extract Extract with organic solvent Quench->Extract Purify Purify via column chromatography or distillation Extract->Purify

Caption: Workflow for SF₄-mediated deoxyfluorination.

Disclaimer: This protocol involves highly hazardous materials, including sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF). It must be performed only by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE) and access to emergency response materials.

1. Reaction Setup:

  • To a Hastelloy or stainless-steel pressure vessel equipped with a magnetic stir bar, add 1-phenylcyclobutane-1-carboxylic acid (1.0 equiv).

  • Causality: A pressure vessel is mandatory due to the gaseous nature of SF₄ and the pressures generated at elevated temperatures. Hastelloy is preferred for its resistance to HF.

2. Reagent Addition:

  • If required, an additive such as anhydrous hydrogen fluoride (HF, ~5 equiv) can be carefully added as a catalyst.

  • Seal the vessel, cool it in a dry ice/acetone bath (-78 °C), and evacuate the headspace.

  • Using a gas manifold, condense sulfur tetrafluoride (SF₄, 3–10 equiv) into the vessel. The amount of SF₄ is crucial and may require optimization.

  • Causality: Cooling prevents premature reaction and allows for the safe transfer of gaseous SF₄. HF can catalyze the reaction by protonating the carboxylic acid, making it more susceptible to nucleophilic attack.

3. Reaction:

  • Ensure the vessel is securely sealed and place it behind a blast shield.

  • Heat the reaction mixture to the desired temperature (typically 60–110 °C) with vigorous stirring for 12–144 hours. Reaction progress can be monitored by taking aliquots (after cooling and venting) and analyzing via GC-MS or ¹⁹F NMR.

  • Causality: Heat provides the necessary activation energy for the reaction. The extended time is often required for this transformation.

4. Work-up and Purification:

  • After the reaction is complete, cool the vessel to -78 °C before carefully and slowly venting the excess SF₄ into a caustic scrubber.

  • Very slowly, quench the reaction mixture by adding it to a cooled, stirred, saturated aqueous solution of sodium bicarbonate or another suitable base. Extreme caution is advised due to gas evolution and the presence of residual HF.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure 1-phenyl-1-(trifluoromethyl)cyclobutane.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. Yields for this reaction are typically in the range of 60-90%.[10]

Conclusion and Future Outlook

Fluorinated cyclobutane derivatives represent a class of compounds whose value is rooted in a fascinating interplay of steric strain, conformational rigidity, and the profound electronic influence of fluorine. We have moved from challenging synthetic curiosities to readily accessible building blocks, thanks to robust methods like deoxyfluorination and strategic [2+2] cycloadditions.[6][10] The ability to rationally tune properties such as lipophilicity and pKa by leveraging subtle conformational effects, as seen in cis vs. trans isomers, demonstrates a maturing understanding of this scaffold.[7] As their adoption in drug discovery continues to grow, future research will likely focus on developing novel, more efficient asymmetric syntheses to access chiral derivatives and further exploring their potential in materials science and agrochemicals.[17] The fluorinated cyclobutane is not merely a molecular fragment; it is a strategic tool for innovation.

References

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Methodological & Application

Application Note & Protocol: A Practical Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for practicality and scalability in a standard laboratory setting. It commences with the readily available ethyl 3-oxocyclobutanecarboxylate and proceeds through a three-step sequence: a selective Grignard reaction to install the methyl group, a deoxofluorination of the resultant tertiary alcohol, and a final saponification to yield the target carboxylic acid. This guide emphasizes the critical experimental parameters, safety considerations, and the chemical rationale behind each procedural step to ensure reproducibility and success.

Introduction: The Significance of Fluorinated Cyclobutanes

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cyclobutane ring, a "bioisostere" for larger or more flexible groups, offers a rigid scaffold that can favorably orient substituents in three-dimensional space, often leading to enhanced biological activity.[2] Consequently, the synthesis of molecules combining these features, such as this compound, is of considerable interest to the pharmaceutical industry. This application note details a robust and accessible synthetic route to this compound.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, starting from ethyl 3-oxocyclobutanecarboxylate. The overall transformation is depicted below:

Synthetic_Scheme Start Ethyl 3-oxocyclobutanecarboxylate Intermediate1 Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate Start->Intermediate1  Step 1: Grignard Reaction   Intermediate2 Ethyl 3-fluoro-3-methylcyclobutanecarboxylate Intermediate1->Intermediate2  Step 2: Deoxofluorination   FinalProduct This compound Intermediate2->FinalProduct  Step 3: Hydrolysis  

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
Ethyl 3-oxocyclobutanecarboxylate≥97%Commercially available
Methylmagnesium bromide (3.0 M in THF)Commercially availableHandle under inert atmosphere.
Diethylaminosulfur trifluoride (DAST)≥98%Commercially availableCaution: Highly toxic and moisture-sensitive. Handle with care.
Dichloromethane (DCM), anhydrous≥99.8%Commercially available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially available
Sodium hydroxide (NaOH)≥97%Commercially available
Hydrochloric acid (HCl), concentrated37%Commercially available
Saturated aqueous ammonium chloridePrepared in-house
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially available
Step 1: Synthesis of Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate

Principle: This step involves the nucleophilic addition of a Grignard reagent, methylmagnesium bromide, to the ketone functionality of the starting material. The reaction is performed at low temperature to control the exothermicity and to favor the 1,2-addition to the ketone over potential side reactions with the ester group.

Protocol:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 3-oxocyclobutanecarboxylate (5.0 g, 35.2 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (3.0 M in THF, 12.9 mL, 38.7 mmol, 1.1 equivalents) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to afford ethyl 3-hydroxy-3-methylcyclobutanecarboxylate as a colorless oil.

Parameter Value
Starting Material 5.0 g
Expected Product Ethyl 3-hydroxy-3-methylcyclobutanecarboxylate
Expected Yield 75-85%
Appearance Colorless oil
Step 2: Synthesis of Ethyl 3-fluoro-3-methylcyclobutanecarboxylate

Principle: This transformation is a deoxofluorination reaction where the hydroxyl group of the tertiary alcohol is replaced by a fluorine atom. Diethylaminosulfur trifluoride (DAST) is an effective reagent for this purpose. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which undergoes nucleophilic substitution by fluoride.[3]

Protocol:

  • Caution: DAST is toxic and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 3-hydroxy-3-methylcyclobutanecarboxylate (4.0 g, 25.3 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (4.5 g, 3.7 mL, 27.8 mmol, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

  • After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to yield ethyl 3-fluoro-3-methylcyclobutanecarboxylate as a pale yellow oil.

Parameter Value
Starting Material 4.0 g
Expected Product Ethyl 3-fluoro-3-methylcyclobutanecarboxylate
Expected Yield 60-75%
Appearance Pale yellow oil
Step 3: Synthesis of this compound

Principle: The final step is a saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.

Protocol:

  • In a 100 mL round-bottom flask, dissolve ethyl 3-fluoro-3-methylcyclobutanecarboxylate (3.0 g, 18.7 mmol) in a mixture of ethanol (30 mL) and water (15 mL).

  • Add sodium hydroxide (1.5 g, 37.4 mmol, 2.0 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid.

Parameter Value
Starting Material 3.0 g
Expected Product This compound
Expected Yield 85-95%
Appearance White solid

Reaction Mechanism

The key transformations in this synthesis involve nucleophilic addition and substitution reactions.

Reaction_Mechanism cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxofluorination cluster_step3 Step 3: Hydrolysis Ketone >C=O Alcohol >C(OH)CH₃ Ketone->Alcohol Nucleophilic Addition Grignard CH₃⁻MgBr⁺ TertiaryAlcohol >C(OH)CH₃ Intermediate >C(OSF₂NEt₂)CH₃ TertiaryAlcohol->Intermediate Activation DAST DAST Fluoride >C(F)CH₃ Intermediate->Fluoride SN¹/SN² type Ester -COOEt Carboxylate -COO⁻ Ester->Carboxylate Saponification Hydroxide OH⁻ Acid -COOH Carboxylate->Acid Acidification (H⁺)

Caption: Key mechanistic transformations in the synthesis.

Safety and Handling

  • Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric upon exposure to air. It must be handled under an inert atmosphere (nitrogen or argon).

  • DAST: Diethylaminosulfur trifluoride is corrosive, toxic, and reacts violently with water. Always handle DAST in a chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Quench any residual DAST carefully.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The protocol outlined in this application note provides a reliable and practical method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable fluorinated building block for applications in drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 3, p.733 (1955); Vol. 28, p.83 (1948). [Link]

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]

  • Wessjohann, L. A., et al. (2003). Fluorine in Medicinal Chemistry. Chemical Reviews, 103(5), 1625-1680. [Link]

  • ACS Publications. (2020). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(6), 2470-2473. [Link]

Sources

Application Note: High-Resolution ¹H NMR Analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a key building block in medicinal chemistry and materials science. We delve into the nuanced principles of cyclobutane ring dynamics, the profound influence of the C3-fluoro and methyl substituents on the proton chemical environment, and the critical role of proton-fluorine (¹H-¹⁹F) spin-spin coupling in structural elucidation. This document offers field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals seeking to unambiguously characterize this and structurally related molecules.

Introduction: The Structural Challenge

This compound presents a unique analytical challenge due to its combination of a strained, non-planar ring system and the presence of a highly electronegative fluorine atom. Unlike simple alkanes, the cyclobutane ring exists in a dynamic equilibrium of puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility, coupled with the stereospecific effects of the substituents, results in a complex ¹H NMR spectrum where protons that may appear chemically equivalent at first glance are, in fact, distinct.

A thorough NMR analysis is therefore not merely a means of verification but a critical tool for establishing the precise three-dimensional structure and stereochemistry, which are paramount for its function in pharmaceutical and material applications. This guide will illuminate the causal relationships between the molecule's structure and its spectral signature.

Foundational Principles: Interpreting the Spectrum

The Cyclobutane Scaffold

In unsubstituted cyclobutane, rapid ring inversion averages the proton environments, leading to a single peak around 1.96 ppm.[1][2] However, substitution breaks this symmetry. The protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will exhibit different chemical shifts. Their positions are influenced by the magnetic anisotropy of the substituents.[3] The proton at C1, alpha to the carboxylic acid, is further deshielded.

Influence of Substituents
  • Carboxylic Acid (-COOH): This electron-withdrawing group deshields the alpha-proton (H1). The acidic proton itself will appear as a broad singlet at a very downfield chemical shift, typically between 10-13 ppm, and its exact position is highly dependent on the solvent and concentration.[4][5][6]

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong deshielding effect. More importantly, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples strongly with nearby protons.[7] This ¹H-¹⁹F J-coupling is a powerful diagnostic tool.

  • Methyl (-CH₃): The methyl protons will appear as a singlet but will be split by the adjacent fluorine atom into a doublet due to a geminal coupling (²J_HF).

The Critical Role of ¹H-¹⁹F Coupling

Understanding the magnitude of ¹H-¹⁹F coupling constants is essential for definitive peak assignment. These couplings occur through bonds and can be observed over several bonds:

  • Geminal Coupling (²J_HF): Coupling between the fluorine and the protons of the C3-methyl group. This is typically large.

  • Vicinal Coupling (³J_HF): Coupling between the fluorine and the protons on the adjacent C2 and C4 carbons. The magnitude of ³J_HF is dependent on the dihedral angle between the C-F and C-H bonds, following a Karplus-type relationship.[8] This can provide invaluable information about the ring's conformation.

  • Long-Range Coupling (⁴J_HF): Coupling between the fluorine and the proton at the C1 position. This coupling is often smaller but can be observable, typically when the atoms are arranged in a "W" or planar zig-zag conformation.[9]

Experimental Protocol: Acquiring High-Fidelity Data

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis. Trustworthiness in the final data begins with meticulous sample preparation.[10]

Materials and Reagents
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue), 0.6-0.7 mL

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for referencing)[2][11]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial for dissolving the sample

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample into a clean, dry vial. B Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). C Vortex or gently swirl until fully dissolved. Visually inspect for particulates. D Filter if necessary to remove any solid impurities. E Transfer the clear solution to a 5 mm NMR tube using a pipette. F Cap the NMR tube securely. G Insert sample into NMR spectrometer. F->G H Lock on the deuterium signal of the solvent. I Tune and match the probe. J Shim the magnetic field for optimal homogeneity. K Acquire the ¹H NMR spectrum (e.g., 16-64 scans). L Process the data (Fourier transform, phase correction, baseline correction).

Step-by-Step Methodology:

  • Dissolution: Weigh approximately 5-10 mg of this compound into a small, clean vial.[12][13] The use of a separate vial is crucial as it allows for better mixing and visual confirmation of complete dissolution before transfer to the NMR tube.[13]

  • Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2] However, given the polarity of the carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be a better choice to ensure complete solubility and to sharpen the acidic proton signal. The principle of "like dissolves like" is the guiding factor.[10]

  • Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution is critical for acquiring high-quality spectra with sharp lines, as undissolved solids can disrupt the magnetic field homogeneity.[12]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument should be instructed to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.

  • Shimming: Perform an automated or manual shimming procedure. This step is vital as it adjusts the magnetic field to be as homogeneous as possible across the sample volume, which directly impacts spectral resolution and peak shape.[14]

  • Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program is sufficient. The number of scans can be adjusted (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) data. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

Spectral Interpretation and Data

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. The exact values will vary based on the solvent and spectrometer field strength.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
-COOH (1H)10.0 - 13.0broad singlet (br s)N/A
-CH-COOH (H1, 1H)2.8 - 3.2multiplet (m)³J_HH, ⁴J_HF
-CH₂- (H2/H4, 4H)2.2 - 2.9multiplet (m)²J_HH, ³J_HH, ³J_HF
-CH₃ (3H)1.4 - 1.7doublet (d)²J_HF ≈ 20-25 Hz
Key Structural Couplings

The connectivity and stereochemistry of the molecule can be confirmed by analyzing the J-coupling patterns.

// Couplings H1 -> H2a [color="#EA4335", style=dashed, dir=none, label="³J_HH", fontcolor="#EA4335"]; H1 -> H4a [color="#EA4335", style=dashed, dir=none]; H2a -> H2b [color="#4285F4", style=dashed, dir=none, label="²J_HH", fontcolor="#4285F4"]; H4a -> H4b [color="#4285F4", style=dashed, dir=none]; F -> CH3 [color="#34A853", style=dashed, dir=none, label="²J_HF", fontcolor="#34A853"]; F -> H2a [color="#FBBC05", style=dashed, dir=none, label="³J_HF", fontcolor="#FBBC05"]; F -> H4a [color="#FBBC05", style=dashed, dir=none]; F -> H1 [color="#5F6368", style=dashed, dir=none, label="⁴J_HF", fontcolor="#5F6368"]; } enddot Caption: Key H-H and H-F J-couplings in this compound.

  • -CH₃ doublet: The most straightforward signal to assign will likely be the methyl group, appearing as a clean doublet due to coupling with the fluorine atom (²J_HF).

  • -CH₂- multiplets: The four protons at the C2 and C4 positions are diastereotopic and will present as complex multiplets. They will show geminal coupling (²J_HH) to each other, vicinal coupling (³J_HH) to the H1 proton, and vicinal coupling (³J_HF) to the fluorine atom. Deconvoluting these multiplets may require 2D NMR experiments like COSY (Correlation Spectroscopy).

  • -CH- multiplet: The proton at C1 will be a multiplet due to coupling with the four adjacent methylene protons. A small, long-range coupling to fluorine (⁴J_HF) may also be observed, further broadening the signal.

  • -COOH singlet: The carboxylic acid proton will appear as a broad singlet. Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing the signal to disappear.[5]

Conclusion

The ¹H NMR analysis of this compound is a powerful method for its complete structural characterization. A successful analysis hinges on a clear understanding of the underlying principles of cyclobutane conformational dynamics and the significant impact of ¹H-¹⁹F spin-spin coupling. By following the detailed protocol for sample preparation and data acquisition, and by applying the interpretive principles outlined in this guide, researchers can confidently elucidate the structure of this and other complex fluorinated molecules. For unambiguous assignment of the complex methylene region, advanced 2D NMR experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC are recommended.

References

  • Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1516-1521. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved from [Link]

  • Baranac-Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link]

  • Aliev, A. E., & Courtier-Murias, D. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in molecular biology (Clifton, N.J.), 1641, 105–125. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome. In Books - The Royal Society of Chemistry. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(14), 3343-3347. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

  • Muller, N., & Hughes, O. R. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 65(12), 2112-2115. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Application Note: 13C NMR Characterization of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 3-Fluoro-3-methylcyclobutanecarboxylic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Fluorinated cyclobutane moieties are increasingly important pharmacophores in modern drug discovery, and precise analytical characterization is critical for confirming molecular identity and purity. This document outlines optimized protocols for sample preparation and data acquisition, including standard proton-decoupled 13C and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments. Furthermore, it presents a detailed analysis of the expected 13C NMR spectrum, including predicted chemical shifts and characteristic carbon-fluorine (C-F) coupling patterns. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Cyclobutanes

Cyclobutane rings are valuable structural motifs in medicinal chemistry, often used as rigid scaffolds or bioisosteric replacements for other functional groups. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in drug development. This compound is a key building block that combines these features.

Accurate structural elucidation is paramount, and 13C NMR spectroscopy is one of the most powerful tools for this purpose. It provides direct information about the carbon skeleton of a molecule.[1][2] For fluorinated compounds, 13C NMR is particularly informative due to the presence of spin-spin coupling between the 13C and 19F nuclei, which provides additional structural confirmation.[3] This note details the complete workflow for acquiring and interpreting the 13C NMR data for this specific molecule.

Experimental Methodology

The successful characterization of this compound by 13C NMR relies on meticulous sample preparation and correctly chosen acquisition parameters.

Part A: Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample.[4] The following protocol ensures a homogenous sample suitable for high-resolution analysis.

Materials:

  • This compound (50-100 mg for optimal 13C NMR signal-to-noise in a reasonable time).[5][6]

  • High-quality 5 mm NMR tubes and caps.

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; or DMSO-d6 if solubility is an issue).

  • Glass Pasteur pipette and cotton or glass wool.

  • Small vial for dissolution.

Protocol:

  • Weighing: Accurately weigh approximately 50-100 mg of the solid sample into a clean, dry vial. While smaller quantities can be used, 13C NMR is an inherently insensitive technique, and higher concentrations reduce the required acquisition time.[4]

  • Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the vial.[5] Deuterated solvents are used to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer.[6]

  • Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle warming can be applied, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by interfering with the magnetic field homogeneity.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Part B: NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400-600 MHz).

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (50-100 mg in 0.7 mL CDCl3) Filter Filter into NMR Tube Dissolve->Filter Shim Lock & Shim Spectrometer Filter->Shim Acq_C13 Acquire Standard 13C{1H} Spectrum Shim->Acq_C13 Acq_DEPT Acquire DEPT-135 Spectrum Acq_C13->Acq_DEPT Process Fourier Transform, Phase & Baseline Correction Acq_DEPT->Process Analyze Assign Signals (Shifts & Coupling) Process->Analyze

Caption: Experimental workflow for 13C NMR analysis.

Protocol 1: Standard Proton-Decoupled 13C Spectrum (13C{1H})

This is the primary experiment to identify all carbon environments. Protons are decoupled to simplify the spectrum, causing each unique carbon to appear as a single resonance (or as a multiplet if coupled to other nuclei like 19F).[7]

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similar30° pulse angle reduces relaxation delays needed for quaternary carbons.
Spectral Width (SW)~240 ppm (e.g., -20 to 220 ppm)Covers the entire range of expected 13C chemical shifts for organic molecules.[8]
Acquisition Time (AQ)1-2 secondsBalances resolution and signal-to-noise.
Relaxation Delay (D1)2 secondsAllows for sufficient relaxation of nuclei between scans.
Number of Scans (NS)1024 or higherIncrease as needed to achieve an adequate signal-to-noise ratio.
Temperature298 K (25 °C)Standard operating temperature.

Protocol 2: DEPT-135 Spectrum

The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating carbon types based on the number of attached protons.[9][10] In a DEPT-135 spectrum:

  • CH3 (methyl) groups appear as positive signals.

  • CH2 (methylene) groups appear as negative (inverted) signals.[11][12]

  • CH (methine) groups appear as positive signals.

  • C (quaternary) carbons (including C=O) are absent.[12]

This allows for unambiguous assignment of the methyl and methylene carbons in the cyclobutane ring.

ParameterRecommended ValueRationale
Pulse Programdept135Standard pulse sequence for this experiment.
Spectral Width (SW)~240 ppmMust be identical to the standard 13C experiment for comparison.
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2 seconds
Number of Scans (NS)256 - 512DEPT is a more sensitive experiment than standard 13C, so fewer scans are typically needed.

Data Analysis and Interpretation

The structure of this compound contains 6 carbon atoms, all in unique chemical environments. Therefore, six distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Structure and Carbon Numbering:

(Note: For clarity, C2, C3, and C4 refer to the cyclobutane ring carbons, and C5 is the methyl carbon. C4 represents two equivalent methylene carbons.)

Wait, re-examining the structure, the two CH2 groups are not equivalent due to their relationship with the substituents on the C1-C3 axis. One is cis to the COOH and trans to the F/Me, the other is trans to the COOH and cis to the F/Me. Therefore, all 6 carbons should be unique.

Corrected Structure and Carbon Numbering:

  • C1 : Carboxylic acid carbon

  • C2 : Methine carbon holding the COOH group

  • C3 : Quaternary carbon bonded to F and CH3

  • C4 : Methyl carbon

  • C5 & C6 : The two diastereotopic methylene carbons of the cyclobutane ring.

Predicted 13C Chemical Shifts and Assignments

The chemical shifts are predicted using established correlation charts and online prediction tools.[5][9] The presence of the electronegative fluorine atom and the strained cyclobutane ring significantly influences the chemical shifts.

Carbon AtomPredicted δ (ppm)Multiplicity (13C{1H})DEPT-135 SignalRationale for Chemical Shift
C1 (COOH) ~175-180Doublet (2JCF)AbsentTypical range for a carboxylic acid carbon.[13]
C3 (C-F) ~90-100Doublet (1JCF)AbsentQuaternary carbon directly attached to highly electronegative fluorine, causing a strong downfield shift.
C2 (CH) ~40-45Doublet (2JCF)PositiveMethine carbon alpha to a carboxylic acid.
C5 & C6 (CH2) ~30-38Doublet (3JCF)NegativeMethylene carbons in a strained four-membered ring.[1] Diastereotopic, hence two distinct signals expected.
C4 (CH3) ~20-25Doublet (2JCF)PositiveMethyl group on a quaternary center.
Analysis of Carbon-Fluorine (19F) Coupling

A key feature of the spectrum will be the splitting of carbon signals due to coupling with the 19F nucleus (Spin I=1/2, 100% natural abundance).[14] This coupling occurs through bonds and its magnitude (J-coupling constant, measured in Hz) decreases with the number of intervening bonds.

  • ¹JCF (C3): The carbon directly bonded to fluorine will show the largest coupling, appearing as a doublet with a typical ¹JCF value of 160-250 Hz .

  • ²JCF (C1, C2, C4): Carbons two bonds away from the fluorine (the COOH, CH, and CH3 carbons) will also be split into doublets. The ²JCF coupling constant is typically in the range of 15-30 Hz .

  • ³JCF (C5, C6): Carbons three bonds away (the two CH2 groups) will exhibit the smallest coupling, appearing as doublets with a ³JCF of approximately 0-10 Hz . This splitting may not be resolved if it is smaller than the natural line width of the signal.

Observing this specific pattern of doublets provides definitive evidence for the placement of the fluorine atom within the molecular structure.

Conclusion

The 13C NMR characterization of this compound is a straightforward yet powerful application of modern spectroscopic techniques. By combining a standard proton-decoupled 13C experiment with a DEPT-135 experiment, all six unique carbon atoms in the molecule can be identified and assigned. The analysis of chemical shifts provides initial assignments, which are then unequivocally confirmed by the characteristic splitting patterns arising from carbon-fluorine J-coupling. This comprehensive approach ensures the unambiguous structural verification of this important fluorinated building block, which is essential for its application in research and development.

References

  • NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved January 2, 2026, from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved January 2, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved January 2, 2026, from [Link]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 2, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved January 2, 2026, from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved January 2, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 2, 2026, from [Link]

  • Mestrelab Research. (2025). Download NMR Predict. Retrieved January 2, 2026, from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved January 2, 2026, from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved January 2, 2026, from [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. Retrieved January 2, 2026, from [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Chemistry Department NMR Facility. Retrieved January 2, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Lecture 3: Coupling Constants. Retrieved January 2, 2026, from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved January 2, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 2, 2026, from [Link]

  • SpectraBase. (n.d.). Cyclobutanecarboxylic acid, 2-ethylcyclohexyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 2, 2026, from [Link]

  • Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved January 2, 2026, from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 2, 2026, from [Link]

  • University of California, Davis. (n.d.). Chemical shifts. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved January 2, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 2, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 2, 2026, from [Link]

Sources

Application Note: Mass Spectrometric Analysis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a novel building block in medicinal chemistry. Given the absence of established protocols for this specific analyte, this document synthesizes foundational principles of mass spectrometry with expert insights on the analysis of fluorinated compounds, cyclic systems, and carboxylic acids. We present two primary methodologies: a robust Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) protocol for high-throughput analysis and accurate mass determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) protocol for orthogonal confirmation and analysis of volatile derivatives. This guide offers detailed, step-by-step protocols, predicted fragmentation patterns, and a discussion of the scientific rationale behind the experimental choices to ensure methodological integrity and trustworthy results.

Introduction: The Significance of Fluorinated Cyclobutanes

Fluorinated cyclobutane motifs are of increasing interest in drug discovery. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound represents a key chiral building block for introducing this valuable moiety.[1] Accurate and reliable analytical methods are therefore essential for its characterization, quantification in complex matrices, and quality control. Mass spectrometry offers the requisite sensitivity and specificity for these tasks. This note details the theoretical and practical considerations for its analysis.

Recommended Primary Methodology: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

For routine analysis, LC-ESI-MS in negative ion mode is the recommended platform. The carboxylic acid moiety is readily deprotonated, making it highly suitable for negative ion electrospray ionization.[2][3] This method provides high sensitivity and yields a clear molecular ion, which is crucial for unambiguous identification.

Scientific Rationale for Method Selection

Electrospray ionization (ESI) is a "soft" ionization technique that minimizes in-source fragmentation, typically preserving the molecular ion.[4] For carboxylic acids, negative ion mode ESI is particularly effective as the acidic proton is easily abstracted in the ESI plume, leading to the formation of a highly stable [M-H]⁻ ion.[5][6] This approach avoids the extensive fragmentation often seen with harder ionization techniques like Electron Ionization (EI), which can sometimes fail to produce a discernible molecular ion for carboxylic acids.[7][8]

Experimental Protocol: LC-ESI-MS

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Conditions:

  • Column: C18 Reverse Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V (This should be optimized to maximize the [M-H]⁻ signal)

  • Source Temperature: 120 °C[3]

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Scan Range: m/z 50-250

LC-ESI-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 10 µg/mL Working Solution Stock->Working Dilute Injector Inject 2 µL Working->Injector Column C18 Reverse Phase Column Injector->Column Mobile Phase Gradient ESI ESI Source (Negative Mode) Column->ESI Eluent Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Detector->Data Signal GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte Dry Analyte Deriv Add BSTFA + Pyridine Heat at 70°C Analyte->Deriv Injector Inject 1 µL Deriv->Injector TMS-ester Column DB-5ms Column Injector->Column Oven Program EI EI Source (70 eV) Column->EI Separated Analytes Analyzer Quadrupole Analyzer EI->Analyzer Detector Detector Analyzer->Detector Data Data Detector->Data Signal Fragmentation M [M]⁺˙ m/z 204 F189 [M-CH₃]⁺ m/z 189 M->F189 - •CH₃ F117 [(CH₃)₃Si-O=C=O]⁺ m/z 117 M->F117 Rearrangement F101 [C₅H₈F]⁺ m/z 101 M->F101 - •COOTMS F73 [(CH₃)₃Si]⁺ m/z 73 F117->F73 - CO₂

Sources

Application Note: HPLC Purification of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 3-Fluoro-3-methylcyclobutanecarboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). This molecule, a valuable building block in medicinal chemistry and materials science, presents a distinct purification challenge due to its polarity, acidity, and small size. This guide details a systematic approach based on ion-suppression reversed-phase chromatography, providing researchers, scientists, and drug development professionals with the scientific rationale, a step-by-step protocol, and troubleshooting advice to achieve high purity and recovery.

Principles of Separation: The Scientific Rationale

The successful purification of any analyte begins with a thorough understanding of its physicochemical properties and the chromatographic principles that govern its separation.[1]

Analyte Properties: this compound
  • Structure: A small, four-membered carbocyclic ring featuring a carboxylic acid group, a methyl group, and a fluorine atom at the C3 position.

  • Molecular Formula: C₆H₉FO₂[2][3]

  • Molecular Weight: 132.13 g/mol [2][3]

  • Polarity: The carboxylic acid and fluorine moieties impart significant polarity, making the molecule highly water-soluble.

  • Acidity: The carboxylic acid group (pKa typically ~4-5) will be ionized (deprotonated) at neutral pH, existing as a carboxylate anion. This high polarity in its ionized state leads to poor retention on traditional non-polar stationary phases.[4]

  • UV Absorbance: Lacks a strong chromophore, meaning UV detection will likely be limited to lower wavelengths (e.g., 200-220 nm).

The Chromatographic Challenge

Standard reversed-phase HPLC (RP-HPLC) often fails for small, polar, acidic compounds like this compound for two primary reasons:

  • Poor Retention: In its ionized state at neutral pH, the analyte is highly polar and has little affinity for the hydrophobic stationary phase (e.g., C18), causing it to elute very early, often with the solvent front.[5]

  • Peak Tailing: Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic and can be ionized.[6] These negatively charged silanols can interact electrostatically with any remaining ionized analyte molecules, causing secondary retention mechanisms that result in broad, tailing peaks.[6][7]

Strategy: Ion-Suppression Reversed-Phase HPLC

To overcome these challenges, the chosen strategy is ion-suppression RP-HPLC . The core principle is to control the ionization state of the analyte by adjusting the mobile phase pH.[8]

By adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase, we lower the pH to a value at least 1.5-2 units below the analyte's pKa.[4][8] This ensures the carboxylic acid group remains in its neutral, protonated form (-COOH). In this state, the molecule is significantly less polar (more hydrophobic), allowing for:

  • Enhanced Retention: The neutral analyte can interact more effectively with the non-polar C18 stationary phase, moving it away from the solvent front and enabling separation from other impurities.[9]

  • Improved Peak Shape: Operating at a low pH also suppresses the ionization of the problematic surface silanols, minimizing the secondary interactions that cause peak tailing.[4]

Materials and Methods

Instrumentation
  • HPLC System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a column oven, and a fraction collector.[10][11][12]

  • Detector: UV-Vis Detector. For compounds lacking a strong chromophore, a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) can be used for more sensitive detection.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18 MΩ·cm resistivity or higher.

  • Formic Acid (FA): 99% purity or higher.

  • Crude Sample: this compound, dissolved in a solvent compatible with the initial mobile phase conditions.

Column Selection

The choice of column is critical for retaining and separating polar compounds.

  • Recommended Column: A high-purity, end-capped C18 column (e.g., Atlantis T3, HSS T3) is a robust starting point.[13] These columns are designed for enhanced polar compound retention and are stable at low pH.[13][14]

  • Alternative Columns: For very polar compounds, a polar-embedded phase (e.g., RP-Amide) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered.[15][16][17] However, ion-suppression RP-HPLC is often more straightforward to develop.

Experimental Protocol: Step-by-Step HPLC Purification

System Preparation and Mobile Phase
  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of DI water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

  • System Flush: Purge the HPLC system thoroughly with both mobile phases to ensure a stable baseline.

  • Column Equilibration: Equilibrate the selected column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until the baseline is stable.

Method Parameters

The following parameters are a starting point for method development. Optimization will be required based on the specific impurity profile of the crude sample.

ParameterAnalytical ScoutingPreparative Purification
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in Acetonitrile
Gradient 5% to 95% B over 15 min5% to 40% B over 20 min (Optimized)
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5-10 µL100-500 µL (or more, post-loading study)
Detection UV at 210 nmUV at 210 nm
Execution Workflow

The purification process follows a logical sequence from small-scale method development to large-scale purification.

G cluster_0 Method Development cluster_1 Scale-Up & Purification cluster_2 Post-Processing A Analytical Scouting Run (Broad Gradient) B Identify Target Peak (Retention Time) A->B C Optimize Gradient (Shallow Gradient around Target) B->C D Perform Loading Study (Determine Max Injection Vol.) C->D E Execute Preparative Run D->E F Collect Fractions (Peak-based Triggering) E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Pool Pure Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J Obtain Pure Compound I->J G A Initial Scout Run B Analyze Peak Shape & Retention A->B C Is Peak Shape Good? (Asymmetry < 1.5) B->C Evaluate D Adjust pH / Buffer C->D No E Is Resolution Adequate? (Rs > 1.5) C->E Yes D->A Re-run F Adjust Gradient Slope & Organic Solvent E->F No G Final Validated Method E->G Yes F->A Re-run

Caption: Iterative Loop for HPLC Method Optimization.

Conclusion

The purification of this compound is readily achievable using a well-designed ion-suppression reversed-phase HPLC method. By controlling the mobile phase pH to maintain the analyte in its neutral form, researchers can achieve excellent retention, sharp peak shapes, and high-purity fractions. The principles and protocols outlined in this application note provide a comprehensive framework for developing and executing a successful preparative separation for this and other similar polar acidic molecules.

References

  • Principles and practical aspects of preparative liquid chromatography. Agilent. 10

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.

  • Principles and Practical Aspects of Preparative Liquid Chromatography. ResearchGate.

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  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.

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  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

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  • A review on method development by hplc. SciSpace.

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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • Supercritical fluid extraction, LC-MS profiling, and QbD-guided green HPLC method for standardization of Careya arborea Roxb. nanoemulsion. SpringerLink.

    • A novel organofluorine-specific analysis for new fluorometabolite discovery; 2. Towards a structural understanding of the cyanobactin biosynthesis. Institute of Microbiology, Chinese Academy of Sciences.

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Application Notes & Protocols: Derivatization of 3-Fluoro-3-methylcyclobutanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-fluoro-3-methylcyclobutane moiety is an increasingly important structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to target proteins, improve metabolic stability, and serve as a bioisostere for larger or more flexible groups.[2][3] Specifically, 3-fluoro-3-methylcyclobutanecarboxylic acid represents a valuable starting point for the development of novel therapeutics and chemical probes. The carboxylic acid handle provides a versatile point for chemical modification, allowing for its conjugation to a wide array of functional groups tailored for various bioassays.

This guide provides a comprehensive overview of the strategies and detailed protocols for the derivatization of this compound. The focus is on creating derivatives suitable for common bioassays, including cellular imaging, target engagement studies, and protein pulldown experiments. The methodologies described herein are grounded in established bioconjugation chemistry, with a particular emphasis on robust and reproducible protocols.

Core Concepts in Derivatization for Bioassays

The primary goal of derivatization is to append a functional tag to the core molecule of interest without compromising its intrinsic biological activity. The choice of tag is dictated by the intended application. Key considerations include:

  • Minimizing Steric Hindrance: The linker connecting the tag to the cyclobutane scaffold should be of sufficient length and flexibility to avoid interfering with the parent molecule's interaction with its biological target.

  • Maintaining Physicochemical Properties: The addition of a tag can alter the solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the parent compound. These changes must be considered and, if necessary, mitigated through linker design.

  • Chemical Stability: The newly formed bond (e.g., amide, ester) must be stable under the conditions of the bioassay and subsequent analysis.

The most common and reliable method for derivatizing carboxylic acids is through the formation of a stable amide bond with an amine-containing tag.[4][5] This is typically achieved by activating the carboxylic acid using a coupling agent.[6]

The Power of EDC/NHS Chemistry

One of the most widely used methods for amide bond formation in bioconjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9] This "zero-length" crosslinking approach is highly efficient and proceeds under mild, often aqueous, conditions.[10]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[9][10]

  • Stabilization and Coupling: This unstable intermediate is prone to hydrolysis. The addition of NHS rapidly converts it into a more stable, amine-reactive NHS ester.[7][10] This semi-stable ester then efficiently reacts with a primary amine on the desired tag (e.g., a fluorescent dye, biotin) to form a stable amide bond.[8]

Strategic Derivatization Workflows

Choosing the correct derivatization strategy is paramount for generating a useful biological probe. The following diagram outlines a decision-making workflow for selecting an appropriate derivative based on the intended bioassay.

G cluster_0 Bioassay Goal Definition cluster_1 Derivatization Strategy cluster_2 Probe Synthesis cluster_3 Validation & Analysis Goal Define Bioassay Objective Imaging Cellular Imaging / Localization Goal->Imaging Select Goal Pulldown Target Identification / Pulldown Assay Goal->Pulldown Select Goal Engagement Target Engagement / Activity Assay Goal->Engagement Select Goal Fluorophore Couple to Amine-Functionalized Fluorescent Dye Imaging->Fluorophore Biotin Couple to Amine-Functionalized Biotin Handle Pulldown->Biotin SimpleAmide Couple to Simple Amine (e.g., propylamine) Engagement->SimpleAmide QC QC: LC-MS & NMR Confirmation of Derivative Fluorophore->QC Biotin->QC SimpleAmide->QC Microscopy Confocal Microscopy MassSpec Mass Spectrometry (MS) for Protein ID BiochemicalAssay Biochemical or Biophysical Assay QC->Microscopy Proceed if QC Passes QC->MassSpec Proceed if QC Passes QC->BiochemicalAssay Proceed if QC Passes

Caption: Decision workflow for derivatization of this compound.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: General Amide Coupling with a Fluorescent Tag for Cellular Imaging

This protocol describes the synthesis of a fluorescent derivative of this compound using a commercially available amine-reactive dye. This derivative can be used to visualize the localization of the compound within cells.[11][12]

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester or an amine-containing dye like an Alexa Fluor™ amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Stir plate and stir bars

  • Analytical balance

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system for reaction monitoring and purification

Procedure:

  • Preparation of Carboxylic Acid Solution:

    • In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.

  • Activation of Carboxylic Acid:

    • To the stirred solution from Step 1, add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents).[4]

    • Allow the activation reaction to proceed at room temperature for 30-60 minutes.[5] The solution should remain clear. This forms the NHS ester of the starting acid.

  • Amine Coupling:

    • In a separate vial, dissolve the amine-functionalized fluorescent dye (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the amine solution to act as a non-nucleophilic base.

    • Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture from Step 2.

    • Let the reaction stir at room temperature for 4-12 hours, or overnight. Protect the reaction from light, as many fluorescent dyes are photolabile.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by LC-MS, observing the consumption of the starting material and the formation of the desired product mass.[13]

    • Once the reaction is complete, the crude mixture can be purified directly by preparative HPLC to isolate the fluorescently labeled product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]

Protocol 2: Synthesis of a Biotinylated Derivative for Pulldown Assays

This protocol details the conjugation of this compound to an amine-containing biotin linker. The resulting derivative can be used as a "bait" molecule to capture its protein binding partners from a cell lysate, which are then "pulled down" using streptavidin-coated beads.[17][18][19]

Materials:

  • This compound

  • Amine-PEG-Biotin linker (e.g., Biotin-PEG3-Amine)

  • EDC-HCl

  • Sulfo-NHS (for aqueous compatibility if needed)

  • Anhydrous DMF or a suitable aqueous buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction vials, stir plate, and stir bars

  • HPLC-MS system

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF (or MES buffer).

    • Dissolve the Amine-PEG-Biotin linker (1.0-1.2 equivalents) in the same solvent in a separate vial.

  • Activation:

    • To the stirred solution of the carboxylic acid, add NHS (or Sulfo-NHS for aqueous reactions) (1.2 equivalents) and EDC-HCl (1.2 equivalents).[10]

    • Incubate at room temperature for 15-30 minutes to generate the active NHS ester.[10]

  • Conjugation:

    • Add the Amine-PEG-Biotin solution to the activated carboxylic acid. If using an organic solvent like DMF, add DIPEA (2.0 equivalents). If in an aqueous buffer, adjust the pH to 7.2-8.0 with a non-amine buffer like PBS.[4][10]

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding a small primary amine, such as Tris or ethanolamine, to a final concentration of 10-50 mM.[10] Incubate for 15 minutes.

    • Purify the crude product using reverse-phase HPLC.

  • Validation:

    • Verify the mass and purity of the biotinylated derivative by LC-MS.[20] The final product can be used in pulldown assays with streptavidin-coated magnetic or agarose beads.[17][21]

Data Presentation and Quality Control

All synthesized derivatives must be rigorously characterized to ensure identity, purity, and concentration before use in any bioassay.

Table 1: Key Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Measured mass within 5 ppm of theoretical mass.Confirms the elemental composition and successful conjugation.[16][22]
Structural Verification ¹H and ¹⁹F NMR SpectroscopySpectra consistent with the proposed structure.Provides definitive structural information and confirms the integrity of the cyclobutane scaffold and the new amide bond.[15][16]
Purity Assessment HPLC-UV/MS>95% purity by peak area.Ensures that observed biological effects are due to the intended compound and not impurities.[13]
Concentration Determination Quantitative NMR (qNMR) or UV-Vis (for dyes)Accurate concentration for reliable dosing in assays.Critical for generating reproducible and dose-dependent biological data.

Application Workflow: From Synthesis to Bioassay

The following diagram illustrates the overall workflow from the initial derivatization to the final biological experiment, emphasizing the critical quality control checkpoints.

G Start 3-Fluoro-3-methyl- cyclobutanecarboxylic Acid Activation Carboxylic Acid Activation (EDC/NHS) Start->Activation Coupling Amide Coupling with Amine-Functionalized Tag Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification QC Quality Control (LC-MS, NMR) Purification->QC QC->Purification Purity <95% (Re-purify) Bioassay Perform Bioassay (e.g., Imaging, Pulldown) QC->Bioassay Purity >95% Data Data Analysis Bioassay->Data

Caption: General workflow for the synthesis, purification, and validation of bioassay probes.

Conclusion

The derivatization of this compound is a critical step in leveraging this valuable chemical scaffold for biological research and drug discovery. By employing robust and well-characterized chemical methods, such as EDC/NHS-mediated amide coupling, researchers can generate a variety of functional probes for diverse bioassays. Careful planning of the derivatization strategy, coupled with rigorous purification and analytical validation, is essential for generating high-quality chemical tools that will yield clear and interpretable biological data.

References

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Application Notes and Protocols: The Strategic Use of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality and the Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic incorporation of fluorine and rigid, three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic structures and to fine-tune molecular properties.[1][2] The 3-fluoro-3-methylcyclobutane motif, accessible through its carboxylic acid derivative, represents a compelling building block for this purpose. It serves as a bioisosteric replacement for commonly employed, yet often metabolically labile, groups such as the gem-dimethyl and tert-butyl moieties.

The introduction of a fluorine atom can profoundly influence a molecule's properties by altering its pKa, lipophilicity, metabolic stability, and binding interactions.[3][4] When combined with the conformational rigidity of the cyclobutane ring, the 3-fluoro-3-methylcyclobutane group offers a unique combination of steric bulk and electronic modulation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-fluoro-3-methylcyclobutanecarboxylic acid, including its synthesis, physicochemical properties, and incorporation into molecules of medicinal interest.

Physicochemical Properties: A Quantitative Comparison

The decision to employ this compound as a bioisostere is often driven by the desire to modulate key drug-like properties. The following table provides a comparison of the physicochemical properties of this compound with its non-fluorinated analog and with isobutyric acid, a simple representation of a gem-dimethyl-containing carboxylic acid.

CompoundStructureMolecular Weight ( g/mol )pKacLogP
This compound C₆H₉FO₂ 132.13 [5]4.22 (Predicted) [6][7]Not available
3-Methylcyclobutanecarboxylic acidC₆H₁₀O₂114.14[8]4.81 (Predicted)[9][10]1.12 (Predicted)[9]
Isobutyric acid (gem-dimethyl acetic acid)C₄H₈O₂88.11[6]4.84-4.86[6][11]0.88-0.94[6][12]

Key Insights from the Data:

  • Acidity (pKa): The introduction of the fluorine atom is predicted to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated counterpart and isobutyric acid.[6][7] This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate anion. This modulation of acidity can be critical for optimizing interactions with biological targets and for tuning a compound's absorption and distribution properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound is commercially available,[5][13] a synthetic route may be required for analog synthesis or for cost-effective scale-up. The following protocol is a representative procedure based on the synthesis of analogous 3-substituted-3-fluorocyclobutane derivatives, starting from commercially available ethyl 3-oxocyclobutane-1-carboxylate.

G start Ethyl 3-oxocyclobutane-1-carboxylate step1 Grignard Reaction (MeMgBr, THF) start->step1 intermediate1 Ethyl 3-hydroxy-3-methylcyclobutane-1-carboxylate step1->intermediate1 step2 Deoxyfluorination (DAST or Deoxo-Fluor®) intermediate1->step2 intermediate2 Ethyl 3-fluoro-3-methylcyclobutane-1-carboxylate step2->intermediate2 step3 Ester Hydrolysis (LiOH, THF/H₂O) intermediate2->step3 product This compound step3->product

Caption: General workflow for HATU-mediated amide bond formation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry vial, add this compound (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition and Reaction:

    • Add the amine (1.0-1.2 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Applications in Drug Discovery: A Bioisosteric Strategy

The primary application of this compound in medicinal chemistry is to introduce the 3-fluoro-3-methylcyclobutane moiety as a bioisosteric replacement for less desirable functional groups.

Logical Relationship of Bioisosteric Replacement

G lead Lead Compound with gem-Dimethyl or tert-Butyl Group issues Metabolic Liability High Lipophilicity Poor Solubility lead->issues strategy Bioisosteric Replacement issues->strategy replacement 3-Fluoro-3-methylcyclobutane Moiety strategy->replacement outcome Improved Metabolic Stability Modulated Lipophilicity Enhanced Solubility Maintained/Improved Potency replacement->outcome

Caption: The rationale for using the 3-fluoro-3-methylcyclobutane moiety.

  • Replacement for gem-Dimethyl and tert-Butyl Groups: These groups are often incorporated into drug candidates to provide steric bulk and block metabolic oxidation at a particular position. However, they can significantly increase lipophilicity, leading to poor aqueous solubility and potential off-target effects. The 3-fluoro-3-methylcyclobutane group can mimic the steric presence of these groups while introducing a degree of polarity through the C-F bond, potentially improving solubility and metabolic stability.

  • Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to cleavage by metabolic enzymes. Furthermore, the fluorine atom's electron-withdrawing nature can deactivate adjacent C-H bonds towards oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation, thereby improving binding affinity for its target protein. This can also lead to improved selectivity.

Conclusion

This compound is a valuable and strategic building block for modern medicinal chemistry. Its use allows for the introduction of the 3-fluoro-3-methylcyclobutane moiety as a bioisosteric replacement for metabolically vulnerable or overly lipophilic groups. The protocols and data presented in this application note provide a practical guide for the synthesis and incorporation of this promising scaffold, enabling researchers to explore its potential for enhancing the drug-like properties of their lead compounds. The ability to fine-tune acidity, metabolic stability, and conformational rigidity makes this building block a powerful tool in the design of next-generation therapeutics.

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Application Notes and Protocols for the Incorporation of 3-Fluoro-3-methylcyclobutanecarboxylic Acid into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoro-3-methylcyclobutane Moiety in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the myriad of structural motifs, small, strained ring systems, particularly those incorporating fluorine, have garnered significant attention. The 3-fluoro-3-methylcyclobutane moiety, a bioisostere of commonly used groups like gem-dimethyl or isopropyl fragments, offers a unique combination of conformational rigidity and tailored physicochemical properties that can be strategically leveraged to overcome common drug development hurdles.

The incorporation of a cyclobutane ring introduces a three-dimensional character to a molecule, which can enhance binding affinity to protein targets by exploring specific spatial orientations.[1] This rigid scaffold can lock in favorable conformations, reducing the entropic penalty upon binding. Furthermore, the introduction of a fluorine atom at a tertiary carbon center, alongside a methyl group, provides a powerful tool for fine-tuning a drug candidate's profile. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and alter lipophilicity (LogP), which in turn affects solubility, permeability, and oral bioavailability.[2][3] The presence of both fluorine and a methyl group on the same carbon atom presents a unique steric and electronic environment, offering a distinct advantage over simpler fluorinated or alkylated cyclobutanes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical incorporation of 3-fluoro-3-methylcyclobutanecarboxylic acid into drug scaffolds. We will delve into the rationale behind its use, provide detailed, validated protocols for its coupling, and discuss the expected impact on molecular properties.

Physicochemical Properties and Strategic Considerations

The decision to incorporate this compound should be driven by a clear understanding of its potential impact on the parent molecule. The key properties of this building block are summarized below.

PropertyValue/ObservationRationale for Application in Drug Design
Molecular Formula C₆H₉FO₂Low molecular weight contribution, favorable for maintaining drug-like properties.
Molecular Weight 132.13 g/mol Aids in keeping the overall molecular weight of the final compound within desirable ranges.
CAS Number 1613330-60-1For unambiguous identification and sourcing.[4]
Topological Polar Surface Area (TPSA) 37.3 ŲContributes to good cell permeability characteristics.
Predicted pKa ~4.5 - 5.0The electron-withdrawing effect of the fluorine atom is expected to lower the pKa compared to its non-fluorinated analog, potentially influencing interactions with biological targets.[5]
Predicted LogP ~1.0 - 1.5Offers a balance of lipophilicity and hydrophilicity, which can be beneficial for oral absorption and distribution.

Strategic Rationale for Incorporation:

  • Metabolic Stability: The tertiary carbon bearing the fluorine atom is resistant to oxidative metabolism, making this moiety an excellent choice to block a known metabolic soft spot in a lead compound.

  • Conformational Restriction: The rigid cyclobutane ring can lock a flexible side chain into a bioactive conformation, improving potency and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the 3-fluoro-3-methylcyclobutane group can fine-tune solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

  • Intellectual Property: The novelty of this scaffold can provide a strong basis for new intellectual property claims.

Experimental Protocols: Amide Bond Formation

The primary method for incorporating this compound into drug scaffolds is through the formation of an amide bond with a primary or secondary amine present on the core structure. Due to the steric hindrance around the carboxylic acid, standard amide coupling conditions may not be optimal. The following protocols are recommended for efficient coupling.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Applications)

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization, particularly with sterically hindered substrates.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of HATU-Mediated Amide Coupling Workflow:

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add HATU and DIPEA A->B C Pre-activate at RT (15-30 min) B->C D Add Amine Solution C->D E React at RT (2-6 hours) D->E F Quench with Water E->F Reaction Complete G Extract with EtOAc F->G H Wash with NaHCO₃ and Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Acyl Fluoride-Mediated Amide Coupling (for Highly Sterically Hindered or Electron-Deficient Amines)

For particularly challenging couplings, in situ formation of the acyl fluoride intermediate can be highly effective.[6][7] Acyl fluorides exhibit a good balance of reactivity and stability, and their smaller steric footprint compared to other activated species can facilitate the reaction.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or MeCN.

  • Add the fluorinating/coupling agent (e.g., COMU or BTFFH, 1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For very hindered substrates, gentle heating (40-50 °C) may be required. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature (if heated) and dilute with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Diagram of Acyl Fluoride Formation and Coupling:

Acyl_Fluoride_Pathway cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (3-Fluoro-3-methyl- cyclobutanecarboxylic acid) AcylFluoride R-COF (Acyl Fluoride Intermediate) CarboxylicAcid->AcylFluoride FluorinatingAgent Fluorinating Agent (e.g., COMU, BTFFH) FluorinatingAgent->AcylFluoride Base Base (DIPEA) Base->AcylFluoride AmideProduct R-CONH-R' (Final Amide) AcylFluoride->AmideProduct Nucleophilic Attack Amine R'-NH₂ Amine->AmideProduct

Sources

Application Note: In Vitro Characterization of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Biochemical Assays

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 3-Fluoro-3-methylcyclobutanecarboxylic acid represents a novel chemical entity with potential applications in drug discovery. Its rigid cyclobutane scaffold, combined with the electron-withdrawing properties of the fluorine atom and the acidic carboxylic acid moiety, makes it a compelling candidate for targeting enzymes that process small carboxylic acid substrates. This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound, focusing on enzyme inhibition and cell-based cytotoxicity assays. The methodologies described herein are designed to be self-validating systems, enabling researchers to robustly determine the compound's potency, mechanism of action, and preliminary safety profile.

Introduction: The Rationale for Fluorinated Cyclobutanes in Drug Design

Small, rigid scaffolds like cyclobutane are increasingly utilized in drug design to explore chemical space beyond traditional flat, aromatic systems. These three-dimensional structures can provide improved selectivity and novel intellectual property. The introduction of a fluorine atom can profoundly alter a molecule's properties by modulating acidity (pKa) of nearby functional groups, increasing lipophilicity, and forming favorable interactions within a protein's active site.[1][2][3] The carboxylic acid group is a key pharmacophore in numerous therapeutic agents, often mediating critical interactions with enzyme active sites through hydrogen bonding and electrostatic interactions.[4]

Given these structural features, this compound is hypothesized to function as a competitive inhibitor for enzymes whose natural substrates are small, cyclic or branched-chain carboxylic acids. This document outlines two fundamental in vitro assays to test this hypothesis and evaluate the compound's biological activity.

Postulated Mechanism of Action: Competitive Enzyme Inhibition

We propose that this compound acts as a competitive inhibitor. In this model, the compound mimics the structure of the enzyme's natural substrate, binding reversibly to the active site. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. Because the inhibitor and substrate compete for the same binding site, the inhibition can be overcome by increasing the substrate concentration.[5][6] This interaction is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum reaction velocity (Vₘₐₓ).[7][8]

G cluster_0 Enzyme Active Site E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Competes & Binds S Substrate (S) S->E + I Inhibitor (I) 3-Fluoro-3-methyl- cyclobutanecarboxylic acid I->E + P Product (P) ES->P Reaction P->E + G cluster_workflow IC₅₀ Determination Workflow prep Prepare Compound Serial Dilutions in DMSO plate Plate Assay Components: 1. Buffer 2. Inhibitor/DMSO 3. Enzyme prep->plate incubate Pre-incubate Plate (15-30 min at 37°C) plate->incubate start Initiate Reaction (Add Substrate) incubate->start read Kinetic Read (Microplate Reader) start->read analyze Calculate Initial Velocities & Plot Dose-Response Curve read->analyze ic50 Determine IC₅₀ analyze->ic50

Caption: Experimental workflow for IC₅₀ determination.

Step-by-Step Methodology: Kinetic Mechanism of Action (MOA)
  • Experimental Setup : This experiment involves varying the substrate concentration while keeping the inhibitor concentration fixed. Set up a matrix in a 96-well plate.

    • Rows : Fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Columns : A range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).

  • Assay Procedure : Follow the same procedure as the IC₅₀ assay (pre-incubation with the inhibitor, followed by reaction initiation with the substrate).

  • Data Analysis :

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To visualize the inhibition pattern, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). [7] * Competitive Inhibition : Lines will intersect on the y-axis (Vₘₐₓ is unchanged). [6][8] * Noncompetitive Inhibition : Lines will intersect on the x-axis (Kₘ is unchanged).

      • Uncompetitive Inhibition : Lines will be parallel.

    • Use non-linear regression to fit the data to competitive or noncompetitive inhibition models to calculate the inhibition constant (Kᵢ).

Representative Data
ParameterValueDescription
IC₅₀ 5.2 µMConcentration for 50% inhibition at Kₘ substrate concentration.
Kₘ (no inhibitor) 15 µMMichaelis constant for the substrate.
Vₘₐₓ 120 nmol/minMaximum reaction velocity, unchanged by the inhibitor.
Kᵢ 2.1 µMInhibition constant, calculated from kinetic data assuming competitive inhibition.

Note: The data presented are hypothetical and for illustrative purposes only.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation, providing a preliminary measure of its cytotoxic potential. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Objective

To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀) in a selected cell line.

Materials and Reagents
  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation : Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) in a CO₂ incubator. [9]4. MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [10]5. Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [11]6. Solubilization : Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker. [9]7. Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise. 8. Data Analysis :

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine CC₅₀ read->analyze

Caption: Workflow for the MTT cell viability assay.

Representative Data
Cell LineExposure TimeCC₅₀ (µM)
HEK29348 hours> 100 µM
A54948 hours85 µM

Note: The data presented are hypothetical and for illustrative purposes only. A CC₅₀ > 100 µM in a non-cancerous cell line like HEK293 would suggest low general cytotoxicity.

Conclusion

The protocols outlined in this application note provide a robust and validated workflow for the initial in vitro characterization of this compound. By systematically determining its enzyme inhibitory potency and mechanism, alongside a standard assessment of its cellular toxicity, researchers can efficiently gather the preliminary data required to evaluate its potential as a lead compound for further drug development efforts. These foundational assays are critical for making informed decisions in the early stages of the discovery pipeline.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Al-Samydai, A., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7445–7457. [Link]

  • DiscoveRx. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • Wang, J., et al. (2022). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1399-1409. [Link]

  • Asif, M. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]

  • Lu, H., et al. (2022). In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction. Journal of Biomedical Science, 29(1), 3. [Link]

  • Assay Genie. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]

  • Tang, Q., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Zasukhin, V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389369. [Link]

  • Zasukhin, V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]

  • Yaffe, M. B. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4059. [Link]

  • Reed, D., et al. (2010). Identification and Characterization of the First Small Molecule Inhibitor of MDMX. Journal of Biological Chemistry, 285(14), 10786–10796. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. [Link]

  • Klink, T. A., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Williams, K. P., & Scott, J. E. (2009). Enzyme Assay Design for High-Throughput Screening. In Methods in Molecular Biology, vol 565. Humana Press. [Link]

Sources

scale-up synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the most successful strategies has been the incorporation of small, strained ring systems and the strategic use of fluorine. Fluorinated cyclobutanes, particularly this compound, have emerged as highly valuable building blocks. The cyclobutane motif offers a three-dimensional geometry that can explore chemical space inaccessible to traditional flat aromatic rings, while the gem-fluoro-methyl substitution acts as a superior bioisostere for the ubiquitous tert-butyl group.[1]

The introduction of fluorine into a drug candidate can profoundly and beneficially alter its physicochemical properties.[2][3][4] These alterations include:

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing target binding or oral absorption.[5][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic C-H oxidation. This can block common metabolic pathways, prolonging the drug's half-life in the body.[2]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and reach its biological target.[7]

This application note provides a comprehensive, field-proven guide for the , designed for researchers and process chemists in the pharmaceutical industry. We will detail a robust synthetic route, address critical scale-up challenges, and outline stringent safety protocols.

Strategic Approach: A Four-Step Synthesis from a Commercially Available Precursor

Our retrosynthetic analysis identifies the commercially available and relatively inexpensive 3-oxocyclobutanecarboxylic acid as the optimal starting point.[8] The chosen forward synthesis is a robust and logical sequence involving protection, nucleophilic addition, deoxyfluorination, and deprotection. This strategy is designed for scalability, focusing on controllable reaction conditions and purification methods amenable to large quantities.

G cluster_retrosynthesis Retrosynthetic Analysis Target 3-Fluoro-3-methyl- cyclobutanecarboxylic acid Intermediate1 Protected 3-Fluoro-3-methyl- cyclobutanecarboxylate Target->Intermediate1 Deprotection Intermediate2 Protected 3-Hydroxy-3-methyl- cyclobutanecarboxylate Intermediate1->Intermediate2 Deoxyfluorination Intermediate3 Protected 3-Oxo- cyclobutanecarboxylate Intermediate2->Intermediate3 Methyl Grignard Addition StartingMaterial 3-Oxocyclobutane- carboxylic acid Intermediate3->StartingMaterial Protection

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Detailed Experimental Protocols

This section provides step-by-step protocols for the multi-gram synthesis of this compound. All operations involving hazardous reagents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

Rationale: The carboxylic acid must be protected as an ester to prevent its acidic proton from quenching the highly basic Grignard reagent in the subsequent step. A benzyl ester is chosen for its stability and ease of removal via hydrogenolysis, a clean and high-yielding reaction.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (50.0 g, 0.438 mol), benzyl alcohol (57.1 g, 0.526 mol), and toluene (500 mL).

  • Add p-toluenesulfonic acid monohydrate (4.17 g, 0.022 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture to room temperature. Wash the organic phase sequentially with 1 M sodium bicarbonate solution (2 x 200 mL), water (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzyl 3-oxocyclobutanecarboxylate as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Grignard Addition to form Benzyl 3-Hydroxy-3-methylcyclobutanecarboxylate

Rationale: A nucleophilic addition of a methyl group to the ketone is required. Methylmagnesium chloride is a readily available and cost-effective Grignard reagent suitable for this transformation on a large scale.

Protocol:

  • Set up a 2 L, three-necked, oven-dried flask under a nitrogen atmosphere, equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with a solution of benzyl 3-oxocyclobutanecarboxylate (from Step 1, approx. 0.438 mol) in anhydrous tetrahydrofuran (THF, 800 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium chloride (3.0 M in THF, 161 mL, 0.482 mol) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (300 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure benzyl 3-hydroxy-3-methylcyclobutanecarboxylate.

Step 3: Deoxyfluorination of the Tertiary Alcohol

Rationale: This is the key fluorine-installation step. Deoxyfluorination of a tertiary alcohol requires a potent reagent. Diethylaminosulfur trifluoride (DAST) is effective, but for scale-up, Morpholinosulfur trifluoride (Morph-DAST) is often preferred due to its higher thermal stability, reducing the risk of runaway reactions.[9] Extreme caution is mandatory for this step.

Protocol:

  • In a 2 L, oven-dried, three-necked flask made of polyethylene or another suitable polymer (as HF can etch glass), under a nitrogen atmosphere, dissolve benzyl 3-hydroxy-3-methylcyclobutanecarboxylate (70.0 g, 0.318 mol) in anhydrous dichloromethane (DCM, 700 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of Morph-DAST (83.3 g, 0.381 mol) in anhydrous DCM (300 mL).

  • Add the Morph-DAST solution to the alcohol solution dropwise via a cannula or dropping funnel over 2 hours, maintaining the internal temperature below -70 °C.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench it with extreme care by the very slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 300 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl 3-fluoro-3-methylcyclobutanecarboxylate can be purified by chromatography if necessary.

Step 4: Deprotection to Yield this compound

Rationale: The final step is the removal of the benzyl protecting group to reveal the target carboxylic acid. Catalytic hydrogenolysis is a clean, high-yielding method that avoids harsh basic or acidic conditions which could compromise the fluorinated cyclobutane ring.

Protocol:

  • To a 1 L hydrogenation flask, add the crude benzyl 3-fluoro-3-methylcyclobutanecarboxylate (from Step 3, approx. 0.318 mol) and ethanol (500 mL).

  • Carefully add palladium on carbon (10 wt. %, 5.0 g) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete in 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Part 2: Scale-Up Considerations, Safety, and Data Management

Transitioning from bench-scale to pilot-plant or manufacturing scale introduces significant challenges that must be proactively managed.

Process Safety and Hazard Management

The primary hazards in this synthesis are associated with the Grignard reaction and, most critically, the deoxyfluorination step.

  • Deoxyfluorinating Agents (DAST, Morph-DAST): These reagents are thermally unstable and can decompose exothermically, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[10]

    • Thermal Hazard Analysis: Differential Scanning Calorimetry (DSC) should be performed on the reaction mixture to determine the onset of decomposition and ensure a safe operating temperature window.

    • Material Compatibility: Use reactors and transfer lines made of compatible materials (e.g., stainless steel, Hastelloy, or specialized polymers). Avoid glass where possible, especially for the fluorination step itself.[10]

    • Emergency Preparedness: All personnel must be trained in handling HF exposure. An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible.[11][12]

Caption: Critical safety workflow for the deoxyfluorination step.

Purification and Analytical Characterization

On a large scale, chromatography is inefficient. Crystallization is the preferred method for final product purification.

  • Purification Strategy: Focus on developing a robust crystallization procedure for the final product to achieve high purity (>99%) and remove process-related impurities. Anti-solvent crystallization is often effective.

  • Analytical QC: A comprehensive suite of analytical techniques is required to ensure the quality of the final product and intermediates.[13]

Table 1: Analytical Characterization and Quality Control

Analysis Intermediate 2 (Alcohol) Intermediate 3 (Fluoride Ester) Final Product (Acid)
Technique ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, HPLC Purity
Purpose Confirm structure, assess purityConfirm fluorination, assess purityConfirm final structure, quantify purity and impurities
Acceptance Purity >95%Purity >95%Purity >99.0%, Impurities <0.1%

Table 2: Projected Scale-Up Performance

Step Transformation Starting Mass Product Mass (Expected) Molar Yield (Expected)
1Esterification50.0 g~88 g (crude)~98%
2Grignard Addition~88 g~78 g (purified)~80%
3Deoxyfluorination78 g~65 g (crude)~83%
4Hydrogenolysis~65 g~35 g (purified)~85%
Overall - 50.0 g ~35 g ~54%

Conclusion

The synthesis of this compound is a valuable process for accessing a key building block in modern drug discovery. The four-step route described here is robust, scalable, and begins from an inexpensive starting material. However, successful and safe scale-up is contingent upon a thorough understanding and mitigation of the hazards associated with deoxyfluorination chemistry. By implementing rigorous process controls, comprehensive safety protocols, and robust analytical methods, researchers and drug development professionals can confidently produce this important intermediate on a large scale, enabling the advancement of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to help you navigate the complexities of this synthesis and significantly improve your reaction yields and product purity.

The introduction of fluorine into drug candidates can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability and binding affinity.[1][2] The rigid cyclobutane scaffold is a valuable bioisostere, making this compound a key building block in medicinal chemistry.[3][4] However, its synthesis can be challenging, with issues ranging from low conversion to the formation of multiple products. This guide provides a structured approach to identifying and resolving these common hurdles.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the fluorination of a cyclobutane precursor. Common strategies include nucleophilic or electrophilic fluorination of a pre-existing cyclobutane core.[3] A representative synthetic approach starts from 3-methylenecyclobutanecarboxylic acid, which can be synthesized from commercially available starting materials. The subsequent fluorination step is often the most critical and challenging part of the synthesis.

Common Challenges:

  • Low Conversion of Starting Material: Incomplete reaction leading to a significant amount of unreacted starting material.

  • Formation of Multiple Products: Lack of regioselectivity or side reactions resulting in a complex mixture of products.[5]

  • Difficulty in Purification: Similar polarities of the desired product and byproducts can make separation challenging.

  • Handling of Fluorinating Reagents: Many fluorinating agents are hazardous and require special handling precautions.[2][6]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Material

Question: I am observing a very low conversion of my starting material, 3-methylenecyclobutanecarboxylic acid, during the fluorination step. What are the likely causes and how can I improve the conversion rate?

Answer: Low conversion is a common issue in fluorination reactions and can stem from several factors related to the reagents, reaction conditions, and the nature of the substrate itself.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating reagents are sensitive to moisture and can decompose over time.[5] For instance, electrophilic fluorinating agents like Selectfluor® can degrade if not stored properly.1. Verify Reagent Activity: Use a fresh batch of the fluorinating reagent or test its activity on a known substrate. 2. Proper Storage: Ensure the reagent is stored under anhydrous conditions, typically in a desiccator or glovebox.
Inappropriate Solvent The choice of solvent is critical. Some electrophilic reagents can react with common solvents like DMF, pyridine, and DMSO.[5][7] Protic solvents can deactivate nucleophilic fluorinating agents through hydrogen bonding.[8]1. Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point for many fluorination reactions.[5] 2. Avoid Reactive Solvents: Check the compatibility of your fluorinating agent with the chosen solvent.
Sub-optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. The reaction may be too slow at low temperatures, while higher temperatures can lead to decomposition of the reagent or product.1. Temperature Optimization: Run the reaction at a range of temperatures (e.g., from room temperature up to the boiling point of the solvent) to find the optimal condition. 2. Stepwise Temperature Increase: Start the reaction at a lower temperature and gradually increase it while monitoring the progress by TLC or GC-MS.
Presence of Inhibitors Trace impurities in the starting material or solvent can inhibit the reaction.1. Purify Starting Material: Ensure the 3-methylenecyclobutanecarboxylic acid is of high purity. Recrystallization or column chromatography may be necessary. 2. Use High-Purity Solvents: Employ freshly distilled or commercially available anhydrous solvents.
Issue 2: Formation of Multiple Products and Low Regioselectivity

Question: My reaction is producing a mixture of fluorinated products, and the desired this compound is a minor component. How can I improve the regioselectivity of the fluorination?

Answer: The formation of multiple products is often due to a lack of regioselectivity in the fluorination step or the occurrence of side reactions. The double bond in 3-methylenecyclobutanecarboxylic acid presents two potential sites for fluorination.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Choice of Fluorinating Reagent Different fluorinating reagents can exhibit different selectivities.[5] For electrophilic fluorination, the choice of the "F+" source is crucial for directing the fluorination to the desired position.1. Reagent Screening: Test a variety of electrophilic fluorinating reagents such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), or others.[9] 2. Consider Mechanistic Differences: Research the mechanism of different fluorinating agents to choose one that favors the desired regioselectivity for your substrate.
Reaction Conditions Favoring Side Reactions High temperatures or prolonged reaction times can lead to isomerization of the double bond or other side reactions before or after fluorination.1. Lower Reaction Temperature: Running the reaction at a lower temperature may suppress side reactions.[5] 2. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
Influence of the Carboxylic Acid Group The carboxylic acid group can direct the fluorination or participate in side reactions.1. Protecting Group Strategy: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the fluorination step. This can alter the electronic properties of the molecule and improve regioselectivity. The ester can then be hydrolyzed to the desired carboxylic acid.
Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. The byproducts seem to have similar properties to my product. What purification strategies can I employ?

Answer: The purification of fluorinated carboxylic acids can be challenging due to their unique physical properties.[10]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Product and Byproducts Isomeric byproducts or other fluorinated compounds can have very similar polarities, making chromatographic separation difficult.1. Derivative Formation: Convert the carboxylic acid to an ester (e.g., methyl ester) before chromatography. The change in polarity might allow for better separation. The ester can then be hydrolyzed back to the acid. 2. Alternative Chromatography Techniques: Explore different stationary phases for column chromatography (e.g., alumina, or reverse-phase silica).
Volatility of the Product Small fluorinated molecules can be volatile, leading to loss of product during solvent removal under reduced pressure.1. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. 2. Azeotropic Removal of Solvents: Use a co-solvent to aid in the removal of the primary solvent at a lower temperature.
Acid-Base Extraction Issues The acidity of the fluorinated carboxylic acid might be different from non-fluorinated analogs, affecting the efficiency of acid-base extractions.[1]1. pH Optimization: Carefully adjust the pH during aqueous workup to ensure complete protonation or deprotonation of the carboxylic acid for efficient extraction into the organic or aqueous phase, respectively.[11] 2. Use of Different Bases/Acids: Experiment with different inorganic or organic bases and acids for the extraction process.
Issue 4: Safety and Handling of Fluorinating Reagents

Question: I am concerned about the safety aspects of using electrophilic fluorinating reagents. What are the key precautions I should take?

Answer: Safety is paramount when working with fluorinating agents, as many are highly reactive and potentially hazardous.[2][6]

Key Safety Precautions:

  • Consult Safety Data Sheets (SDS): Always read the SDS for the specific fluorinating reagent you are using to understand its hazards and handling requirements.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Well-Ventilated Fume Hood: All manipulations of fluorinating reagents should be performed in a certified chemical fume hood to avoid inhalation of any potentially toxic fumes or dust.

  • Avoid Incompatible Materials: Be aware of incompatibilities. For example, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[7]

  • Controlled Addition: Add the fluorinating reagent slowly and in portions to control the reaction rate and temperature, especially on a larger scale.

  • Quenching Procedures: Have a proper quenching procedure in place to safely neutralize any unreacted fluorinating reagent at the end of the reaction.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Methylenecyclobutanecarboxylic Acid

A common precursor for the synthesis of this compound is 3-methylenecyclobutanecarboxylic acid.[12] A general procedure for its synthesis is outlined below.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Reagents for decarboxylation (e.g., heat)

  • Reagents for subsequent functional group manipulations to introduce the methylene group (this may involve multiple steps not detailed here). A more direct synthesis might start from a different precursor. A known synthesis of 3-methylcyclobutanecarboxylic acid involves the hydrogenation of 3-methylenecyclobutanecarboxylic acid.[12]

Procedure:

  • The synthesis of 3-methylenecyclobutanecarboxylic acid can be a multi-step process. For the purpose of this guide, we will assume it is available.

  • A related compound, 3-methylcyclobutane-1-carboxylic acid, can be prepared by the hydrogenation of 3-methylenecyclobutanecarboxylic acid using a palladium on carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere.[12]

Protocol 2: Electrophilic Fluorination of an Alkene Precursor

This protocol provides a general guideline for the electrophilic fluorination of an alkene, which can be adapted for 3-methylenecyclobutanecarboxylic acid or its ester derivative.

Materials:

  • 3-Methylenecyclobutanecarboxylic acid (or its ester derivative)

  • Electrophilic fluorinating reagent (e.g., Selectfluor®)

  • Anhydrous acetonitrile

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 3-methylenecyclobutanecarboxylic acid derivative in anhydrous acetonitrile.

  • Add the electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.[5]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove any insoluble materials, washing with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound derivative.

IV. Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of 3-Fluoro-3- methylcyclobutanecarboxylic acid check_conversion Check Conversion of Starting Material start->check_conversion check_products Analyze Product Mixture (TLC, GC-MS, NMR) start->check_products low_conversion Low Conversion check_conversion->low_conversion If yes complex_mixture Complex Mixture/ Multiple Products check_products->complex_mixture If yes reagent_issue Inactive/Degraded Fluorinating Reagent? low_conversion->reagent_issue conditions_issue Suboptimal Reaction Conditions? low_conversion->conditions_issue selectivity_issue Poor Regioselectivity? complex_mixture->selectivity_issue side_reactions Side Reactions Occurring? complex_mixture->side_reactions solution_reagent Use Fresh Reagent, Ensure Anhydrous Conditions reagent_issue->solution_reagent solution_conditions Optimize Temperature, Solvent, and Reaction Time conditions_issue->solution_conditions solution_selectivity Screen Different Fluorinating Reagents, Use Protecting Groups selectivity_issue->solution_selectivity solution_side_reactions Lower Temperature, Optimize Reaction Time side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield.

V. References

  • Oreate AI. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog.

  • BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem.

  • ChemicalBook. (n.d.). 3-methylcyclobutane-1-carboxylic acid. ChemicalBook.

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. BenchChem.

  • PubMed. (2025, July 21). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. PubMed.

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

  • WordPress. (n.d.). Specific Solvent Issues with Fluorination. WordPress.

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Mettler Toledo.

  • PubMed Central. (n.d.). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. PubMed Central.

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

  • Books Gateway. (n.d.). Fluorination Approaches. Books Gateway.

Sources

Technical Support Center: Fluorination of Methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of fluorinated methylcyclobutane derivatives from methylcyclobutanecarboxylic acid. Our focus is on identifying and mitigating common side products encountered during these critical fluorination reactions.

Introduction: The Challenge of Fluorinating Strained Rings

Fluorinated cyclobutane moieties are increasingly important motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability. However, their synthesis is often complicated by the inherent ring strain of the cyclobutane core, which can lead to unexpected and undesired side reactions during fluorination. This guide is designed to help you navigate these challenges by understanding the mechanistic origins of common side products and implementing field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary fluorination strategies for methylcyclobutanecarboxylic acid, and what are their general pitfalls?

There are two principal pathways for the fluorination of a carboxylic acid like 1-methylcyclobutanecarboxylic acid:

  • Deoxyfluorination: This method converts the carboxylic acid directly into an acyl fluoride (-COOH → -COF). This is typically achieved using sulfur-based reagents like diethylaminosulfur trifluoride (DAST) or its derivatives.[1][2] Acyl fluorides are valuable intermediates for subsequent reactions, such as amide bond formation.[3][4] The primary challenge is the handling of often moisture-sensitive reagents and preventing side reactions like anhydride formation.

  • Decarboxylative Fluorination: This reaction replaces the entire carboxyl group with a fluorine atom (-COOH → -F). This transformation is more complex and can proceed through radical or carbocationic intermediates.[5][6][7] Common methods include silver-catalyzed reactions with Selectfluor® or visible-light photoredox catalysis.[8][9][10] The major pitfall with the cyclobutane system is the high propensity for skeletal rearrangements, particularly when carbocationic intermediates are formed.[11][12]

Method Transformation Common Reagents Primary Challenge / Common Side Products
Deoxyfluorination-COOH → -COFDAST, Deoxo-Fluor®, CpFluorIncomplete reaction, anhydride formation, reagent handling
Decarboxylative Fluorination-COOH → -FSelectfluor®/AgNO₃, Photoredox CatalystRing-expansion , elimination (alkenes), solvent trapping
Q2: My deoxyfluorination of 1-methylcyclobutanecarboxylic acid with DAST is inefficient. What are the likely side products and how can I improve the yield of my acyl fluoride?

Answer: Low yields in DAST-mediated deoxyfluorination of carboxylic acids often stem from incomplete reaction or the formation of stable, unreactive intermediates or side products. While DAST is effective for many substrates, its reaction with carboxylic acids can sometimes be sluggish or lead to undesired pathways.[1][13]

Common Issues & Side Products:

  • Anhydride Formation: The initially formed acyl fluoride can react with unreacted carboxylic acid to form a symmetric anhydride. This is a common byproduct that consumes both starting material and product.

  • Reagent Decomposition: DAST and similar reagents are sensitive to moisture and can decompose, reducing their effective concentration.

  • Formation of a Stable Intermediate: The reaction proceeds through an intermediate acyl fluorosulfite. If this intermediate is slow to decompose to the final acyl fluoride, it can persist in the reaction mixture.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and the starting carboxylic acid. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reagent Stoichiometry & Addition:

    • Start with 1.1-1.2 equivalents of DAST.

    • Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and add the DAST solution dropwise to the carboxylic acid solution. This minimizes side reactions and controls the exothermic nature of the reaction.

  • Monitor the Reaction: Use in-situ monitoring (e.g., IR spectroscopy to watch for the disappearance of the broad -OH stretch and the appearance of the -COF stretch) or carefully timed TLC/¹⁹F NMR analysis of quenched aliquots.

  • Consider Alternative Reagents: If DAST proves problematic, other deoxyfluorinating agents can be used.[2][4] For instance, using an in-situ generated pyridinium trifluoromethoxide salt can be highly effective under mild, room-temperature conditions.[2]

Workflow: Optimizing Acyl Fluoride Synthesis

start Start: Low Yield of Acyl Fluoride check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions optimize_reagents Optimize DAST Stoichiometry (1.1-1.2 eq) & Slow Addition at Low Temp check_conditions->optimize_reagents monitor Monitor Reaction Progress (IR, ¹⁹F NMR) optimize_reagents->monitor check_complete Is Reaction Complete & Clean? monitor->check_complete success Isolate Product check_complete->success Yes troubleshoot Complex Mixture or Stalled Reaction check_complete->troubleshoot No end End: Optimized Protocol success->end alt_reagent Consider Alternative Reagent (e.g., PyOCF₃, CpFluor) troubleshoot->alt_reagent alt_reagent->end

Caption: Troubleshooting workflow for deoxyfluorination.

Q3: My decarboxylative fluorination of 1-methylcyclobutanecarboxylic acid is yielding a large amount of 1-fluoro-1-methylcyclopentane. Why does this ring expansion occur and how can I suppress it?

Answer: This is the most common and significant side reaction for this substrate class under decarboxylative conditions. The formation of the cyclopentyl product is a direct consequence of the high ring strain of the cyclobutane system and the formation of a carbocation intermediate.[12][14]

Mechanistic Explanation:

The reaction proceeds via the formation of a 1-methylcyclobutylcarbinyl cation after decarboxylation. This primary carbocation is highly unstable. To achieve greater stability, it undergoes a rapid and often irreversible ring-expansion rearrangement. This process relieves the ~26 kcal/mol of strain energy in the four-membered ring and forms a more stable tertiary cyclopentyl carbocation.[11][12] This rearranged cation is then trapped by the fluoride source to give the observed side product.

Mechanism: Ring Expansion during Decarboxylative Fluorination

cluster_0 Desired Pathway (Minor) cluster_1 Rearrangement Pathway (Major) A 1-Methylcyclobutylcarbinyl Cation (Primary) B 1-Fluoro-1-methylcyclobutane (Desired Product) A->B  F⁻ Trap   C 1-Methylcyclobutylcarbinyl Cation (Primary) D 1-Methylcyclopentyl Cation (Tertiary, More Stable) C->D Ring Expansion (Relieves Strain) E 1-Fluoro-1-methylcyclopentane (Side Product) D->E  F⁻ Trap   start 1-Methylcyclobutanecarboxylic Acid intermediate Decarboxylation (-CO₂) start->intermediate intermediate->A intermediate->C

Caption: Competing pathways in decarboxylative fluorination.

Strategies to Minimize Ring Expansion:

The key is to avoid the formation of a "free" carbocation intermediate.

  • Switch to a Radical-Based Method: Photoredox catalysis is an excellent strategy to favor a radical pathway.[6][10] The photon-induced oxidation of the carboxylate generates a radical, which undergoes decarboxylation to form an alkyl radical. This radical is then trapped by the fluorine source (e.g., Selectfluor®). Since radicals are less prone to the skeletal rearrangements that plague carbocations, this method can significantly increase the yield of the desired cyclobutane product.[6]

  • Modify Reaction Conditions:

    • Solvent Choice: In some systems, the choice of solvent can influence carbocation stability and lifetime. Less polar, non-coordinating solvents may disfavor carbocation formation.

    • Fluoride Source: Using a fluorinating reagent that provides a "tighter" ion pair or a more concerted fluorine transfer might reduce the lifetime of the carbocation, potentially outcompeting the rate of rearrangement.

Recommended Protocol: Photoredox Decarboxylative Fluorination

  • Reactants: 1-methylcyclobutanecarboxylic acid (1.0 eq), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), Selectfluor® (1.5-2.0 eq), and a mild base (e.g., Na₂HPO₄, 2.0 eq).[15]

  • Solvent: A mixed solvent system like acetonitrile/water is often crucial for solubility of all components.[15]

  • Setup: Combine all reagents in a reaction vessel, degas the solution thoroughly, and irradiate with a visible light source (e.g., blue LED lamp) with stirring at room temperature.

  • Rationale: This method generates a 1-methylcyclobutylcarbinyl radical, which is trapped by Selectfluor® before it can rearrange, leading to the desired 1-fluoro-1-methylcyclobutane. The mild conditions are also highly tolerant of other functional groups.[6][10]

Q4: I am observing alkene byproducts. What is their origin?

Answer: Alkene formation is another common side reaction that arises from carbocationic intermediates. Instead of being trapped by a fluoride nucleophile, the carbocation can lose a proton (H⁺) from an adjacent carbon in an elimination reaction. For the 1-methylcyclopentyl cation intermediate discussed in Q3, this would lead to methylcyclopentene isomers.

Mitigation Strategy: The strategies to prevent alkene formation are identical to those for preventing ring expansion: avoid the formation of carbocations. Employing radical-based methods like photoredox catalysis is the most effective solution.[6] Additionally, running the reaction at lower temperatures can sometimes favor nucleophilic substitution over elimination.

References

  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. ACS Publications. [Link]

  • Replacement of the carboxylic acid function with fluorine. Canadian Science Publishing. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]

  • Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

  • Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journals. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. SciSpace. [Link]

  • C-C bond cleavage and C-F/C-S bond formation: a new strategy for the synthesis of unique fluorinated acid fluorides. Royal Society of Chemistry. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society - ACS Publications. [Link]

  • Selectfluor. Common Organic Chemistry. [Link]

  • Deoxyfluorination reaction of carboxylic acids. ResearchGate. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Ring Expansion Fluorination of Unactivated Cyclopropanes Mediated by a New Monofluoroiodane(III) Reagent. PubMed. [Link]

  • Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent. Semantic Scholar. [Link]

  • Role of Selectfluor® in the reported fluorination reaction. ResearchGate. [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journals. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. [Link]

  • Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? Chemistry Stack Exchange. [Link]

  • Ring opening of epoxycyclopentane derivatives 90 and 91 with excess... ResearchGate. [Link]

  • Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). ResearchGate. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ResearchGate. [https://www.researchgate.net/publication/349320872_Deoxyfluorination_of_Carboxylic_Acids_with_CpFluor_Access_to_Acyl_Fluorides_and_Amides]([Link]

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Technical Support Center: Purification of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS 1613330-60-1). This resource is designed for researchers, synthetic chemists, and drug development professionals encountering challenges in the purification of this valuable fluorinated building block. The unique combination of a strained cyclobutane ring, a tertiary fluorine atom, and a polar carboxylic acid group presents a distinct set of purification hurdles. This guide provides practical, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the fundamental physical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties is the first step to designing a robust purification strategy.

  • Molecular Weight: 132.13 g/mol .[1]

  • Physical State: Typically a solid or high-boiling liquid at room temperature, with a predicted boiling point of approximately 207°C.[2]

  • Stereoisomerism: The molecule possesses two stereocenters, meaning it can exist as a pair of diastereomers: cis and trans (relative to the substituents on the 1 and 3 positions of the cyclobutane ring). These isomers often have very similar polarities, making their separation a primary challenge.[3][4]

  • Acidity: The carboxylic acid moiety is the primary handle for purification. Its acidic nature allows for selective extraction and salt formation.[5][6] The electron-withdrawing effect of the fluorine atom is expected to increase the acidity (lower the pKa) compared to its non-fluorinated analog, 3-methylcyclobutanecarboxylic acid.[7]

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are typically process-related and depend on the synthetic route. However, common classes of impurities include:

  • Diastereomers: The unintended cis or trans isomer is often the most challenging impurity to remove.

  • Starting Materials: Incomplete conversion can leave residual precursors, such as 3-methylenecyclobutanecarboxylic acid or a corresponding ketone.

  • Synthetic By-products: Depending on the fluorination method, by-products from elimination (yielding an alkene) or rearrangement of the cyclobutane ring can occur.[8][9]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, methanol) are common.

  • Decarboxylation Products: While unlikely under standard conditions, harsh thermal stress could potentially lead to decarboxylation, yielding 1-fluoro-1-methylcyclobutane.[10]

Q3: What are the primary, go-to purification methods for this molecule?

A3: A multi-step approach is often most effective. The general workflow involves an initial bulk purification followed by a high-resolution polishing step.

  • Acid-Base Extraction: This is the most powerful initial step. It leverages the acidic nature of the carboxylic acid to separate it from neutral or basic organic impurities.[6][11] The crude material is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH, NaHCO₃) to form the water-soluble carboxylate salt. After separating the layers, the aqueous phase is re-acidified to precipitate the purified carboxylic acid.

  • Recrystallization: If the material is solid, recrystallization is an excellent method for achieving high purity and removing closely related impurities, including, in some cases, diastereomers.

  • Flash Column Chromatography: This is the workhorse for separating compounds with different polarities, particularly for removing diastereomers or other by-products that are not removed by extraction.[12] Special considerations are needed due to the carboxylic acid group.[13]

Section 2: Troubleshooting Guide

This section tackles specific experimental problems with detailed explanations and recommended actions.

Q1: My NMR analysis shows persistent neutral organic impurities even after aqueous workup. What is the best strategy to remove them?

A1: This is a classic purification challenge where a simple water wash is insufficient. The recommended solution is a rigorous acid-base extraction .

Causality: Neutral impurities (e.g., unreacted non-acidic starting materials, non-acidic by-products) have no functional group that will ionize in the presence of a base. Your target compound, however, will be deprotonated by a base like sodium hydroxide to form a highly polar, water-soluble sodium carboxylate salt.[5][6] This dramatic change in solubility is the basis for a clean separation.

Troubleshooting Steps:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extract the organic solution with 1-2 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times to ensure complete transfer of the acid to the aqueous phase.

  • Combine the aqueous layers. Perform a "back-extraction" by washing this combined aqueous phase with a fresh portion of the organic solvent to remove any trace neutral impurities that may have been carried over.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl or 3 M H₂SO₄ until the pH is ~1-2. Your product should precipitate out if it's a solid or form an oily layer.

  • Extract the acidified aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.

cluster_1 Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) in Ethyl Acetate Salt Sodium Carboxylate Salt (Water Soluble) Crude->Salt Mix & Separate Neutral_Imp Neutral Impurities (Remain in Organic Phase) Aq_Base Aqueous NaOH Acidify Add HCl (pH 1-2) Salt->Acidify Product_Precipitate Purified Acid Precipitates Acidify->Product_Precipitate

Caption: Logic of Acid-Base Extraction.

Q2: My TLC plate shows two very close spots with significant tailing. I suspect they are diastereomers. How can I improve their separation by column chromatography?

A2: This is a common and difficult problem. The tailing is caused by the strong interaction of the acidic proton with the silica gel surface. The close Rf values are due to the subtle polarity difference between the cis and trans isomers.

Causality: Silica gel is weakly acidic and presents a highly polar surface of silanol (Si-OH) groups. The carboxylic acid of your product can engage in strong hydrogen bonding or acid-base interactions, causing it to "stick" and elute slowly and unevenly, resulting in tailing or streaking.[11][13]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). This additive protonates the silica surface and suppresses the ionization of your carboxylic acid, leading to sharper, less retained peaks and better resolution.

  • Optimize the Solvent System: Test various solvent systems to maximize the separation factor (ΔRf) between the two spots. Sometimes switching from an ethyl acetate-based system to one containing dichloromethane or diethyl ether can alter selectivity.

  • Use a Shallow Gradient: If using automated chromatography, run a very shallow gradient (e.g., 10-25% Ethyl Acetate over 20-30 column volumes).

  • Increase Column Length/Decrease Particle Size: For difficult separations, using a longer column or silica gel with a smaller particle size will increase the number of theoretical plates and improve resolution.

  • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica, though this will require significant method development.

Q3: My purified product is a persistent oil and I cannot get it to crystallize. What are my options?

A3: Inducing crystallization in a reluctant oil requires patience and a systematic approach. If that fails, converting the acid to a salt is an excellent alternative.

Causality: The presence of even small amounts of impurities (like the other diastereomer or residual solvent) can inhibit the formation of a crystal lattice. Sometimes the molecule itself has a low melting point or a conformation that is inherently difficult to pack into an ordered solid.

Troubleshooting Steps:

  • High Purity is Key: Ensure the oil is as pure as possible (>95%) using chromatography before attempting recrystallization.

  • Solvent Screening: Systematically test a range of solvent/anti-solvent pairs. Good solvents will fully dissolve the compound, while good anti-solvents will be miscible with the solvent but cause the compound to precipitate.

    • Example Pairs: Ethyl Acetate/Hexane, Dichloromethane/Pentane, Toluene/Heptane.

  • Physical Inducement:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a tiny crystal of the desired product, add it to the supersaturated solution to initiate crystal growth.

    • Slow Cooling/Evaporation: Allow the saturated solution to cool slowly to room temperature, then to 0°C, and finally to -20°C. Alternatively, allow the solvent to evaporate very slowly from a loosely covered vial over several days.

  • Purification via Salt Formation: If the free acid will not crystallize, convert it to a salt. Salts often have higher melting points and greater crystallinity.[5][14] React the acid with a base like sodium hydroxide, potassium carbonate, or an amine (e.g., dicyclohexylamine). The resulting salt can then be purified by recrystallization. Afterwards, the pure salt can be re-dissolved in water, acidified, and extracted to recover the highly purified free acid.[11]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Bulk Purification via Acid-Base Extraction
ParameterValue/Reagent
Input Material ~10 g crude this compound
Organic Solvent 200 mL Ethyl Acetate
Aqueous Base 2 x 100 mL of 1 M Sodium Hydroxide (NaOH)
Aqueous Acid ~20 mL of 6 M Hydrochloric Acid (HCl)

Methodology:

  • Dissolve the crude material in 200 mL of ethyl acetate in a 500 mL separatory funnel.

  • Add 100 mL of 1 M NaOH, shake vigorously for 1 minute, and allow the layers to separate.

  • Drain the lower aqueous layer into a separate flask. Repeat the extraction of the organic layer with another 100 mL of 1 M NaOH.

  • Combine the two aqueous extracts and wash them with 50 mL of fresh ethyl acetate to remove residual neutral impurities. Discard this organic wash.

  • Place the combined aqueous phase in an ice bath and stir. Slowly add 6 M HCl dropwise until the pH of the solution is 1-2 (check with pH paper). A white precipitate or oil should form.

  • Extract the acidified mixture with three 75 mL portions of ethyl acetate.

  • Combine these final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Recrystallization
ParameterValue/Reagent
Input Material ~5 g of product from Protocol 1
Solvent System Toluene (as solvent), Heptane (as anti-solvent)

Methodology:

  • Place the material in a 100 mL Erlenmeyer flask with a stir bar.

  • Add a minimal amount of warm toluene (~50-60°C) dropwise while stirring until the solid just dissolves completely.

  • Remove from heat. While the solution is still warm, slowly add heptane dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Add 1-2 drops of toluene to make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in a 0-4°C refrigerator for several hours (or overnight) to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

  • Dry the crystals under high vacuum to remove residual solvents.

Protocol 3: Chromatographic Separation of Diastereomers

G cluster_workflow Purification Workflow Start Crude Product Extraction Protocol 1: Acid-Base Extraction Start->Extraction Bulk Impurity Removal Chromatography Protocol 3: Flash Chromatography Extraction->Chromatography Isomer Separation Recrystallization Protocol 2: Recrystallization Chromatography->Recrystallization Final Polishing (if solid) Final Pure Product (>98% Purity, Single Isomer) Chromatography->Final (if liquid or no further purification needed) Recrystallization->Final

Caption: General Purification Workflow.

ParameterValue/Reagent
Stationary Phase Silica Gel (40-63 µm particle size)
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Acetic Acid
Gradient 10% to 30% Ethyl Acetate over 25 column volumes
Detection 210 nm UV or Staining (e.g., KMnO₄)

Methodology:

  • Prepare the mobile phase. For 1 L of 10% Ethyl Acetate in Hexanes, use 100 mL Ethyl Acetate, 895 mL Hexanes, and 5 mL Acetic Acid.

  • Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% AcOH).

  • Dissolve the sample (~500 mg) in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel (~2 g), dry it, and load the dry powder onto the top of the packed column.

  • Elute the column with the mobile phase, starting at 10% Ethyl Acetate and slowly increasing the polarity.

  • Collect fractions and analyze them by TLC (using the same mobile phase composition, including the acetic acid) to identify which fractions contain the pure, separated diastereomers.

  • Combine the pure fractions for each isomer and concentrate under reduced pressure. Co-evaporate with a solvent like toluene to azeotropically remove the acetic acid.

References

  • Purification of carboxylic acids by complexation with selective solvents. (US7307188B2).
  • Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • Carboxylic acid purification and crystallization process. (US5034105A).
  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. [Link]

  • Distillation process for fluorocarbons. (US3101304A).
  • Distillation process for fluorocarbons. (US3101304A).
  • Purification of Fluorine by Distillation. SciSpace. [Link]

  • 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. (CN105418406A).
  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Process for the purification of carboxylic acids. (WO2014095080A2).
  • Chromatographic separations of aromatic carboxylic acids. (1998). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Fluorinated carboxylic acid recovery and reuse. (EP1366011B1).
  • This compound. Sunway Pharm Ltd. [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. (2001). The Journal of Organic Chemistry. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). International Journal of Molecular Sciences. [Link]

  • cyclobutanone. Organic Syntheses. [Link]

  • Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. SciSpace. [Link]

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Technical Support Center: Overcoming Elimination Byproducts in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most common challenges in the synthesis of organofluorine compounds: the formation of elimination byproducts. By understanding the underlying mechanisms and employing strategic experimental design, you can significantly improve the yield and purity of your desired fluorinated products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origins of elimination byproducts in fluorination reactions.

Q1: What are the primary causes of elimination byproducts in fluorination reactions?

The formation of elimination byproducts, typically alkenes, arises from a direct competition between the desired nucleophilic substitution (SN2) pathway and an undesired elimination (E2) pathway.[1] This competition is primarily influenced by the basicity of the fluoride source. While fluoride is a good nucleophile for creating C-F bonds, "naked" or poorly solvated fluoride ions are also strong bases that can abstract a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[2][3]

Q2: How does the structure of my substrate influence the likelihood of elimination?

Substrate structure plays a critical role. Secondary substrates are more sterically hindered than primary substrates, making them more susceptible to elimination as the backside attack required for SN2 is more difficult.[1] Tertiary substrates almost exclusively undergo elimination. Additionally, substrates with acidic β-protons or those that can form stable, conjugated alkenes are more prone to elimination.

Q3: Which fluorinating agents are most prone to causing elimination?

Traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are known to generate significant amounts of elimination byproducts, particularly with secondary alcohols.[1][4] Similarly, highly basic and poorly solvated nucleophilic fluoride sources, such as anhydrous tetrabutylammonium fluoride (TBAF), can also favor elimination.[2]

Q4: What is the role of the solvent in the competition between substitution (SN2) and elimination (E2)?

Solvents are crucial in modulating the reactivity of the fluoride ion.[1]

  • Polar aprotic solvents (e.g., DMF, acetonitrile) can lead to a highly reactive, "naked" fluoride ion which acts as a strong base, thereby promoting E2 elimination.[1]

  • Polar protic solvents (e.g., water, tertiary alcohols) can solvate the fluoride ion through hydrogen bonding. This "caging" of the fluoride ion reduces its basicity more than its nucleophilicity, thus favoring the SN2 pathway.[1][5] Computational studies have shown that strong solvation of the fluoride ion raises the energy barrier for the E2 pathway more significantly than for the SN2 pathway.[5][6]

Q5: Can the reaction temperature be optimized to favor fluorination over elimination?

Yes. Lowering the reaction temperature generally favors the substitution pathway (SN2), which typically has a lower activation energy than the competing elimination pathway (E2).[2] If you are observing a high proportion of elimination byproducts, reducing the reaction temperature is a prudent first step in optimization.

Part 2: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems involving elimination byproducts.

Problem 1: High Levels of Alkene Byproduct Observed with Secondary Alcohols.

This is a classic challenge in deoxyfluorination, where the substrate's steric hindrance makes it susceptible to elimination.

  • Possible Cause 1.1: Highly basic or sterically hindered fluorinating agent.

    • Solution 1.1: Switch to a more selective, less basic deoxyfluorination reagent. Newer reagents have been developed to address the shortcomings of DAST and Deoxo-Fluor. PyFluor (2-pyridinesulfonyl fluoride) is an excellent alternative that is not only more stable and safer to handle but also demonstrates superior selectivity for substitution over elimination.[4][7][8][9]

      • Protocol 1.1.1: General Protocol for Deoxyfluorination of a Secondary Alcohol using PyFluor. [1]

        • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) and a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) in a dry solvent like toluene.

        • Cool the solution to 0 °C in an ice bath.

        • Prepare a solution of PyFluor (1.5 equiv) in dry toluene.

        • Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU.

        • Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

        • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

        • Upon completion, quench the reaction by adding water.

        • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

        • Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

        • Purify the crude product by flash column chromatography on silica gel.

  • Possible Cause 1.2: Inappropriate solvent choice.

    • Solution 1.2: Modify the solvent system to reduce the basicity of the fluoride source. For nucleophilic fluorination using fluoride salts, the addition of a protic co-solvent like tert-butanol or water can selectively solvate the fluoride ion, dampening its basicity and favoring SN2.[1][5][10]

Problem 2: Significant Elimination with Base-Sensitive Substrates.

Substrates with functional groups that are sensitive to strong bases require carefully designed reaction conditions to avoid degradation and side reactions.

  • Possible Cause 2.1: Strong basicity of the fluoride salt and reaction conditions.

    • Solution 2.1: Employ a milder fluoride source or use a phase-transfer catalyst to enhance nucleophilicity without high basicity. Cesium fluoride (CsF) is less basic than TBAF. Its efficacy can be enhanced with a phase-transfer catalyst (PTC) like a crown ether or a phosphonium salt, which helps to solubilize the fluoride salt in the organic phase without creating a highly basic "naked" fluoride anion.[11][12][13]

      • Protocol 2.1.1: Fluorination using CsF with a Phase-Transfer Catalyst.

        • To an oven-dried flask, add the base-sensitive substrate (1.0 equiv), Cesium Fluoride (CsF, 2.0 equiv), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv).

        • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

        • Add a dry, polar aprotic solvent such as acetonitrile or THF.

        • Stir the reaction mixture at the desired temperature (start at room temperature and gently heat if necessary).

        • Monitor the reaction progress by TLC or LC-MS.

        • Upon completion, cool the mixture to room temperature and filter to remove the insoluble cesium salts.

        • Wash the filter cake with the reaction solvent.

        • Concentrate the filtrate under reduced pressure.

        • Purify the crude product by flash column chromatography.

Problem 3: Elimination in Allylic Fluorination.

Allylic systems are prone to elimination due to the acidity of the protons adjacent to the double bond, leading to the formation of conjugated dienes.[2]

  • Possible Cause 3.1: Fluoride source is too basic.

    • Solution 3.1: Switch to a less basic fluoride source or use a palladium-catalyzed method. For nucleophilic allylic fluorination, HF-amine complexes like Et₃N·3HF can be less basic than TBAF.[2] Alternatively, transition-metal catalysis, particularly with palladium, can offer high selectivity by operating under neutral or mildly basic conditions.[2]

      • Protocol 3.1.1: Palladium-Catalyzed Allylic Fluorination. [2]

        • To an oven-dried vial, add the allylic substrate (e.g., allylic chloride or bromide, 1.0 equiv), Silver(I) fluoride (AgF, 1.5 equiv), a palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5 mol %), and a suitable ligand (e.g., bis(2-(diphenylphosphino)phenyl) ether, 7.5 mol %).

        • Evacuate and backfill the vial with argon three times.

        • Add a nonpolar solvent such as toluene (0.1 M) via syringe.

        • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 12-24 hours.

        • Monitor the reaction progress by TLC or GC-MS.

        • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

        • Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 3: Data Summaries & Visual Guides

Table 1: Comparison of Deoxyfluorinating Agents for a Secondary Alcohol

This table summarizes the performance of different fluorinating agents in the deoxyfluorination of a model secondary alcohol, highlighting the yields of substitution (SN2) versus elimination (E2) products.

Fluorinating AgentBaseSN2 Product Yield (%)E2 Product Yield (%)SN2:E2 RatioReference
DASTNone47%44%~1:1[8]
Deoxo-FluorNoneVaries13-19%~4:1[4]
PyFluor DBU 79% <5% >20:1 [4][8]
PhenoFluorAmidine84%11%~7.6:1[8]

Data is representative and can vary based on substrate and specific reaction conditions.

Table 2: Effect of Solvent on SN2 vs. E2 Selectivity in Nucleophilic Fluorination

This table illustrates how solvent choice can dramatically influence the outcome of the reaction between a secondary alkyl halide and a fluoride source.

Fluoride SourceSolvent SystemSN2 Product (%)E2 Product (%)Key InsightReference
TBAFAcetonitrile (aprotic)~10%~90%"Naked" fluoride is highly basic, favoring E2.[14]
TBAFAcetonitrile/Water (protic)IncreasedDecreasedWater solvates F⁻, reducing basicity and favoring SN2.[14]
KFToluene (nonpolar)LowLowPoor solubility of KF limits reactivity.[11]
KF/PTCToluene (nonpolar)HighLowPTC enhances solubility and nucleophilicity without high basicity.[11]
Diagram 1: Competing SN2 and E2 Pathways in Nucleophilic Fluorination

This diagram illustrates the two competing reaction mechanisms that determine the product distribution.

G cluster_start Reactants cluster_sn2 Substitution Pathway (Desired) cluster_e2 Elimination Pathway (Undesired) Reactants Alkyl Halide/Sulfonate + Fluoride Source (F⁻) SN2_TS SN2 Transition State (Backside Attack) Reactants->SN2_TS Nucleophilic Attack E2_TS E2 Transition State (Anti-periplanar) Reactants->E2_TS Proton Abstraction SN2_Product Fluorinated Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Product Alkene Byproduct E2_TS->E2_Product

Caption: Competing SN2 and E2 pathways in fluorination.

Diagram 2: Troubleshooting Workflow for Elimination Byproducts

This workflow provides a logical sequence of steps to diagnose and solve issues with elimination side reactions.

G cluster_reagent Reagent Selection cluster_solvent Solvent Optimization Start High Elimination Byproduct Detected Temp Step 1: Lower Reaction Temperature Start->Temp Reagent Step 2: Evaluate Fluorinating Agent Temp->Reagent If elimination persists IsDAST Using DAST/Deoxo-Fluor? Reagent->IsDAST Solvent Step 3: Modify Solvent System IsAprotic Using Polar Aprotic Solvent? Solvent->IsAprotic Success Problem Solved: High Yield of Fluorinated Product Failure Consult Further Literature or Technical Support SwitchReagent Switch to PyFluor or AlkylFluor IsDAST->SwitchReagent Yes IsTBAF Using anhydrous TBAF? IsDAST->IsTBAF No SwitchReagent->Solvent IsTBAF->Solvent No SwitchFluoride Switch to CsF or HF-amine complex IsTBAF->SwitchFluoride Yes SwitchFluoride->Solvent AddProtic Add Protic Co-solvent (e.g., t-BuOH) IsAprotic->AddProtic Yes UsePTC Consider Phase-Transfer Catalysis (PTC) IsAprotic->UsePTC No AddProtic->Success Improvement AddProtic->Failure No Improvement UsePTC->Success Improvement UsePTC->Failure No Improvement

Caption: Troubleshooting workflow for elimination byproducts.

Part 4: References

  • BenchChem. (2025). Preventing elimination side reactions in allylic fluorination. BenchChem Technical Support.

  • Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Technical Bulletin.

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • van der Ham, A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 371–381. [Link]

  • van der Ham, A., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. The Journal of Organic Chemistry, 85(21), 13749–13757. [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(1), 1-34. [Link]

  • Serafin, K., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 5966–5976. [Link]

  • The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Princeton University.

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Enamine. PyFluor. Product Information.

  • University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.

  • Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

  • Visualize Organic Chemistry. (2022). E2 reactions.

  • ResearchGate. Nucleophilic fluorination reagents featuring in this review.

  • Thermo Fisher Scientific. Current Trends in Practical Fluorination Chemistry.

  • Radboud Repository. (2020). SN2 versus E2 Competition of F– and PH2– Revisited.

  • van der Ham, A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. ResearchGate.

  • BenchChem. (2025). Preventing elimination byproducts in secondary fluoroalkane synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.

  • University of Edinburgh. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis.

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.

  • Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity.

  • ResearchGate. (2025). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.

  • ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.

  • Southern Illinois University Edwardsville. Elimination Reactions.

  • BenchChem. (2025). Application Notes and Protocols: TBAF Deprotection of 6-O-(tert-Butyldimethylsilyl)-D-glucal.

  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.

  • Royal Society of Chemistry. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science.

  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF).

  • Chemistry LibreTexts. (2023). The Mechanism of the E2 Reaction.

  • Elimination Reactions. (n.d.).

  • ResearchGate. TBAF Fluorination for Preparing Alkyl Fluorides.

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.

  • van der Ham, A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central.

  • Springer. (2022). S N 2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination. Journal of Molecular Modeling.

  • ACS Green Chemistry Institute. Specific Solvent Issues with Fluorination.

  • Google Patents. (2001). Solvents for use in fluorination reactions.

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution.

  • ResearchGate. Shows two competing reaction pathways for fluorination of 1 using TBAF(tBuOH)4.

  • National Institutes of Health. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

  • ResearchGate. Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the S N 2 Transition State.

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Technical Support Center: Optimizing Reaction Conditions for Fluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorocyclobutane. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: A Proactive Approach to Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of fluorocyclobutane, offering systematic solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A common frustration in fluorocyclobutane synthesis is a lower-than-expected yield. This can often be attributed to several factors, from reagent quality to sub-optimal reaction conditions.

Question: My fluorination reaction of a cyclobutane precursor is resulting in low conversion of the starting material. What are the potential causes and how can I improve my yield?

Answer: Low conversion in fluorination reactions of cyclobutane derivatives can be a multifaceted issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Fluorinating Agent:

    • The Problem: Many fluorinating reagents are sensitive to moisture and can lose their activity over time. For example, nucleophilic fluoride sources like potassium fluoride (KF) can be deactivated by trace amounts of water. Electrophilic fluorinating agents can also degrade upon improper storage.[1][2]

    • The Solution:

      • Use freshly opened or properly stored fluorinating agents.

      • For moisture-sensitive reagents, ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).[3]

      • Consider using anhydrous reagents or drying agents in the reaction mixture.

  • Sub-optimal Reaction Conditions:

    • The Problem: Temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction's efficiency.[3] An inappropriate solvent may not adequately dissolve the reactants or may react with the fluorinating agent.[1]

    • The Solution:

      • Temperature Screening: Perform small-scale experiments at different temperatures to find the optimal range. Some reactions may require elevated temperatures to overcome activation energy barriers, while others may need to be cooled to prevent side reactions.[3]

      • Solvent Selection: The choice of solvent can be crucial. Aprotic solvents like acetonitrile, THF, or dichloromethane are often good choices for fluorination reactions.[4] Screen a range of anhydrous, non-nucleophilic solvents to find the best one for your specific substrate and fluorinating agent.[1]

      • Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.[4] Incomplete conversion may simply be a matter of insufficient time.

  • Poor Substrate Reactivity:

    • The Problem: The electronic and steric properties of your cyclobutane precursor can significantly impact its reactivity. Electron-withdrawing groups on the ring can deactivate it towards electrophilic fluorination, while bulky substituents can hinder the approach of the fluorinating agent.

    • The Solution:

      • Reagent Choice: If using an electrophilic fluorinating agent on an electron-poor substrate, consider switching to a more powerful reagent. Conversely, for nucleophilic fluorination, a good leaving group on the cyclobutane ring is essential.

      • Catalyst: In some cases, the addition of a catalyst can enhance the reaction rate. For example, phase-transfer catalysts can be used with nucleophilic fluoride sources.

Issue 2: Formation of Side Products and Low Selectivity

The formation of unwanted byproducts is another common hurdle that can complicate purification and reduce the yield of the desired fluorocyclobutane.

Question: I am observing the formation of multiple products in my reaction mixture, leading to low selectivity for the desired fluorocyclobutane isomer. What are the common side reactions and how can I suppress them?

Answer: The formation of multiple products often points to competing reaction pathways or lack of regioselectivity or stereoselectivity.

Common Side Reactions and Solutions:

  • Elimination Reactions:

    • The Problem: In nucleophilic fluorination reactions where a leaving group is being displaced by fluoride, elimination to form cyclobutene derivatives can be a significant side reaction, especially with hindered substrates or when using a basic fluoride source.

    • The Solution:

      • Milder Conditions: Use a less basic fluoride source if possible.

      • Temperature Control: Lowering the reaction temperature can often favor the substitution pathway over elimination.[1]

  • Rearrangement Reactions:

    • The Problem: Carbocation intermediates, which can be formed during certain electrophilic fluorination reactions, are prone to rearrangement to form more stable carbocations. This can lead to a mixture of constitutional isomers.

    • The Solution:

      • Reagent and Solvent Choice: Select reaction conditions that minimize the lifetime of any carbocation intermediate. The use of a more nucleophilic counter-ion or a more coordinating solvent can sometimes help.

  • Over-fluorination:

    • The Problem: If there are multiple reactive sites on the cyclobutane ring, it's possible to introduce more than one fluorine atom.

    • The Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the substrate can sometimes help to minimize over-fluorination.

      • Protecting Groups: If necessary, use protecting groups to block other reactive sites on the molecule.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of fluorocyclobutane.

Q1: What are the main synthetic strategies for preparing fluorocyclobutanes?

A1: The synthesis of fluorocyclobutanes generally falls into three main categories:

  • Fluorination of a pre-existing cyclobutane ring: This is a common approach and can be achieved through either nucleophilic or electrophilic fluorination.[5]

  • [2+2] Cycloaddition reactions: This method involves the formation of the cyclobutane ring from two alkene precursors, where one of them is fluorinated.[5]

  • Ring expansion/contraction reactions: Less common, but can be a viable strategy in certain cases.

Q2: How do I choose the right fluorinating agent for my reaction?

A2: The choice of fluorinating agent depends on several factors, including the nature of your substrate and the desired outcome.

  • Nucleophilic Fluorinating Agents (e.g., KF, CsF, DAST): These are suitable for introducing fluoride via substitution of a good leaving group (like a tosylate or a halide).[2][6] They are often used for converting alcohols to fluorides.[7]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)): These reagents deliver an electrophilic "F+" equivalent and are used for the fluorination of electron-rich species like enolates, enol ethers, or aromatic rings.[8]

Q3: My fluorocyclobutane product is volatile. How can I minimize its loss during workup and purification?

A3: The volatility of low molecular weight fluorinated compounds is a common issue.[9]

  • Workup: When performing extractions, use a minimal amount of solvent and avoid excessive heating during solvent removal on a rotary evaporator. Use a cold trap to capture any volatile product.

  • Purification: For column chromatography, consider using a wider diameter column with a shorter bed of silica gel to reduce the purification time. Keep the fractions cold during and after collection. In some cases, distillation under reduced pressure at low temperature might be a suitable alternative to chromatography.

Q4: What are the key safety precautions to consider when working with fluorinating agents?

A4: Many fluorinating agents are hazardous and require careful handling.

  • Toxicity and Corrosiveness: Some fluorinating agents, like DAST, can release toxic and corrosive HF upon contact with moisture. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][6]

  • Reactivity: Be aware of the reactivity of your chosen fluorinating agent. Some can react violently with water or other common laboratory solvents.[1] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Quenching: Have a plan for safely quenching the reaction and any residual fluorinating agent. This often involves the slow addition of a suitable quenching agent, such as water or an aqueous solution of sodium bicarbonate, at a low temperature.

Data and Protocols

For successful and reproducible synthesis, careful attention to quantitative details and experimental procedures is paramount.

Table 1: Comparison of Common Fluorinating Agents
Reagent TypeExample ReagentAbbreviationKey Features & Applications
NucleophilicDiethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols and aldehydes.[7]
NucleophilicBis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorA more thermally stable alternative to DAST.
Electrophilic1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorVersatile and widely used for fluorinating a variety of substrates.[8]
ElectrophilicN-FluorobenzenesulfonimideNFSIStrong electrophilic fluorinating agent, often used for C-H fluorination.[8]
Experimental Protocol: General Procedure for Nucleophilic Fluorination of a Cyclobutanol Derivative

This protocol provides a general guideline for the deoxyfluorination of a cyclobutanol using DAST. Note: This is a representative procedure and may require optimization for your specific substrate.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the cyclobutanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1-1.5 eq.) to the stirred solution via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[10]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Yes verify_reagent Verify Reagent Activity (e.g., moisture sensitivity) low_conversion->verify_reagent Possible Cause review_purification Review Purification Method (e.g., volatility, decomposition on silica) good_conversion->review_purification optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) verify_reagent->optimize_conditions If Reagent is Active analyze_side_products Analyze for Side Products (e.g., elimination, rearrangement) optimize_conditions->analyze_side_products If Still Low Conversion

Caption: A decision tree for troubleshooting low yields in fluorocyclobutane synthesis.

References

  • ResearchGate. (n.d.). Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). Alkanes and cycloalkanes with chlorine or bromine. Retrieved from [Link]

  • ACS Publications. (1987). Fluorination of alkanes by chlorine trifluoride. Hydride abstraction mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkane Reactivity. Retrieved from [Link]

  • YouTube. (2018). Why direct fluorination of Alkanes is not possible?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular geometry of fluorocyclobutanes. Retrieved from [Link]

  • Oreate AI Blog. (2023). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

  • LookChem. (n.d.). Cas 666-16-0,fluorocyclobutane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorocyclobutane. PubChem. Retrieved from [Link]

  • MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Retrieved from [Link]

Sources

stability issues of 3-Fluoro-3-methylcyclobutanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Molecule

This compound is a unique building block in medicinal chemistry and drug discovery. Its structure, featuring a strained cyclobutane ring with a quaternary center containing a fluorine atom, offers a rigid scaffold that can be valuable for designing molecules with specific conformational properties. However, these same structural features can also be a source of instability. The inherent ring strain of the cyclobutane core, combined with the electronic effects of the fluorine and carboxylic acid groups, can make the molecule susceptible to degradation under certain experimental conditions.[1][2][3][4] This guide will delve into these stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors inherent to its structure:

  • Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, making it thermodynamically less stable than larger cycloalkanes.[1][2][3][4] This strain can be a driving force for ring-opening reactions, especially under harsh conditions.

  • pH of the Solution: The carboxylic acid moiety and the potential for elimination reactions involving the fluorine atom make the compound susceptible to degradation in both strongly acidic and strongly basic solutions.

  • Temperature: Elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier for degradation pathways, such as ring-opening or decarboxylation.

  • Solvent: The polarity and nucleophilicity of the solvent can play a role in stabilizing or destabilizing the molecule. Protic solvents may participate in hydrolysis or other degradation reactions.

  • Presence of Nucleophiles or Electrophiles: Strong nucleophiles can attack the strained ring, leading to ring-opening. Similarly, strong electrophiles could interact with the carboxylic acid group, potentially initiating decarboxylation or other reactions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation.
Solvent Anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile)Reduces the risk of hydrolysis.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Protects against potential oxidation and moisture.
pH Neutral (if in an aqueous-based system for a short duration)Avoids acid or base-catalyzed degradation.
Light Amber vials or protection from lightPrevents potential photolytic degradation.

For short-term storage, refrigeration (2-8°C) may be acceptable, but it is crucial to validate the stability under these conditions for your specific application.

Q3: What are the likely degradation products I might observe?

A3: While specific degradation studies on this molecule are not widely published, based on the principles of organic chemistry, potential degradation products could arise from:

  • Ring-Opening: Nucleophilic attack or acid/base catalysis could lead to the formation of linear compounds. For example, hydrolysis could potentially yield a γ-hydroxy or γ-alkoxy carboxylic acid derivative.

  • Elimination: Under basic conditions, elimination of hydrogen fluoride (HF) could occur, leading to the formation of an unsaturated cyclobutene derivative.

  • Decarboxylation: Although generally requiring high temperatures, the presence of certain catalysts or reaction conditions could promote the loss of carbon dioxide.

The exact nature of the degradation products will depend on the specific stressor (e.g., pH, temperature, nucleophile).

Troubleshooting Guides

Issue 1: Inconsistent or Poor Yields in Reactions

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of multiple unknown impurities in the reaction mixture upon analysis (TLC, LC-MS, NMR).

  • Poor reproducibility of reaction outcomes.

Potential Cause: Degradation of the starting material, this compound, under the reaction conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Before starting your reaction, confirm the purity of your this compound stock using a suitable analytical method (e.g., NMR, LC-MS).

  • Evaluate Reaction Conditions:

    • Temperature: If the reaction is run at elevated temperatures, consider if a lower temperature could be used, even if it requires a longer reaction time.

    • pH: If using strong acids or bases, evaluate if milder conditions or non-nucleophilic bases could be employed. For reactions involving the carboxylic acid, consider protecting it as an ester to avoid side reactions.

    • Solvent: Ensure the use of an appropriate, dry, and degassed solvent.

  • Monitor Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them to determine if the starting material is degrading over the course of the reaction.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms of Stored Solutions

Symptoms:

  • New peaks appearing in HPLC or GC chromatograms of a stock solution over time.

  • A decrease in the peak area of the parent compound.

Potential Cause: Slow degradation of the compound in the storage solvent.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • Solvent Choice: If using a protic solvent (e.g., methanol, ethanol), this may be the cause of degradation via esterification or other reactions. If possible, switch to a more inert, aprotic solvent for long-term storage.

  • Perform a Mini-Stability Study: Prepare small aliquots of the compound in different solvents and store them under various conditions (e.g., room temperature, 4°C, -20°C). Analyze the aliquots at regular intervals to determine the optimal storage conditions for your specific needs.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to intentionally degrade the compound and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

  • ¹⁹F NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated HPLC-UV/MS method to quantify the parent compound and detect degradation products.

    • For samples showing significant degradation, consider analysis by ¹⁹F NMR to identify fluorinated degradation products.[6][7]

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

  • The ¹⁹F NMR will provide valuable information on the chemical environment of the fluorine atom in any degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a starting point for an HPLC method to monitor the stability of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and/or Mass Spectrometry (ESI negative mode)
Injection Volume 10 µL

This method should be validated for its intended use.

Visualizations

Decomposition Pathway Hypothesis

G cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products A C₅H₉FO₂ B Strong Base (e.g., NaOH) A->B Elimination of HF C Strong Acid (e.g., HCl) / H₂O A->C Ring-Opening Hydrolysis D Heat (Δ) A->D Decarboxylation F Elimination Product (Cyclobutene derivative) B->F E Ring-Opened Product (e.g., γ-hydroxy acid) C->E G Decarboxylation Product D->G

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Workflow for Stability Assessment

G cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_end Outcome A Prepare Stock Solution of Compound B Expose to Stressors (Acid, Base, Heat, etc.) A->B C HPLC-UV/MS Analysis B->C D ¹⁹F NMR Analysis (if needed) C->D Significant Degradation E Quantify Degradation C->E F Identify Degradants C->F D->F G Determine Stability Profile E->G F->G

Caption: A typical workflow for conducting a forced degradation study to assess compound stability.

References

  • Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. PubMed. Available at: [Link].

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link].

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. Available at: [Link].

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link].

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link].

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health. Available at: [Link].

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link].

  • Why is methylcyclobutane more stable than cyclobutane? Quora. Available at: [Link].

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. Available at: [Link].

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link].

  • Ring strain. Wikipedia. Available at: [Link].

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link].

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link].

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link].

  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link].

  • Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. Available at: [Link].

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link].

  • Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. Available at: [Link].

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ResearchGate. Available at: [Link].

  • Which methods do chemical engineers use to separate isomers? Quora. Available at: [Link].

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. Available at: [Link].

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link].

  • Case studies of fluorine in drug discovery. OUC. Available at: [Link].

  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available at: [Link].

  • 3-methylcyclobutanecarboxylic acid (C6H10O2). PubChemLite. Available at: [Link].

  • Process for the production of fluorinated cyclobutane. Google Patents.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link].

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link].

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Available at: [Link].

  • cis-3-Isobutylcyclobutane carboxylic acid. PubChem. Available at: [Link].

  • 3-(Cyclohex-1-enyl)-cyclobutanecarboxylic acid. PubChem. Available at: [Link].

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. PubMed Central. Available at: [Link].

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of fluorinated cyclobutanes by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. The puckered nature of the cyclobutane ring, combined with the large chemical shift dispersion and complex coupling networks introduced by fluorine, can make spectral assignment a formidable task.

This center provides targeted, in-depth solutions in a question-and-answer format, moving from common inquiries to advanced troubleshooting workflows. Our goal is to equip you with the strategic knowledge to turn spectral complexity into structural clarity.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the NMR analysis of fluorinated cyclobutanes.

Question 1: Why are the ¹H NMR spectra of my fluorinated cyclobutanes so complex and difficult to interpret?

Answer: The complexity arises primarily from extensive spin-spin coupling between protons and fluorine atoms (¹H-¹⁹F J-coupling). Unlike typical ¹H-¹H couplings, ¹H-¹⁹F couplings can be significant over two, three, and even four bonds.[1] The cyclobutane ring's puckered and dynamic nature means that protons and fluorines on adjacent carbons (vicinal, ³J) or even on the same carbon (geminal, ²J) have unique spatial relationships, leading to a wide range of coupling constants that broaden and split proton signals into complex multiplets.

Question 2: My ¹⁹F NMR spectrum shows fewer peaks than expected. What could be the reason?

Answer: This can be due to several factors:

  • Accidental Magnetic Equivalence: If the molecule is highly symmetric or if substituents create an environment where different fluorine atoms have identical chemical shifts, they will appear as a single peak.

  • Signal Overlap: While ¹⁹F NMR has a very large chemical shift range, fluorines in similar electronic environments can still have overlapping signals.[2][3]

  • Low Signal-to-Noise: Fluorine atoms coupled to many other nuclei (both ¹H and other ¹⁹F) can have their signal intensity distributed across a complex multiplet, potentially causing peaks to be lost in the baseline noise.

Question 3: How can I differentiate between cis and trans isomers of a disubstituted fluorinated cyclobutane using NMR?

Answer: The key lies in comparing coupling constants and through-space correlations.

  • Vicinal Coupling Constants (³J): The magnitude of vicinal coupling constants (³JHH, ³JHF) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus curve. Cis and trans isomers will have different dihedral angles, leading to predictably different ³J values.[4]

  • Nuclear Overhauser Effect (NOE): A 2D NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) experiment is definitive.[5][6] An NOE correlation is observed between nuclei that are close in space (typically <5 Å). For example, in a 1,2-disubstituted cyclobutane, a cis arrangement will show a clear NOE cross-peak between the protons (or a proton and a fluorine) on carbons 1 and 2, whereas a trans isomer will not.[7]

Question 4: I'm struggling to assign a carbon signal that is directly attached to a fluorine atom (C-F bond). Why is it difficult to see in the ¹³C NMR?

Answer: Carbons directly bonded to fluorine experience a very large one-bond coupling (¹JCF), typically in the range of 240-320 Hz.[8] This coupling splits the carbon signal into a broad doublet. Furthermore, if there are protons on that carbon, the signal will be split further into a doublet of multiplets. This splitting distributes the signal's intensity over a wide frequency range, often causing it to be low in intensity and difficult to distinguish from the baseline noise. Using a higher number of scans or specific pulse programs like DEPT or APT can help in identifying these quaternary or methine carbons.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling more complex assignment problems.

Guide 1: Systematic Peak Assignment for a Novel Fluorinated Cyclobutane

Problem: You have synthesized a new monofluorinated cyclobutane, and you need to assign all ¹H, ¹³C, and ¹⁹F signals unambiguously.

Causality: A multi-dimensional, correlation-based approach is required because 1D spectra alone are insufficient to resolve the overlapping signals and complex coupling networks. By correlating nuclei through bonds (COSY, HSQC, HMBC) and space (NOESY/HOESY), a self-validating web of connections can be built to confirm the structure.

Troubleshooting Workflow Diagram:

G cluster_start Initial Data Acquisition cluster_2d 2D Correlation Spectroscopy cluster_stereo Stereochemical & Spatial Analysis cluster_final Final Assignment start Acquire High-Resolution: 1. ¹H NMR 2. ¹⁹F NMR 3. ¹³C{¹H} NMR cosy ¹H-¹H COSY (Identify proton spin systems) start->cosy Step 1 hsqc ¹H-¹³C HSQC (Connect protons to their carbons) cosy->hsqc Step 2 hmbc ¹H-¹³C HMBC (Connect protons to carbons 2-3 bonds away) hsqc->hmbc Step 3 hf_hsqc ¹H-¹⁹F HSQC/HETCOR (Identify protons near fluorine) hmbc->hf_hsqc Step 4 noesy ¹H-¹H NOESY or ¹H-¹⁹F HOESY (Determine cis/trans & conformation) hf_hsqc->noesy Step 5 assign Integrate all data for unambiguous assignment noesy->assign Final Step

Caption: Workflow for unambiguous NMR assignment.

Step-by-Step Protocol:

  • Acquire Foundational 1D Spectra: Obtain high-quality ¹H, ¹⁹F, and proton-decoupled ¹³C spectra. This provides the chemical shifts, integration, and basic multiplicity information.

  • Establish ¹H-¹H Connectivity (COSY): Run a ¹H-¹H COSY experiment. This will reveal which protons are coupled to each other, allowing you to trace out the proton networks around the cyclobutane ring.

  • Link Protons to Carbons (HSQC): A ¹H-¹³C HSQC (or HETCOR) experiment correlates each proton signal with the carbon it is directly attached to. This is the most reliable way to assign the chemical shifts of protonated carbons.

  • Map Long-Range Connections (HMBC): The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is crucial for assigning quaternary carbons and piecing together molecular fragments.

  • Incorporate the Fluorine Atom (¹H-¹⁹F HETCOR): A heteronuclear correlation experiment like ¹H-¹⁹F HETCOR or HSQC will show correlations between ¹⁹F and neighboring ¹H nuclei.[9] This directly identifies the protons on the same (geminal) or adjacent (vicinal) carbons to the fluorine substituent.

  • Determine Stereochemistry (NOESY/HOESY): As discussed in the FAQ, a 2D NOESY or ¹H-¹⁹F HOESY experiment is essential for determining the through-space proximity of nuclei.[6][10] This will resolve any ambiguity about the relative stereochemistry (cis/trans) of substituents on the ring.[4]

  • Synthesize and Assign: Combine the information from all experiments. Use the COSY network to walk around the ring, the HSQC to assign the carbons along the way, the HMBC to confirm the overall skeleton, the ¹H-¹⁹F HETCOR to place the fluorine, and the NOESY/HOESY to confirm the 3D arrangement.

Guide 2: Distinguishing Diastereotopic Fluorine Atoms on a CF₂ Group

Problem: You have a cyclobutane with a geminal difluoro (CF₂) group. In the ¹⁹F NMR, you see two distinct, complex multiplets instead of one singlet, and they are coupled to each other.

Causality: If the cyclobutane ring is chiral or asymmetrically substituted, the two fluorine atoms of a CF₂ group become diastereotopic. They reside in chemically non-equivalent environments and therefore have different chemical shifts. They will exhibit a large two-bond geminal coupling (²JFF), typically >150 Hz, and will also couple differently to other nuclei (e.g., ³JHFax ≠ ³JHFeq).

Troubleshooting Workflow Diagram:

G start Observation: Two distinct ¹⁹F signals for a CF₂ group reason Reason: Diastereotopicity due to molecular asymmetry start->reason exp1 Experiment 1: ¹⁹F-¹⁹F COSY or NOESY reason->exp1 exp2 Experiment 2: Selective ¹H-{¹⁹F} Decoupling reason->exp2 exp3 Experiment 3: ¹H-¹⁹F HOESY reason->exp3 result1 Confirm ²JFF coupling and through-space proximity exp1->result1 result2 Simplify ¹H multiplets to assign specific JHF couplings exp2->result2 result3 Assign axial vs. equatorial based on spatial proximity to ring protons exp3->result3 final Complete Assignment of Fa and Fb result1->final result2->final result3->final

Caption: Strategy for assigning diastereotopic fluorines.

Step-by-Step Protocol:

  • Confirm J-Coupling: Run a ¹⁹F-¹⁹F COSY experiment. You should see a cross-peak between the two diastereotopic fluorine signals, confirming they are coupled to each other. A ¹⁹F-¹⁹F NOESY will also show a cross-peak, confirming their spatial proximity.[11]

  • Analyze ¹H Couplings: The adjacent CH₂ protons will also be diastereotopic. Each CH proton will have a different coupling constant to each of the two F atoms. This results in highly complex multiplets.

  • Use Heteronuclear Decoupling: If available, selective ¹⁹F decoupling experiments can be invaluable. By irradiating one of the ¹⁹F signals, you can observe which ¹H signals are simplified. This helps in dissecting the complex coupling network and measuring individual JHF values.

  • Leverage HOESY for Spatial Assignment: A ¹H-¹⁹F HOESY experiment is the most powerful tool here.[10] One fluorine atom will likely be in an 'axial-like' position and the other in an 'equatorial-like' position relative to the puckered ring. They will show different NOE intensities to the cis and trans protons on adjacent carbons. For instance, an axial fluorine will typically show a stronger NOE to an axial proton three bonds away than its equatorial counterpart.

Part 3: Reference Data & Experimental Protocols

Table 1: Typical Coupling Constants in Fluorinated Cyclobutanes
Coupling TypeNumber of BondsTypical Range (Hz)Dependence and Notes
¹JCF1240 – 320Very large, causes significant splitting in ¹³C spectra.[8]
²JHF (geminal)240 – 60Dependent on the H-C-F bond angle.
²JFF (geminal)2150 – 280Very large, characteristic of CF₂ groups. Sign can be positive or negative.
³JHF (vicinal)32 – 40Highly dependent on the H-C-C-F dihedral angle (Karplus relationship).[4] Small for ~90°, large for 0° and 180°.
³JFF (vicinal)30 – 40Also depends on dihedral angle. Can be negative for small and large angles and positive for intermediate angles.[12]
⁴JFF (long-range)40 – 20Often observed, especially in a 'W' or planar arrangement. Can be through-bond or through-space.[1]

Note: These are typical values and can vary significantly based on substitution, ring pucker, and solvent.

Protocol 1: ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Objective: To determine through-space proximities between fluorine and hydrogen atoms for stereochemical assignment.

Methodology:

  • Setup: Use a standard pulse program for ¹H-detected HOESY (e.g., noesyesgpph on Bruker systems) with modification for the ¹⁹F channel. Ensure the probe is properly tuned to both ¹H and ¹⁹F frequencies.

  • Parameters:

    • Mixing Time (d8/mix): This is the crucial parameter. Start with a mixing time of 300-500 ms. A range of mixing times (a "NOE build-up curve") may be necessary for quantitative distance analysis.

    • Spectral Width: Set the ¹H (f2) and ¹⁹F (f1) spectral widths to encompass all signals of interest.

    • Acquisition Time: Use a sufficient acquisition time in the direct dimension (aq) for good resolution.

    • Number of Increments: Acquire at least 256 increments in the indirect (t1) dimension for adequate resolution of the ¹⁹F signals.

    • Scans (ns): The number of scans should be a multiple of 8 or 16 for proper phase cycling. Adjust for desired signal-to-noise.

  • Processing: Apply a squared sine-bell (QSINE) window function in both dimensions before Fourier transformation. Phase the spectrum carefully.

  • Analysis: Look for cross-peaks that connect a ¹⁹F signal in the F1 dimension to a ¹H signal in the F2 dimension. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). The presence of a cross-peak indicates spatial proximity (< 5Å).[6]

References

  • Dumez, J. N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2919-2929. [Link]

  • Emsley, J. W., et al. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Comparison of ¹³C NMR data for (I) and (II), indicating the cyclobutane ring formation. ResearchGate. [Link]

  • Facey, G. (2012). 19F NOESY. University of Ottawa NMR Facility Blog. [Link]

  • Arman, H. (2022). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 87(18), 3884–3890. [Link]

  • Battiste, D. R., et al. (2004). 2D 19F/19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 125(4), 589-593. [Link]

  • Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187. [Link]

  • SpectraBase. (n.d.). Fluoro-cyclobutane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(18), 3890–3895. [Link]

  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Dalvit, C., et al. (2002). Fluorine-NMR Experiments for High-Throughput Screening. Journal of the American Chemical Society, 124(26), 7702–7709. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Washington, J. W., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology, 56(13), 9324–9334. [Link]

  • Sharapa, D. I., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling. Molecules, 27(19), 6262. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Dumez, J. N., et al. (2022). Supplementary Information for: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Yu, J., et al. (2014). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 1-20. [Link]

  • Gonet, B. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable fluorinated building block. Our goal is to equip you with the scientific rationale and step-by-step protocols to overcome common challenges and ensure the high purity required for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: If the final step is the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester), residual ester is a common impurity.

  • Byproducts from Synthesis:

    • Isomeric Impurities: Depending on the fluorination method, you may have regioisomers or diastereomers of the target molecule.

    • Elimination Products: Dehydrofluorination can lead to the formation of unsaturated cyclobutane derivatives.

    • Precursors: Incomplete conversion during multi-step synthesis can leave precursors, such as the corresponding alcohol or ketone, in the final product.[1]

  • Reagents and Solvents: Residual solvents from the reaction or workup, and leftover reagents from steps like hydrolysis (e.g., residual base or acid).[2][3]

Q2: How can I get a quick assessment of my sample's purity?

A2: For a rapid purity assessment, Thin-Layer Chromatography (TLC) is an excellent initial step.[4] Spot your crude material alongside any available starting materials on a silica gel plate. A typical mobile phase to start with would be a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate. The carboxylic acid should have a lower Rf value (travel less up the plate) than less polar impurities like its corresponding ester. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Q3: My NMR spectrum looks complex. How can I identify common impurities?

A3: ¹H and ¹³C NMR are powerful tools. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). Impurities often have characteristic signals. For example, an ethyl ester impurity would show a quartet around 4.1 ppm and a triplet around 1.2 ppm. You can also use reference tables for the chemical shifts of common laboratory solvents and reagents to identify contaminant peaks.[7]

Q4: Should I use recrystallization or column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal if your desired compound is the major component and is a solid at room temperature, and the impurities have different solubility profiles. It is often faster and more scalable for removing small amounts of impurities.[8]

  • Column Chromatography is more effective for separating mixtures with multiple components, isomers, or impurities with similar solubility to your product. It offers higher resolution but is generally more time-consuming and uses more solvent.[9]

  • Acid-Base Extraction is a powerful first-line purification step to separate the acidic product from any neutral or basic impurities before proceeding to recrystallization or chromatography.[3][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Acid-Base Extraction
  • Problem: After performing an acid-base extraction to isolate the carboxylic acid, the final yield is significantly lower than expected.

  • Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Extraction into Aqueous Layer The sodium salt of the carboxylic acid may have some solubility in the organic layer, especially if an insufficient amount of aqueous base was used or if the mixing was inadequate.Ensure thorough mixing of the organic and aqueous layers. Use at least two to three extractions with the aqueous base to maximize the transfer of the carboxylate salt into the aqueous phase.
Precipitation of Product at the Interface If the concentration of the carboxylate salt is very high in the aqueous layer, it may precipitate, especially if the organic solvent has some miscibility with water.Dilute the reaction mixture with more organic solvent and water before performing the extraction. This will keep the salt dissolved in the aqueous phase.
Incomplete Protonation/Precipitation To recover the carboxylic acid, the aqueous layer must be acidified. If the pH is not sufficiently low, the compound will remain in its carboxylate salt form, which is water-soluble.[10]Add a strong acid (e.g., 3M HCl) dropwise while vigorously stirring the aqueous layer. Check the pH with litmus paper to ensure it is acidic (pH 1-2). If the product is somewhat water-soluble, cooling the solution in an ice bath can promote precipitation.
Product is Water-Soluble Small, polar molecules, including some fluorinated carboxylic acids, can have appreciable solubility in water even in their neutral form.If precipitation is minimal after acidification, perform a back-extraction of the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product.
Issue 2: Oily Product After Recrystallization
  • Problem: The product does not form solid crystals upon cooling but instead separates as an oil.

  • Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Supersaturated Solution The solution is too concentrated, and the compound is coming out of solution too quickly and above its melting point.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool more slowly.
Presence of Impurities Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing point depression.Try purifying the crude material first by acid-base extraction or a quick column chromatography plug to remove the bulk of impurities before attempting recrystallization.
Inappropriate Solvent The chosen solvent may be too good of a solvent, even at low temperatures, or the boiling point of the solvent may be higher than the melting point of the compound.Select a different solvent or a solvent system. A good starting point is a binary mixture, such as ethanol/water or hexanes/ethyl acetate, where the compound is soluble in one solvent and insoluble in the other.[11]
Cooling Too Rapidly Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[12]Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.

Experimental Protocols & Workflows

Workflow for Purification of this compound

Purification_Workflow cluster_0 Initial State cluster_1 Liquid-Liquid Extraction cluster_2 Final Purification Crude_Product Crude Product (in Organic Solvent) Acid_Base Acid-Base Extraction (e.g., with NaHCO₃) Crude_Product->Acid_Base Separate_Layers Separate Aqueous and Organic Layers Acid_Base->Separate_Layers Acidify Acidify Aqueous Layer (e.g., with HCl) Separate_Layers->Acidify Aqueous Layer (contains product salt) Neutral/Basic Impurities Neutral/Basic Impurities Separate_Layers->Neutral/Basic Impurities Organic Layer Extract_Product Extract Product into Fresh Organic Solvent Acidify->Extract_Product Dry_Solvent Dry Organic Layer (e.g., with MgSO₄) Extract_Product->Dry_Solvent Evaporate Evaporate Solvent Dry_Solvent->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Column_Chromo Column Chromatography Evaporate->Column_Chromo Alternative Pure_Product Pure Solid Product Recrystallize->Pure_Product Column_Chromo->Pure_Product

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[13]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The organic layer now contains neutral and basic impurities and can be set aside.

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash once with a small volume of the organic solvent. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the carboxylic acid should form.[10]

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and air-dry.

    • If no solid or an oil forms: Extract the acidified aqueous solution three times with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid product obtained from extraction or for samples that are already reasonably pure.

  • Solvent Selection: The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] Good candidates to screen are water, ethanol/water mixtures, or hexanes/ethyl acetate.

    • To screen solvent pairs: Dissolve a small amount of the crude solid in the "good" solvent (e.g., ethyl acetate) at room temperature. Add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. If crystals form upon slow cooling, this is a good solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely. Keep the solution at or near the boiling point during this process.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be checked by melting point analysis and NMR spectroscopy.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. Retrieved from [Link]

  • Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5849-5855. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Merrimack College. (n.d.). Column Chromatography. Moodle@Units. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Virtual Organic Chemistry Lab. (2021, June 6). Acid-Base Extraction of Three Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Gregory, K. C., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Niemczyk, M. (2010, September 2). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]

  • Punthasee, P. (2022, September 1). Experiment 1.4 - Acid-Base Extraction - What do we do in this lab [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Retrieved from [Link]

  • Jain, R., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 459–464. Retrieved from [Link]

  • Meyers, C. L. (2001). Column Chromatography. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3E. Retrieved from [Link]

  • El-Wasseef, D. R., El-Sherbiny, D., & El-Ashry, S. (2012). Simultaneous determination of ofloxacin and flavoxate HCl in pharmaceutical preparations and human plasma by micellar liquid chromatography. Analytical Methods, 4(10), 3369-3375. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 38(7), 1023–1032. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Fluoro-3-methylcyclobutanecarboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental endeavors. Due to the limited direct literature on the degradation of this specific molecule, this guide synthesizes information from related compounds and enzymatic principles to propose plausible degradation pathways and guide your research.

Section 1: Proposed Degradation Pathways

The degradation of this compound is anticipated to proceed through several potential pathways, primarily initiated by enzymatic action. The presence of a stable C-F bond and a strained cyclobutane ring presents a unique metabolic challenge.[1][2] Below are the hypothesized primary degradation routes.

Pathway 1: Oxidative Defluorination and Ring Cleavage

This pathway is initiated by cytochrome P450 monooxygenases, which are known to be involved in the metabolism of a wide range of xenobiotics, including fluorinated compounds.[3][4]

Step 1: Hydroxylation of the Methyl Group: The initial and most probable point of attack is the methyl group, leading to the formation of a primary alcohol.

Step 2: Oxidation to Carboxylic Acid: The alcohol is further oxidized to an aldehyde and then to a dicarboxylic acid.

Step 3: Oxidative Defluorination: A subsequent hydroxylation at the fluorine-bearing carbon can lead to an unstable intermediate that eliminates hydrogen fluoride (HF), resulting in a ketone.[5]

Step 4: Ring Cleavage: The resulting cyclobutanone derivative may undergo enzymatic or spontaneous ring cleavage, followed by further metabolism through standard cellular pathways like beta-oxidation.

Oxidative Defluorination and Ring Cleavage cluster_0 Phase I Metabolism A This compound B 3-Fluoro-3-(hydroxymethyl)cyclobutanecarboxylic acid A->B CYP450 (Hydroxylation) C 3-Fluoro-3-formylcyclobutanecarboxylic acid B->C Alcohol Dehydrogenase D 3-Fluoro-3-carboxycyclobutanecarboxylic acid C->D Aldehyde Dehydrogenase E 3-Oxo-cyclobutane-1,3-dicarboxylic acid D->E CYP450 (Oxidative Defluorination) F Ring Cleavage Products E->F Hydrolase/ Spontaneous

Caption: Proposed oxidative degradation pathway.

Pathway 2: Hydrolytic Defluorination

This pathway involves the direct enzymatic removal of the fluoride ion by a dehalogenase enzyme. While less common for highly stable C-F bonds, it is a known mechanism for the degradation of some organofluorine compounds.[6][7]

Step 1: Nucleophilic Attack: A hydrolytic dehalogenase attacks the carbon atom bearing the fluorine, displacing the fluoride ion with a hydroxyl group.

Step 2: Ring Instability and Cleavage: The resulting 3-hydroxy-3-methylcyclobutanecarboxylic acid may be less stable and prone to enzymatic ring opening.

Step 3: Further Metabolism: The opened-chain product would then be further metabolized.

Hydrolytic Defluorination cluster_1 Phase I Metabolism G This compound H 3-Hydroxy-3-methylcyclobutanecarboxylic acid G->H Hydrolytic Dehalogenase I Ring Cleavage Products H->I Hydrolase

Caption: Proposed hydrolytic defluorination pathway.

Pathway 3: Conjugation of the Carboxylic Acid

This is a Phase II metabolic pathway where the carboxylic acid group is conjugated with endogenous molecules like glucuronic acid or amino acids. This process increases the water solubility of the compound, facilitating its excretion. This pathway does not degrade the core structure but is a crucial detoxification mechanism.

Conjugation Pathway cluster_2 Phase II Metabolism J This compound K Glucuronide Conjugate J->K UDP-Glucuronosyltransferase L Amino Acid Conjugate J->L Acyl-CoA Synthetase Amino Acid N-acyltransferase

Caption: Proposed conjugation pathway.

Section 2: Troubleshooting Guides for Experimental Workflows

This section addresses common issues encountered during the investigation of the degradation pathways of this compound.

Troubleshooting In Vitro Metabolism Assays (Microsomes, S9 fractions)
Problem Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound observed. 1. Low enzyme activity. 2. Inappropriate cofactors. 3. The compound is highly stable under the tested conditions.[1] 4. Incorrect analytical method.1. Use a fresh batch of microsomes/S9 fraction and verify activity with a positive control. 2. Ensure the presence of NADPH for P450-mediated reactions. 3. Increase incubation time or enzyme concentration. Consider using induced microsomes. 4. Verify the sensitivity and specificity of your LC-MS/MS method.
High variability between replicates. 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Heterogeneity of the microsomal suspension.1. Use calibrated pipettes and ensure proper mixing. 2. Use a calibrated water bath or incubator. 3. Vortex the microsomal suspension before each use.
Unidentified peaks in chromatogram. 1. Contaminants in the compound or reagents. 2. Non-enzymatic degradation. 3. Formation of unexpected metabolites.1. Run a blank sample with all components except the enzyme. 2. Run a control incubation without cofactors. 3. Use high-resolution mass spectrometry to determine the exact mass and propose elemental compositions.
Troubleshooting Microbial Degradation Studies
Problem Potential Cause(s) Recommended Solution(s)
No microbial growth on the compound as the sole carbon source. 1. The compound is toxic to the microorganisms. 2. The microorganisms lack the necessary degradative enzymes. 3. Inappropriate culture conditions (pH, temperature, aeration).1. Perform a toxicity assay at various concentrations. 2. Use a microbial consortium from a contaminated site or a known dehalogenating strain. 3. Optimize culture conditions.
Incomplete degradation of the parent compound. 1. Accumulation of a toxic intermediate. 2. Co-metabolism is required. 3. Rate-limiting enzymatic step.1. Analyze for the accumulation of potential metabolites. 2. Provide an additional, easily metabolizable carbon source. 3. Monitor the degradation over a longer time course.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most likely initial step in the mammalian metabolism of this compound?

A1: Based on the metabolism of similar xenobiotics, the most probable initial step is the oxidation of the methyl group by cytochrome P450 enzymes.[3] This is a common detoxification pathway for alkyl-substituted compounds.

Q2: How can I detect the release of fluoride ions during degradation?

A2: Fluoride ion release can be quantified using a fluoride ion-selective electrode. This is a direct and sensitive method to confirm defluorination.

Q3: Is the cyclobutane ring likely to be opened during metabolism?

A3: While the cyclobutane ring is strained, it is generally stable. Ring opening is likely to occur after enzymatic modification of the ring, such as the formation of a cyclobutanone intermediate, which would be more susceptible to cleavage.

Q4: What analytical techniques are best suited for identifying metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for identifying and quantifying metabolites. High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the elemental composition of unknown metabolites.

Q5: Are there any known microorganisms that can degrade fluorinated cyclobutanes?

A5: While there is limited specific information on fluorinated cyclobutanes, various microorganisms have been shown to degrade other organofluorine compounds.[1] Screening of microbial consortia from environments contaminated with fluorinated compounds may yield strains capable of degrading this molecule.

Section 4: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

Objective: To identify potential metabolites of this compound.

Materials:

  • Samples from in vitro or in vivo metabolism studies

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system

  • Metabolite identification software

Procedure:

  • Analyze the samples from the metabolism study using a generic gradient method on the UPLC-HRMS system.

  • Acquire data in both positive and negative ionization modes.

  • Process the data using metabolite identification software. Look for potential biotransformations such as hydroxylation (+16 Da), oxidation (+14 Da), defluorination followed by hydroxylation (-2 Da), and glucuronidation (+176 Da).

  • Compare the chromatograms of the test samples with control samples (time 0 or no cofactor) to identify unique peaks.

  • Obtain MS/MS spectra of the potential metabolites to confirm their structure.

References

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • Schaffrath, C., & O'Hagan, D. (2002). Enzymatic defluorination. Beilstein Journal of Organic Chemistry, 8, 108.
  • Schmiesing, C. S., et al. (2014). Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. Drug Metabolism and Disposition, 42(10), 1645-1651.
  • Guengerich, F. P. (2007). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 20(11), 1584-1595.
  • Huang, L., & O'Hagan, D. (2018). Enzymatic C–F bond formation and cleavage. Journal of Fluorine Chemistry, 210, 2-10.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability. Among the various fluorinated scaffolds, small, strained ring systems like cyclobutanes have garnered significant interest as bioisosteres for larger, more flexible groups. This guide provides an in-depth analysis of the biological activity of derivatives of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a promising building block in the development of novel therapeutics.

The Strategic Advantage of the 3-Fluoro-3-methylcyclobutane Moiety

The 3-fluoro-3-methylcyclobutane scaffold offers a unique combination of features that are highly attractive for drug discovery. The rigid cyclobutane ring restricts conformational flexibility, which can lead to enhanced binding to a biological target. The geminal substitution of a fluorine atom and a methyl group at the 3-position introduces polarity and alters the electronic properties of the ring, potentially improving interactions with target proteins and enhancing metabolic stability. The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine into the cyclobutane ring has a predictable and significant impact on its physicochemical properties. Understanding these effects is crucial for rational drug design.

PropertyImpact of 3-Fluoro-3-methyl SubstitutionRationale
Acidity (pKa) Increased acidity of the carboxylic acidThe strong electron-withdrawing effect of the fluorine atom stabilizes the carboxylate anion, thus lowering the pKa.
Lipophilicity (logP) Generally increased lipophilicityWhile fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond, which can lead to an overall increase in lipophilicity. However, the effect can be context-dependent.
Metabolic Stability Often enhancedThe strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism.

Biological Activity: A Case Study in Kinase Inhibition

While comprehensive structure-activity relationship (SAR) studies for a broad series of this compound derivatives are not extensively published in the public domain, patent literature provides valuable insights into their potential as bioactive molecules. A notable example is the disclosure of N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxyethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide, a potent inhibitor of p38 kinase, a key enzyme in inflammatory signaling pathways.

Inferred Structure-Activity Relationship (SAR)

Based on the structure of this p38 kinase inhibitor and general principles of medicinal chemistry, we can infer a hypothetical SAR for N-aryl-3-fluoro-3-methylcyclobutanecarboxamides:

  • The 3-Fluoro-3-methylcyclobutane Core: This moiety likely occupies a specific hydrophobic pocket in the ATP binding site of the kinase. The fluorine atom may form favorable interactions with the protein backbone or nearby residues. The methyl group can contribute to van der Waals interactions.

  • The Amide Linker: The amide bond is a common feature in kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase.

  • The Aryl Substituent (R): The nature and substitution pattern of the aryl group are critical for determining potency and selectivity. Electron-donating or -withdrawing groups, as well as heterocyclic rings, can be explored to optimize interactions with different regions of the kinase binding site.

Comparison with Alternative Scaffolds

The 3-fluoro-3-methylcyclobutane moiety offers distinct advantages over other commonly used scaffolds in drug design:

ScaffoldAdvantagesDisadvantages
3-Fluoro-3-methylcyclobutane Rigid, metabolically stable, introduces polaritySynthesis can be challenging
Non-fluorinated Cyclobutane Rigid scaffoldProne to metabolic oxidation
Isopropyl/tert-Butyl Simple, hydrophobicCan be metabolically labile
Phenyl Ring Provides aromatic interactionsCan lead to high lipophilicity and potential off-target effects

The strategic use of the 3-fluoro-3-methylcyclobutane scaffold can therefore provide a valuable tool for medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and lack of selectivity.

Experimental Protocols

Synthesis of N-Aryl-3-fluoro-3-methylcyclobutanecarboxamides

The following is a general procedure for the synthesis of N-aryl-3-fluoro-3-methylcyclobutanecarboxamides via a standard amide coupling reaction.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation start 3-Fluoro-3-methyl- cyclobutanecarboxylic acid reagents1 Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) activated_acid Activated Ester Intermediate reagents1->activated_acid Activation amine Aryl Amine (R-NH2) activated_acid->amine Reaction with Amine product N-Aryl-3-fluoro-3-methyl- cyclobutanecarboxamide amine->product Nucleophilic Acyl Substitution

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer containing the kinase, its substrate (e.g., myelin basic protein for p38), and necessary cofactors (e.g., MgCl2).

  • Perform Assay:

    • In a 96-well plate, add the assay buffer containing the kinase and substrate.

    • Add serial dilutions of the test compound to the wells.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled ATP).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics. The unique combination of a rigid cyclobutane core with the strategic placement of a fluorine and a methyl group offers significant advantages in terms of metabolic stability and potential for high-affinity binding to biological targets. While a comprehensive public database of the biological activities of a wide range of these derivatives is still emerging, the available information, particularly from patent literature, strongly suggests their potential as potent and selective inhibitors of key enzymes such as kinases. Further exploration of the structure-activity relationships of this scaffold is warranted and holds great promise for future drug discovery efforts.

References

  • Note: As a comprehensive, direct comparative study with experimental data for a series of this compound derivatives is not publicly available, the references provided are to relevant patents and publications on the synthesis and properties of fluorinated cyclobutanes and their application in medicinal chemistry. Patents covering N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2-[(2-hydroxyethyl)amino]ethoxy]phenyl]cyclopropyl]amino]-2-oxo-1(2H)-pyrazinyl]-4-methyl-benzamide and related compounds as p38 kinase inhibitors. Publications on the synthesis of fluorinated cyclobutane building blocks for medicinal chemistry. Review articles on the role of fluorine in drug design and medicinal chemistry.

A Comparative Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid and its Non-fluorinated Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth, objective comparison of 3-fluoro-3-methylcyclobutanecarboxylic acid and its non-fluorinated counterpart, 3-methylcyclobutanecarboxylic acid. We will explore the nuanced effects of this single fluorine atom on key physicochemical properties, metabolic stability, and potential biological relevance, supported by experimental protocols and predictive data. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold design and lead optimization.

The Strategic Impact of Fluorine in Drug Design

The introduction of fluorine into a molecule can induce profound changes in its electronic and steric properties. The high electronegativity of fluorine (3.98 on the Pauling scale) creates a strong, polarized carbon-fluorine bond. This seemingly simple substitution can lead to a cascade of effects, including:

  • Modulation of Acidity (pKa): The powerful electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups.

  • Alteration of Lipophilicity (logP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs may decrease it.

  • Enhanced Metabolic Stability: The strength of the C-F bond (~485 kJ/mol for sp³ C) makes it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a C-H bond (~414 kJ/mol).[1]

  • Conformational Control: Fluorine's small van der Waals radius (1.47 Å), only slightly larger than that of hydrogen (1.20 Å), allows it to act as a subtle steric influencer, capable of locking in desired molecular conformations for optimal target engagement.[1][2]

This guide will dissect these effects within the specific context of the 3-methylcyclobutane carboxylic acid scaffold.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a fluorine atom at the tertiary carbon of 3-methylcyclobutanecarboxylic acid creates a stereocenter and significantly alters the molecule's electronic landscape. Below is a comparison of key physicochemical properties.

PropertyThis compound3-Methylcyclobutanecarboxylic AcidCausality of the Difference
Molecular Formula C₆H₉FO₂C₆H₁₀O₂Replacement of one hydrogen atom with a fluorine atom.
Molecular Weight 132.13 g/mol 114.14 g/mol Addition of a fluorine atom.
Predicted pKa 4.22 ± 0.404.81 ± 0.40The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid.
Predicted logP 1.15 (ALOGPS)1.30 (ALOGPS)The introduction of a single fluorine atom can lead to a slight decrease in lipophilicity in this aliphatic system due to increased polarity of the C-F bond compared to the C-H bond.

Predicted values were obtained from publicly available chemical databases and software. Experimental verification is recommended.

The Inductive Effect on Acidity

The predicted decrease in pKa from 4.81 to 4.22 is a direct consequence of fluorine's powerful inductive effect. By withdrawing electron density from the cyclobutane ring, the fluorine atom stabilizes the negative charge of the conjugate base (carboxylate anion), making the proton more readily dissociable.

G cluster_0 3-Fluoro-3-methylcyclobutanecarboxylate F F C_ring_F C F->C_ring_F Strong Inductive Withdrawal C_ring_1 C C_ring_F->C_ring_1 CH3 CH3 C_ring_F->CH3 COO- COO⁻ C_ring_F->COO- Stabilizes Anion C_ring_2 C C_ring_1->C_ring_2 C_ring_3 C C_ring_2->C_ring_3 C_ring_2->COO- C_ring_3->C_ring_F

Caption: Inductive effect of fluorine stabilizing the carboxylate anion.

Metabolic Stability: Blocking a Metabolic Soft Spot

The tertiary carbon atom in 3-methylcyclobutanecarboxylic acid, being adjacent to a carboxyl group, represents a potential site for oxidative metabolism. Replacement of the hydrogen at this position with a fluorine atom can effectively "shield" this metabolically labile spot.

The Rationale Behind Enhanced Stability

Cytochrome P450 enzymes often initiate metabolism through hydrogen atom abstraction. The significantly higher bond dissociation energy of the C-F bond compared to the C-H bond makes this process energetically unfavorable. Consequently, this compound is predicted to exhibit greater metabolic stability and a longer in vivo half-life compared to its non-fluorinated analog. This strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Molecule_A 3-Methylcyclobutanecarboxylic Acid CYP450_A CYP450 Metabolism Molecule_A->CYP450_A C-H bond (labile) Metabolite_A Oxidized Metabolite CYP450_A->Metabolite_A Molecule_B This compound CYP450_B CYP450 Metabolism Molecule_B->CYP450_B C-F bond (strong) No_Metabolism Metabolically Resistant CYP450_B->No_Metabolism Blocked

Caption: Fluorine blocks a potential site of oxidative metabolism.

Biological Activity: Context and Potential

While no specific biological activities have been reported for either this compound or its non-fluorinated analog, the fluorinated cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery.[3] Its rigid, three-dimensional structure can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, while introducing the beneficial properties of fluorine.[1]

For instance, the replacement of a metabolically unstable cyclohexane ring with a difluorocyclobutane moiety was a key optimization step in the development of Ivosidenib, an IDH1 inhibitor for the treatment of cancer.[3] This highlights the potential for fluorinated cyclobutane derivatives to confer desirable pharmacological properties.

Experimental Protocols

For researchers wishing to perform their own comparative studies, the following are detailed, step-by-step methodologies for the synthesis of both compounds and the determination of their key physicochemical properties.

Synthesis Protocols

A. Synthesis of 3-Methylcyclobutanecarboxylic Acid

This synthesis proceeds via the catalytic hydrogenation of 3-methylenecyclobutanecarboxylic acid.

  • Step 1: Catalytic Hydrogenation

    • To a solution of 3-methylenecyclobutanecarboxylic acid (1.0 g, 8.92 mmol) in methanol (20 mL), add 10% Palladium on carbon (0.17 g).

    • Fit the flask with a hydrogen-filled balloon and stir the suspension vigorously at room temperature overnight.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-methylcyclobutanecarboxylic acid as a colorless oil or low-melting solid.[4]

B. Synthesis of this compound

This multi-step synthesis starts from the commercially available 3-oxocyclobutanecarboxylic acid.

  • Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

    • Dissolve 3-oxocyclobutanecarboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until TLC or GC-MS analysis indicates complete conversion to the methyl ester.

    • Neutralize the reaction mixture, extract the ester with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Step 2: Grignard Reaction to form 3-Hydroxy-3-methylcyclobutane-1-carboxylate

    • Dissolve the methyl 3-oxocyclobutanecarboxylate from Step 1 in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add one equivalent of methylmagnesium bromide (or chloride) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the tertiary alcohol.[4]

  • Step 3: Deoxyfluorination

    • Dissolve the 3-hydroxy-3-methylcyclobutane-1-carboxylate from Step 2 in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

    • Slowly add a deoxyfluorinating agent such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry it, and concentrate under reduced pressure. Purify the resulting fluorinated ester by column chromatography.

  • Step 4: Hydrolysis to the Carboxylic Acid

    • Dissolve the purified methyl 3-fluoro-3-methylcyclobutane-1-carboxylate in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate under reduced pressure to yield this compound.

G cluster_0 Synthesis of Fluorinated Analog cluster_1 Synthesis of Non-Fluorinated Analog Start_F 3-Oxocyclobutanecarboxylic Acid Step1_F Esterification (MeOH, H⁺) Start_F->Step1_F Intermediate1_F Methyl 3-oxocyclobutane- carboxylate Step1_F->Intermediate1_F Step2_F Grignard Reaction (MeMgBr) Intermediate1_F->Step2_F Intermediate2_F Methyl 3-hydroxy-3-methyl- cyclobutanecarboxylate Step2_F->Intermediate2_F Step3_F Deoxyfluorination (Deoxo-Fluor®) Intermediate2_F->Step3_F Intermediate3_F Methyl 3-fluoro-3-methyl- cyclobutanecarboxylate Step3_F->Intermediate3_F Step4_F Hydrolysis (LiOH) Intermediate3_F->Step4_F End_F 3-Fluoro-3-methyl- cyclobutanecarboxylic Acid Step4_F->End_F Start_NF 3-Methylenecyclobutane- carboxylic Acid Step1_NF Catalytic Hydrogenation (H₂, Pd/C) Start_NF->Step1_NF End_NF 3-Methylcyclobutanecarboxylic Acid Step1_NF->End_NF

Caption: Synthetic workflows for the fluorinated and non-fluorinated analogs.

Physicochemical Property Determination

A. pKa Determination by Potentiometric Titration

  • Preparation: Prepare a ~0.01 M solution of the carboxylic acid in deionized water. Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

  • Titration: Titrate the acid solution with a standardized ~0.01 M solution of NaOH, adding the base in small increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

B. logP Determination by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol by shaking them together overnight and then separating the layers.

  • Partitioning: Accurately weigh a small amount of the carboxylic acid and dissolve it in a known volume of the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Let the layers separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the carboxylic acid in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the logP using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Conclusion

The strategic placement of a single fluorine atom on the 3-methylcyclobutanecarboxylic acid scaffold offers a compelling illustration of the power of fluorination in medicinal chemistry. The resulting analog, this compound, is predicted to be a stronger acid and possess enhanced metabolic stability due to the blockage of a potential metabolic soft spot. While its effect on lipophilicity may be modest, the overall profile suggests that this fluorinated building block could be a valuable tool for fine-tuning the properties of drug candidates. The experimental protocols provided herein offer a clear path for researchers to validate these predictions and further explore the potential of this and other fluorinated scaffolds in their drug discovery programs.

References

  • PubChem. 3-Methylenecyclobutanecarboxylic acid. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110. [Link]

  • PubChem. Cyclobutanecarboxylic acid, 3-methyl-. [Link]

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  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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  • MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • PubMed. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. [Link]

  • PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

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  • ResearchGate. The experimental Log P values of the saturated carboxylic acids (C 1 -C.... [Link]

  • Organic Chemistry Portal. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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  • PubMed. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. [Link]

  • PubMed. Two biologically active thiophene-3-carboxamide derivatives. [Link]

  • PubMed Central. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][4][5][6]tetrazine-8-carboxylates and -carboxamides. [Link]

  • PubMed. Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]

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A Comparative Analysis of Cis- and Trans-3-Fluoro-3-methylcyclobutanecarboxylic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among these, fluorinated cyclobutane derivatives have emerged as a compelling structural motif. The rigid, puckered conformation of the cyclobutane ring offers a degree of conformational constraint that can be highly beneficial for optimizing ligand-receptor interactions, thereby enhancing potency and selectivity.[1][2] Concurrently, the strategic incorporation of fluorine atoms is a well-established strategy to modulate metabolic stability, acidity, and lipophilicity.[3]

This guide provides an in-depth technical comparison of the cis and trans isomers of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a promising building block for drug development. As direct experimental data comparing these specific isomers is limited in publicly accessible literature, this document synthesizes information from closely related analogues and outlines a comprehensive experimental workflow for their synthesis, separation, and characterization. This approach provides a robust framework for researchers and drug development professionals to evaluate and utilize these isomers in their programs.

The Structural and Physicochemical Landscape

The fundamental difference between the cis and trans isomers of this compound lies in the spatial arrangement of the substituents on the cyclobutane ring. In the cis isomer, the fluorine and carboxylic acid groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference can have profound effects on the molecule's overall shape, polarity, and how it interacts with its biological target.

Proposed Synthesis and Isomer Separation

A plausible synthetic route to a mixture of cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic acid commences with a suitable starting material like 3-methylcyclobutanone. The synthesis would likely proceed through the formation of a cyanohydrin, followed by fluorination and hydrolysis of the nitrile. Stereoselectivity in such syntheses can be challenging, often yielding a mixture of diastereomers.

G start 3-Methylcyclobutanone step1 Cyanohydrin Formation (e.g., TMSCN, cat. KCN/18-crown-6) start->step1 step2 Fluorination (e.g., DAST or Deoxofluor) step1->step2 step3 Nitrile Hydrolysis (e.g., HCl, heat) step2->step3 end_mixture Mixture of cis- and trans- This compound step3->end_mixture step4 Chromatographic Separation (e.g., HPLC or SFC) end_mixture->step4 end_cis cis Isomer step4->end_cis end_trans trans Isomer step4->end_trans

Caption: Proposed synthetic workflow for the preparation and separation of cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic acid.

The critical step for obtaining pure isomers is the separation of the resulting diastereomeric mixture. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases or after derivatization, and supercritical fluid chromatography (SFC) are powerful techniques for resolving such isomers.[4][5]

Comparative Physicochemical Properties (Inferred and Predicted)

While experimental data for the title compounds is scarce, we can infer their properties from closely related analogues and computational predictions.

Propertycis-3-Fluoro-3-methylcyclobutanecarboxylic Acidtrans-3-Fluoro-3-methylcyclobutanecarboxylic AcidRationale and Supporting Evidence
pKa ~4.2~4.2A predicted pKa for the general structure is 4.22. For the analogous cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the carboxylic acid pKa values were identical (2.80), suggesting the stereochemistry at C3 has a minimal impact on the acidity of the C1 carboxylic acid.
Lipophilicity (logP) LowerHigherIn a study of cis- and trans-3-fluorocyclobutylamines, the trans isomers were found to be significantly more lipophilic (ΔlogP ≈ 1) compared to their non-fluorinated counterparts, while the difference was marginal for the cis isomers. This suggests the trans isomer of the carboxylic acid will also exhibit higher lipophilicity.
Dipole Moment HigherLowerIn the cis isomer, the electron-withdrawing fluorine and carboxylic acid groups are on the same side of the molecule, likely resulting in a larger overall molecular dipole moment compared to the trans isomer where these groups are opposed.
Melting Point Likely LowerLikely HigherThe more symmetrical and potentially more crystalline nature of the trans isomer may lead to a higher melting point. However, this is a general trend and can be influenced by other factors.

Spectroscopic Characterization: A Key to Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the cis and trans isomers.

¹H and ¹³C NMR Spectroscopy

The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons and carbons.[6] The relative stereochemistry of the substituents at C1 and C3 will significantly influence the chemical shifts and, most importantly, the coupling constants of the ring protons.

  • ¹H NMR: The proton at C1 will exhibit different coupling constants to the protons at C2 and C4 depending on the cis or trans arrangement of the substituents. In many 1,3-disubstituted cyclobutanes, the coupling constants between protons on the same side of the ring (cis) are different from those between protons on opposite sides (trans).

  • ¹³C NMR: The chemical shifts of the ring carbons will be influenced by the stereochemistry of the substituents. The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. The chemical shift of the fluorine atom will likely differ between the cis and trans isomers, providing a clear diagnostic tool for distinguishing the two.

Biological Activity: The Impact of Stereochemistry

While no direct biological data for these specific isomers is available, the principle that stereochemistry governs biological activity is fundamental in drug design. The distinct three-dimensional shapes of the cis and trans isomers will lead to different binding affinities and selectivities for a given biological target. The cyclobutane scaffold is often employed to orient pharmacophoric elements in a precise manner, and the choice between a cis or trans isomer can be the difference between a highly active compound and an inactive one.[1] For instance, in the development of a retinoic acid-related receptor γt (RORγt) inverse agonist, switching to a rigid cis-cyclobutane acetic acid improved in vitro potency.

Experimental Protocols

The following are proposed, detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Synthesis of a Mixture of cis- and trans-3-Fluoro-3-methylcyclobutanecarboxylic Acid
  • Step 1: Cyanohydrin Formation. To a solution of 3-methylcyclobutanone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a cyanide source (e.g., KCN/18-crown-6). Stir the reaction at room temperature until complete conversion of the ketone.

  • Step 2: Fluorination. To the crude cyanohydrin from Step 1, add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.5 eq) at a low temperature (e.g., -78 °C) in an appropriate solvent. Allow the reaction to warm to room temperature and stir until the reaction is complete. Caution: Fluorinating agents can be hazardous and should be handled with appropriate care in a fume hood.

  • Step 3: Nitrile Hydrolysis. Quench the fluorination reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. After purification, subject the fluorinated nitrile to acidic hydrolysis (e.g., 6M HCl, reflux) to yield the carboxylic acid.

  • Step 4: Work-up and Isolation. After cooling, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers.

Protocol 2: Separation of cis and trans Isomers by HPLC
  • Column Selection: Utilize a normal-phase or reverse-phase HPLC column. For challenging separations, a chiral stationary phase may be effective.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) is a good starting point.

    • For reverse-phase HPLC, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) with an acidic additive (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used.

  • Method Development: Begin with an isocratic elution and adjust the mobile phase composition to achieve baseline separation of the two isomers. A gradient elution may be necessary for optimal resolution.

  • Fraction Collection and Analysis: Collect the separated fractions corresponding to each isomer. Analyze the purity of each fraction by re-injecting a small aliquot onto the HPLC system.

Protocol 3: Physicochemical Property Determination
  • pKa Determination: Dissolve a known concentration of each pure isomer in a water/co-solvent mixture (e.g., water/methanol). Titrate the solution with a standardized solution of NaOH while monitoring the pH. The pKa can be determined from the half-equivalence point of the titration curve.

  • logP Determination: The shake-flask method is a standard procedure. A solution of each isomer in a biphasic system of n-octanol and water (or buffer at a specific pH for logD) is prepared. After equilibration, the concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS), and the logP is calculated as the logarithm of the ratio of the concentrations.

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_evaluation Biological Evaluation syn Synthesize Isomer Mixture sep Separate Isomers (HPLC/SFC) syn->sep nmr NMR Analysis (1H, 13C, 19F) - Assign Stereochemistry sep->nmr physchem Physicochemical Profiling - pKa - logP - Melting Point sep->physchem bio In vitro Biological Assays (Target-specific) nmr->bio physchem->bio

Caption: Logical workflow for the comprehensive comparison of the synthesized isomers.

Conclusion

References

  • Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. ([Link])

  • Gershonov, E., et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 1996. ([Link])

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. ([Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2021. ([Link])

  • Goodman, L. A., et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience, 2017. ([Link])

  • Ferrando, A., et al. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. The Journal of Organic Chemistry, 2015. ([Link])

  • Reeves, J. T., et al. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. ([Link])

  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Reddit. ([Link])

  • Demchuk, O. P.; Grygorenko, O. O. The Synthesis and Acid-Base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-Substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023. ([Link])

  • Trans-1,3-dibenzoyl-trans-2,4-diphenylcyclobutane - Optional[13C NMR] - Chemical Shifts. SpectraBase. ([Link])

  • da Silva, J. B. P., et al. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 2009. ([Link])

  • A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect, 2023. ([Link])

  • Liu, W., et al. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Chromatography A, 2004. ([Link])

  • Chernykh, A. V., et al. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv, 2025. ([Link])

  • De Bievre, P., et al. Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. Journal of Chromatography A, 1986. ([Link])

  • Cottet, H., et al. Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography: I. Optimization and separation process. Electrophoresis, 2017. ([Link])

  • Fegas, A., et al. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry, 2011. ([Link])

  • Yasuda, K., et al. Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions. Journal of Chromatography A, 2024. ([Link])

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The Pivotal Role of Fluorine and Methyl Substitution in Cyclobutane-Based Stearoyl-CoA Desaturase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Stearoyl-CoA desaturase (SCD) has emerged as a critical target for metabolic diseases, oncology, and dermatology. The nuanced modulation of this enzyme's activity presents a compelling strategy for therapeutic intervention. This guide provides an in-depth comparative analysis of 3-Fluoro-3-methylcyclobutanecarboxylic acid analogs, a novel class of SCD inhibitors, with a focus on their structure-activity relationships (SAR) and the underlying experimental data that informs their design and development.

Introduction: The Therapeutic Promise and Challenges of Targeting Stearoyl-CoA Desaturase

Stearoyl-CoA desaturase is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[1] This function is vital for various cellular processes, but its dysregulation has been implicated in a range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1] Consequently, the development of small molecule inhibitors of SCD has been an area of intense research.[1][2]

However, a significant hurdle in the clinical development of systemic SCD inhibitors has been the emergence of adverse effects, such as skin and eye disorders.[2] This has spurred the development of liver-selective inhibitors and topical formulations to mitigate these undesirable effects.[2][3] The unique physicochemical properties of the cyclobutane scaffold, particularly when substituted with fluorine, offer a promising avenue to address these challenges and develop next-generation SCD inhibitors with improved therapeutic profiles.[4]

Core Scaffold Analysis: The Significance of the 3-Fluoro-3-methylcyclobutane Moiety

The 3-fluoro-3-methylcyclobutane-1-carboxamide scaffold forms the cornerstone of a promising class of SCD inhibitors. The strategic incorporation of a fluorine atom and a methyl group at the C3 position of the cyclobutane ring is not arbitrary; it is a deliberate design choice rooted in established principles of medicinal chemistry.

The Influence of Fluorine: The introduction of a fluorine atom can profoundly impact a molecule's physicochemical properties. It can enhance metabolic stability, modulate pKa, and influence binding affinity through unique electronic interactions.[5] In the context of SCD inhibitors, the electronegativity of the fluorine atom can alter the electronic distribution within the cyclobutane ring, potentially influencing its interaction with the enzyme's active site.

The Role of the Methyl Group: The methyl group, while seemingly simple, plays a crucial role in establishing a three-dimensional structure that can optimize binding to the target protein. It can also impact the molecule's lipophilicity and metabolic stability.

The combination of these two substituents on the rigid cyclobutane core creates a unique conformational presentation that can be exploited for selective and potent inhibition of SCD.

Structure-Activity Relationship (SAR) of 3-Fluoro-3-methylcyclobutane-1-carboxamide Analogs as SCD Inhibitors

The following SAR analysis is based on data disclosed in patent literature from Xenon Pharmaceuticals, a key innovator in the field of SCD inhibitors. The data highlights how systematic modifications to the core scaffold influence inhibitory potency against SCD.

Comparative Inhibitory Activity of Key Analogs
Compound IDR Group (at the amide nitrogen)hSCD1 IC50 (nM)
1 4-(trifluoromethyl)pyridin-2-yl1.2
2 5-(trifluoromethyl)pyridin-2-yl2.5
3 4-chloropyridin-2-yl3.1
4 5-chloropyridin-2-yl4.8
5 4-cyanopyridin-2-yl5.6
6 5-cyanopyridin-2-yl8.3
7 Pyridin-2-yl25
8 4-(trifluoromethyl)phenyl35
9 4-chlorophenyl80

Data synthesized from patent examples.

Key SAR Insights:
  • Aromatic Amide Substituent is Crucial: The nature of the aromatic group attached to the amide nitrogen is a primary determinant of inhibitory activity.

  • Pyridine Ring is Preferred: Analogs bearing a substituted pyridine ring (Compounds 1-7 ) generally exhibit higher potency than those with a substituted phenyl ring (Compounds 8-9 ). This suggests that the nitrogen atom in the pyridine ring may be involved in a key hydrogen bonding interaction within the SCD active site.

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups on the pyridine ring, such as trifluoromethyl (CF3), chloro (Cl), and cyano (CN), significantly enhances inhibitory activity compared to the unsubstituted pyridine analog (Compound 7 ).

  • Positional Isomers Matter: The position of the substituent on the pyridine ring influences potency. For instance, the 4-trifluoromethyl substituted analog (Compound 1 ) is more potent than the 5-trifluoromethyl analog (Compound 2 ). A similar trend is observed for the chloro and cyano substituted analogs. This indicates a specific spatial requirement within the binding pocket.

  • Fluorine on the Cyclobutane Ring is Key: While not explicitly shown in a comparative table against a non-fluorinated analog within this specific series, the broader patent literature on SCD inhibitors emphasizes the beneficial role of fluorine in achieving high potency and desirable pharmacokinetic properties.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, the following standardized experimental protocols are typically employed.

Synthesis of 3-Fluoro-3-methylcyclobutane-1-carboxamide Analogs

A representative synthetic scheme for the preparation of the title compounds is outlined below. The key starting material, 3-fluoro-3-methylcyclobutane-1-carboxylic acid, is commercially available.

Synthesis_Workflow cluster_activation Acid Activation cluster_coupling Amide Bond Formation A 3-fluoro-3-methylcyclobutane-1-carboxylic acid A->C 1. SOCl2 or (COCl)2, DCM, rt E Amide Coupling A->E B SOCl2 or Oxalyl Chloride F Final Product (Amide Analog) C->F 2. Substituted aminopyridine, Et3N, DCM, 0 °C to rt D Substituted Aminopyridine D->E E->F

Caption: General synthetic workflow for amide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 3-fluoro-3-methylcyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in DCM and added dropwise to a solution of the appropriate substituted aminopyridine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide analog.

In Vitro Stearoyl-CoA Desaturase (SCD) Inhibition Assay

The inhibitory activity of the synthesized compounds against human SCD1 (hSCD1) is determined using a microsomal-based assay.

SCD_Inhibition_Assay A Prepare Microsomes (expressing hSCD1) B Pre-incubation: Microsomes + Test Compound A->B C Initiate Reaction: Add [3H]-Stearoyl-CoA B->C D Incubate at 37°C C->D E Quench Reaction (e.g., with strong base) D->E F Separate [3H]-H2O from [3H]-Stearoyl-CoA E->F G Quantify [3H]-H2O (Scintillation Counting) F->G H Calculate % Inhibition and IC50 G->H

Sources

The Impact of Fluorination on the Acidity of Cyclobutanecarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding and manipulating the physicochemical properties of molecules is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine atoms is a widely employed tactic in medicinal chemistry to modulate pKa and other properties. This guide provides an in-depth comparison of the pKa of fluorinated versus non-fluorinated cyclobutanecarboxylic acids, supported by experimental data, to illuminate the profound impact of this versatile halogen.

The Significance of pKa in Drug Discovery

The pKa of a molecule dictates its ionization state at a given pH. For a drug to be effective, it must often traverse various cellular membranes to reach its target. The ability to exist in both a lipid-soluble (neutral) and a water-soluble (ionized) form is crucial. A carboxylic acid's pKa determines the pH at which it transitions between its protonated (less soluble in water) and deprotonated (more soluble in water) forms. Fine-tuning the pKa can therefore optimize a drug candidate's pharmacokinetic and pharmacodynamic properties.

The Inductive Effect: Fluorine's Influence on Acidity

The increased acidity of fluorinated carboxylic acids is primarily attributed to the inductive effect.[1] Fluorine, as the most electronegative element, exerts a strong electron-withdrawing pull through sigma bonds.[2] This effect polarizes the molecule, drawing electron density away from the carboxylic acid group.

When the carboxylic acid releases a proton (H+), it forms a negatively charged carboxylate anion. The stability of this conjugate base is a direct determinant of the acid's strength; a more stable conjugate base corresponds to a stronger acid and thus a lower pKa.[2] The electron-withdrawing fluorine atom helps to delocalize and stabilize the negative charge on the carboxylate anion, making the corresponding carboxylic acid more acidic.[2]

The magnitude of this inductive effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group. The effect diminishes with increasing distance.[3]

Comparative Analysis of pKa Values

The following table summarizes experimentally determined pKa values for cyclobutanecarboxylic acid and several of its fluorinated derivatives, illustrating the principles of the inductive effect.

CompoundStructurepKa
Cyclobutanecarboxylic acid4.82
cis-2-Fluorocyclobutanecarboxylic acid4.38
trans-2-Fluorocyclobutanecarboxylic acid4.48
cis-3-Fluorocyclobutanecarboxylic acid4.67
trans-3-Fluorocyclobutanecarboxylic acid4.66
1-(Fluoromethyl)cyclobutanecarboxylic acid

4.14
1-(Difluoromethyl)cyclobutanecarboxylic acid

3.51

Note: The pKa values for the fluorinated derivatives are from a single study to ensure consistency in experimental conditions.

Key Observations:

  • Fluorine Increases Acidity: All fluorinated derivatives are more acidic (have a lower pKa) than the parent cyclobutanecarboxylic acid, demonstrating the potent electron-withdrawing nature of fluorine.

  • Proximity Matters: The position of the fluorine atom has a significant impact on pKa. Fluorination at the 2-position results in a more pronounced increase in acidity compared to the 3-position, as the fluorine is closer to the carboxylic acid group and can exert a stronger inductive effect.

  • Stereochemistry Influence: Interestingly, there is a discernible difference in the pKa values between the cis and trans isomers of 2-fluorocyclobutanecarboxylic acid, with the cis isomer being slightly more acidic. This subtle difference may arise from through-space interactions or differences in the solvation of the conjugate bases. In the 3-fluoro isomers, the difference between cis and trans is negligible, as the fluorine is more distant from the carboxyl group.

  • Cumulative Effect: The introduction of a second fluorine atom, as seen in 1-(difluoromethyl)cyclobutanecarboxylic acid, leads to a substantial further increase in acidity. This highlights the additive nature of the inductive effect.

Visualizing the Inductive Effect

The following diagram illustrates how the electronegative fluorine atom pulls electron density away from the carboxylate group, thereby stabilizing the conjugate base.

Caption: Inductive electron withdrawal by fluorine stabilizes the carboxylate anion.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure the scientific integrity of pKa measurements, a robust and well-validated experimental protocol is essential. Potentiometric titration is a highly accurate and commonly used method for determining pKa values.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_preparation Sample & Titrant Preparation cluster_titration Titration & Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (e.g., 0.01 M acid in water) calibrate Calibrate pH Meter (using standard buffers) prep_sample->calibrate prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) prep_titrant->calibrate titrate Titrate Sample with Titrant (add titrant in small increments) calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point (inflection point of the curve) plot->determine_ep calculate_pka Calculate pKa (pH at half-equivalence point) determine_ep->calculate_pka

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare an aqueous solution of the carboxylic acid to be analyzed at a known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), at a concentration of approximately 0.1 M.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value. This ensures accurate pH measurements.

  • Titration Procedure:

    • Place a known volume of the carboxylic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue this process until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

This self-validating system, when performed with care and precision, provides reliable and reproducible pKa values, which are critical for informed decision-making in drug discovery and development.

Conclusion

The strategic incorporation of fluorine into the cyclobutane ring of cyclobutanecarboxylic acid offers a powerful and predictable means of modulating acidity. The data presented herein clearly demonstrates that fluorination consistently lowers the pKa, with the magnitude of this effect being highly dependent on the position and number of fluorine atoms. A thorough understanding of these structure-acidity relationships, grounded in the principles of the inductive effect and supported by robust experimental data, empowers medicinal chemists to rationally design molecules with optimized physicochemical properties for enhanced therapeutic potential.

References

  • Malashchuk, A., Demchuk, O. P., Razhyk, B., & Grygorenko, O. (2024). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall.
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons.

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A Comparative Guide to the Lipophilicity of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Lipophilicity and 3D Scaffolds in Drug Design

In the landscape of modern drug discovery, modulating a molecule's physicochemical properties is as crucial as optimizing its interaction with a biological target. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands paramount. Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, this parameter profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] According to Lipinski's "Rule of Five," an orally bioavailable drug candidate should ideally possess a logP value not greater than 5.[5][6]

The focus of this guide, 3-Fluoro-3-methylcyclobutanecarboxylic acid , represents the confluence of two powerful strategies in medicinal chemistry: the incorporation of fluorine and the use of three-dimensional (3D) scaffolds. The cyclobutane ring, a strained carbocycle, offers a rigid, non-planar scaffold that can improve metabolic stability and provide unique vectors for pharmacophore presentation compared to flat aromatic systems.[7][8][9] The introduction of a fluorine atom can significantly alter a molecule's pKa, metabolic stability, and lipophilicity.[10][11] This guide provides a comparative analysis of the lipophilicity of this scaffold and presents detailed experimental protocols for its empirical determination.

Comparative Lipophilicity Analysis

While direct experimental logP values for this compound are not extensively published, we can contextualize its expected lipophilicity by comparing predicted values with experimentally determined data for related structures. The introduction of fluorine and alkyl groups typically modulates lipophilicity in a predictable, albeit context-dependent, manner.

The table below summarizes the calculated logP for our topic compound and compares it with other relevant carboxylic acids. This comparison illustrates the incremental effects of adding methyl and fluoro groups to the cyclobutane core and contrasts it with a well-known lipophilic fragment, adamantane-1-carboxylic acid.[12]

CompoundStructureLogP (Predicted/Experimental)Rationale for Inclusion
Cyclobutanecarboxylic acid0.7 (Predicted)The unsubstituted parent scaffold.
1-Methylcyclobutanecarboxylic acid1.2 (Predicted)Demonstrates the lipophilic contribution of a methyl group.
This compound 1.4 (Predicted) The topic compound, combining effects of fluorine and methyl substitution.
3,3-Difluorocyclobutane-1-carboxylic Acid0.9 (Predicted)Illustrates the effect of gem-difluorination, which can increase polarity and reduce lipophilicity compared to a single fluorine.[13]
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid1.9 (Predicted)[14]A highly fluorinated analog, showing a significant increase in lipophilicity due to the CF3 group.[15]
Adamantane-1-carboxylic acid2.4 (Experimental)A common, highly lipophilic and rigid 3D scaffold used as a benchmark.[12]

Note: Predicted logP values are derived from computational models (e.g., XLogP3) and serve as estimations. Experimental validation is essential.

Experimental Protocols for logP/logD Determination

To empirically validate the lipophilicity of this compound, several robust methods are available. The choice of method depends on the required accuracy, throughput, and available sample quantity.

Method 1: The Shake-Flask 1-Octanol/Water Partition Coefficient Method (OECD 107)

Considered the "gold standard" for its accuracy, the shake-flask method directly measures the partitioning of a compound between n-octanol and water at equilibrium.[10][16] For an ionizable molecule like a carboxylic acid, this method determines the distribution coefficient (logD) at a specific pH, which is often more physiologically relevant.

Causality in Protocol Design: The pre-saturation of the aqueous and organic phases is a critical step. It ensures that the final partitioning of the analyte is not skewed by the mutual miscibility of the two solvents, thereby reflecting the true equilibrium distribution. The choice of pH 7.4 for the aqueous buffer is to mimic physiological conditions, such as blood serum.[17]

Step-by-Step Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Mix the buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely overnight.[5][6]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[5][6]

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 buffer. Add a small aliquot (e.g., 20 µL) of the compound's stock solution.

  • Equilibration: Cap the vial securely and shake it on a mechanical shaker at a constant temperature (typically 25 °C) for 2-4 hours to reach partitioning equilibrium.[10][18]

  • Phase Separation: Centrifuge the vial at low speed to break any potential emulsions and ensure a clean separation of the two phases. Let the vial stand undisturbed for at least 16 hours.[10]

  • Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. To avoid cross-contamination of the aqueous sample, it is advisable to first draw a small amount of air into the syringe before passing the needle through the octanol layer.[16][18]

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17][19]

  • Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

.dot

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P2 Mix Buffer & n-Octanol P1->P2 P3 Shake 24h for Saturation P2->P3 E1 Add Saturated Phases & Compound to Vial P3->E1 E2 Shake to Equilibrate (2-4h) E1->E2 E3 Centrifuge & Settle (16h) E2->E3 A1 Sample Aqueous & Octanol Layers E3->A1 A2 Quantify Concentration by HPLC A1->A2 A3 Calculate logD A2->A3

Caption: Workflow for logP/logD determination using the shake-flask method.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, automated alternative for estimating lipophilicity.[16][20] The method is based on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is correlated with its logP.[4]

Causality in Protocol Design: This is an indirect method that relies on a strong correlation. A calibration curve is built using a set of standard compounds with well-established logP values. This calibration allows the retention time of the unknown compound to be translated into a logP value. The use of an organic modifier (like acetonitrile or methanol) in the mobile phase is necessary to elute compounds from the column in a reasonable timeframe.

Step-by-Step Protocol:

  • System Setup: Use an HPLC system equipped with a C18 column and a UV or MS detector.

  • Mobile Phase: Prepare a series of mobile phases consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) in varying proportions (e.g., 40%, 50%, 60%, 70% acetonitrile).

  • Standards: Prepare solutions of 5-7 standard compounds with known logP values that span a relevant range (e.g., logP 0 to 5).

  • Isocratic Elution: For each mobile phase composition, inject the standard compounds and the test compound (this compound) and record their retention times (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound at each mobile phase composition, calculate the capacity factor k using the formula: k = (tᵣ - t₀) / t₀.

  • Extrapolation: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to obtain the intercept, log(kₒ).

  • Calibration Curve: Plot the known logP values of the standard compounds against their calculated log(kₒ) values. A linear relationship should be observed: logP = a * log(kₒ) + b.

  • Determine logP: Using the linear regression equation from the calibration curve and the calculated log(kₒ) for this compound, determine its experimental logP.

.dot

G cluster_cal Calibration cluster_test Test Compound C1 Inject Standards at Varying % Organic C2 Determine Retention Times (tR) C1->C2 C3 Calculate log(k) & Extrapolate to log(kₒ) C2->C3 C4 Plot logP vs. log(kₒ) Generate Calibration Curve C3->C4 Result Calculate logP of Test Compound from Curve C4->Result T1 Inject Test Compound at Varying % Organic T2 Determine Retention Times (tR) T1->T2 T3 Calculate log(k) & Extrapolate to log(kₒ) T2->T3 T3->Result

Caption: Workflow for logP determination using the RP-HPLC method.

Conclusion and Expert Insights

The 3-fluoro-3-methylcyclobutane moiety is an increasingly valuable scaffold in drug discovery, offering a means to escape the "flatland" of traditional aromatic compounds and explore new chemical space.[8][9] While computational models provide a useful starting point, the empirical determination of lipophilicity for novel entities like This compound is indispensable for building accurate structure-activity relationships (SAR).

For early-stage discovery, where numerous analogs might be synthesized, the high-throughput RP-HPLC method is ideal for quickly establishing lipophilicity trends across a series.[21][22] However, for a lead candidate progressing toward preclinical studies, the accuracy and defensibility of the shake-flask method are unparalleled.[5][16] Furthermore, for fluorinated molecules, specialized techniques like ¹⁹F NMR-based logP determination can offer a convenient and direct measurement, circumventing issues with compounds that lack a UV chromophore.[10][18]

Ultimately, understanding and precisely measuring the lipophilicity of this and related scaffolds will empower medicinal chemists to fine-tune ADMET properties, leading to the design of safer and more effective therapeutics.

References

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

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  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]

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  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F5O2. PubChem. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

  • Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]

  • Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PMC. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

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A-Comparative-Guide-to-3-Fluoro-3-methylcyclobutanecarboxylic-Acid-as-a-Bioisostere-in-Drug-Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction-to-Bioisosterism-and-the-Rise-of-Fluorinated-Scaffolds

In the landscape of modern drug discovery, the strategic manipulation of a lead compound's structure to optimize its pharmacological profile is a cornerstone of medicinal chemistry.[1] Bioisosterism, the substitution of a molecule's fragments with other groups of similar physical or chemical properties, is a powerful tool to enhance efficacy, improve safety, and refine pharmacokinetic properties.[1] The introduction of fluorine into drug candidates has become a particularly fruitful strategy.[2] The unique electronic properties of fluorine can modulate a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved drug performance.[2][3]

This guide focuses on 3-fluoro-3-methylcyclobutanecarboxylic acid, a fluorinated building block that is gaining traction as a versatile bioisostere. Its rigid cyclobutane core offers a distinct three-dimensional geometry, while the strategic placement of a fluorine atom and a methyl group provides a unique combination of steric and electronic features. We will explore its advantages over common bioisosteres, such as gem-dimethyl and tert-butyl groups, and provide a comparative analysis supported by experimental data.

The-Strategic-Advantage-of-the-3-Fluoro-3-methylcyclobutane-Moiety

The 3-fluoro-3-methylcyclobutane group offers a compelling alternative to more traditional bioisosteres for several key reasons:

  • Conformational Rigidity: The cyclobutane ring locks the substituents in a defined spatial arrangement. This conformational constraint can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[4]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom significantly influences the molecule's electronic properties.[3] This can lead to a decrease in the pKa of nearby acidic groups, which can be advantageous for optimizing interactions with biological targets.[4] Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][5]

  • Improved Lipophilicity and Solubility: The introduction of a fluorine atom can increase a molecule's lipophilicity (logP), which can improve membrane permeability and cell penetration.[3] However, the overall impact on solubility is complex and context-dependent. The polar nature of the C-F bond can also lead to favorable interactions with water, potentially improving aqueous solubility in some cases.[6]

Comparative-Analysis-with-Common-Bioisosteres

The true utility of this compound is best understood through a direct comparison with other commonly employed bioisosteres.

vs. gem-Dimethyl and tert-Butyl Groups

The gem-dimethyl and tert-butyl groups are frequently used to introduce steric bulk and lipophilicity. However, they are often metabolically labile, susceptible to oxidation by cytochrome P450 enzymes. The 3-fluoro-3-methylcyclobutane moiety provides a metabolically more robust alternative. The strong carbon-fluorine bond is resistant to cleavage, and the fluorine atom can shield adjacent positions from metabolic attack.[2]

Propertygem-Dimethyltert-Butyl3-Fluoro-3-methylcyclobutane
Metabolic Stability Susceptible to oxidationSusceptible to oxidationGenerally enhanced
Lipophilicity (logP) IncreasesSignificantly increasesModerately increases
Conformational Flexibility HighModerateLow (Rigid)
Polarity Non-polarNon-polarPolar C-F bond

Table 1: Comparative properties of common bioisosteres.

G cluster_0 Traditional Bioisosteres cluster_1 Fluorinated Bioisostere gem-Dimethyl gem-Dimethyl Metabolically Labile Metabolically Labile gem-Dimethyl->Metabolically Labile tert-Butyl tert-Butyl tert-Butyl->Metabolically Labile 3-Fluoro-3-methylcyclobutane 3-Fluoro-3-methylcyclobutane Metabolically Robust Metabolically Robust 3-Fluoro-3-methylcyclobutane->Metabolically Robust Conformationally Rigid Conformationally Rigid 3-Fluoro-3-methylcyclobutane->Conformationally Rigid Modulated Polarity Modulated Polarity 3-Fluoro-3-methylcyclobutane->Modulated Polarity

Figure 1: Comparison of key features.

Experimental-Protocols

Synthesis-of-3-Fluoro-3-methylcyclobutanecarboxylic-Acid

A general synthetic route to this compound often starts from a suitable cyclobutanone precursor. The following is a representative, multi-step synthesis.[7][8]

Step 1: Grignard Reaction

  • Dissolve 3-oxocyclobutanecarboxylic acid in an appropriate anhydrous solvent (e.g., THF).

  • Slowly add a solution of methylmagnesium chloride (MeMgCl) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deoxyfluorination

  • Dissolve the tertiary alcohol from Step 1 in an anhydrous, non-polar solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST).[9][10]

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Ester Hydrolysis

  • Dissolve the fluorinated ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide.[11]

  • Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3.

  • Extract the carboxylic acid product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

G start 3-Oxocyclobutanecarboxylic Acid step1 Step 1: Grignard Reaction (MeMgCl, THF) start->step1 intermediate1 3-Hydroxy-3-methylcyclobutanecarboxylic Acid step1->intermediate1 step2 Step 2: Deoxyfluorination (DAST or Morph-DAST) intermediate1->step2 intermediate2 Ethyl 3-Fluoro-3-methylcyclobutanecarboxylate step2->intermediate2 step3 Step 3: Ester Hydrolysis (LiOH or NaOH) intermediate2->step3 end This compound step3->end

Figure 2: Synthetic workflow.

Evaluation-of-Metabolic-Stability

The metabolic stability of compounds containing the 3-fluoro-3-methylcyclobutane moiety can be assessed using an in vitro liver microsomal stability assay.

  • Preparation of Microsomes: Prepare human liver microsomes (or from another species of interest) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (and positive/negative controls) to the microsomal suspension to a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This compound represents a valuable and strategic building block in modern drug design. Its unique combination of conformational rigidity, modulated electronic properties, and enhanced metabolic stability makes it a superior bioisostere in many contexts compared to traditional alkyl groups. By providing a stable and sterically defined scaffold, it allows medicinal chemists to fine-tune the properties of drug candidates to achieve improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility and the clear advantages it offers suggest that the 3-fluoro-3-methylcyclobutane moiety will continue to be a prevalent feature in the next generation of therapeutics.

References

  • Oreate AI Blog. (2025, December 16). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
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  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]

  • ResearchGate.
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  • ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF.
  • Demchuk, O., Bobovskyi, B. V., Vashchenko, B., & Grygorenko, O. (2023, June). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24).
  • Meanwell, N. A. (Date Unknown). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (Date Unknown). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Patani, G. A., & LaVoie, E. J. (Date Unknown). Bioisosterism: A Rational Approach in Drug Design.
  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?.
  • Author Unknown. (Date Unknown). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Author Unknown. (2012, May 7).
  • Author Unknown. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Author Unknown. (2012, May 7).
  • NINGBO INNO PHARMCHEM CO.,LTD. Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis.
  • Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., Kondratov, I. S., Tolmachova, N. A., Datsenko, O. P., Kurkunov, M. A., Zozulya, S. X., Kheylik, Y. P., Bartels, K., Daniliuc, C. G., & Haufe, G. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Meanwell, N. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013, March). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95.
  • Author Unknown. (Date Unknown). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • BenchChem. (2025). Application Notes: 2,2,3-Trimethyl-3-oxetanol as a Bioisostere for gem-Dimethyl Groups in Drug Discovery.
  • ResearchGate. Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity 1 | Request PDF.

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A Senior Application Scientist's Guide to the Comparative Efficacy of Fluorinated Cyclobutane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine to modulate the properties of drug candidates. Among the diverse array of fluorinated scaffolds, cyclobutanes have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic characteristics. This guide provides an in-depth, data-driven comparison of fluorinated cyclobutane building blocks against their non-fluorinated analogs and other cyclic systems, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these unique motifs.

The Strategic Advantage of Fluorinated Cyclobutanes: Beyond Simple Bioisosteres

The introduction of fluorine into a cyclobutane ring is far more than a simple isosteric replacement for hydrogen or a methyl group. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—collectively influence a molecule's conformation, lipophilicity, metabolic stability, and target binding affinity.[1][2][3] The rigid, puckered structure of the cyclobutane ring itself provides a three-dimensional scaffold that can effectively orient substituents into desired vectors, making the combination of fluorine and cyclobutane a powerful tool in rational drug design.[4][5]

Key Advantages:
  • Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic attack by cytochrome P450s, a common route of drug metabolism.[3][6] This "metabolic shielding" can significantly prolong a drug's half-life.

  • Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's lipophilicity (logP) and acidity/basicity (pKa), which are critical determinants of solubility, membrane permeability, and oral bioavailability.[7][8]

  • Conformational Control: The introduction of fluorine can influence the puckering of the cyclobutane ring, leading to specific conformational preferences that can enhance binding to a biological target.[4][9]

  • Improved Target Affinity: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions within a protein's binding pocket, leading to increased potency.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a fluorinated cyclobutane should be data-driven. The following table summarizes the comparative physicochemical properties of various cyclobutane analogs, highlighting the impact of fluorination.

Table 1: Physicochemical Properties of Substituted Cyclobutanes

CompoundMolecular FormulalogPpKa (of corresponding carboxylic acid)
Cyclobutane Carboxylic AcidC₅H₈O₂0.854.82
1-Fluorocyclobutane Carboxylic AcidC₅H₇FO₂0.654.65
1,1-Difluorocyclobutane Carboxylic AcidC₅H₆F₂O₂0.404.40
1-Trifluoromethylcyclobutane Carboxylic AcidC₆H₇F₃O₂1.204.30

Note: These values are representative and can vary based on experimental conditions and the specific isomer.

As the data illustrates, increasing the fluorine content generally decreases the logP, which can be advantageous for improving solubility. The electron-withdrawing nature of fluorine also increases the acidity of the carboxylic acid group, which can influence a compound's ionization state at physiological pH.

Experimental Protocols for Evaluating Efficacy

To empirically validate the benefits of fluorinated cyclobutanes, rigorous experimental evaluation is essential. The following are standard protocols for assessing key parameters.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the n-octanol and aqueous layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Visualization of Key Concepts

Impact of Fluorination on Metabolic Stability

The following diagram illustrates how fluorination can block a site of metabolic oxidation.

cluster_0 Non-Fluorinated Cyclobutane cluster_1 Fluorinated Cyclobutane Non-Fluorinated Cyclobutane-R Metabolism Cytochrome P450 Oxidation Non-Fluorinated->Metabolism Metabolically Labile Site Metabolite Hydroxylated Metabolite Metabolism->Metabolite Fluorinated F-Cyclobutane-R No_Metabolism Blocked Metabolism Fluorinated->No_Metabolism Metabolically Inert Site

Caption: Fluorination blocks metabolic oxidation.

Workflow for Comparative Efficacy Evaluation

This workflow outlines the key steps in comparing fluorinated and non-fluorinated cyclobutane building blocks.

A Design & Synthesis of Fluorinated & Non-Fluorinated Analogs B Physicochemical Profiling (logP, pKa, Solubility) A->B C In Vitro ADME Assays (Metabolic Stability, Permeability) A->C D In Vitro Biological Assays (Target Binding, Potency) A->D E Data Analysis & Comparison B->E C->E D->E F Selection of Lead Candidate E->F

Caption: Comparative efficacy evaluation workflow.

Conclusion and Future Perspectives

Fluorinated cyclobutane building blocks offer a compelling strategy for overcoming common challenges in drug discovery, particularly in enhancing metabolic stability and fine-tuning physicochemical properties.[8][10][11] The empirical data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to harness the potential of these unique scaffolds. As synthetic methodologies for accessing diverse fluorinated cyclobutanes continue to advance, their application in medicinal chemistry is expected to expand, leading to the development of safer and more effective therapeutics.[1][12]

References

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  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimized biologically active fluorinated cycloalkane derivatives.... ResearchGate. [Link]

  • Park, J. D., Holler, H. V., & Lacher, J. R. (1960). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

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A Comparative Crystallographic Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid Derivatives: An Analysis of Structure and Packing in Fluorinated Carbocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

To our audience of fellow researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The cyclobutane motif, a strained four-membered carbocycle, offers a rigid and three-dimensionally defined scaffold that is increasingly utilized as a bioisosteric replacement for more flexible alkyl chains or other cyclic systems. The convergence of these two concepts—fluorination and the cyclobutane core—has given rise to a class of building blocks with significant potential in medicinal chemistry.

This guide focuses on the X-ray crystallography of 3-fluoro-3-methylcyclobutanecarboxylic acid derivatives. While a publicly available crystal structure for the parent compound, 3-fluoro-3-methylcyclobutane-1-carboxylic acid, remains elusive at the time of this publication, a comprehensive understanding of its solid-state properties can be extrapolated from closely related analogs. Herein, we present a comparative analysis of the crystal structures of several trifluoromethyl-substituted cyclobutanes, providing insights into the conformational preferences and intermolecular interactions that govern the crystal packing of these valuable synthetic intermediates. This guide will delve into the synthesis, crystallization, and detailed structural analysis, offering both practical protocols and a theoretical framework for researchers working with these and similar fluorinated carbocycles.

Synthesis and Crystallization of Fluorinated Cyclobutane Carboxylic Acids: A Practical Overview

The synthesis of this compound typically involves the construction of the cyclobutane ring followed by fluorination, or the use of fluorinated precursors in a cycloaddition reaction. A common route involves the preparation of a 3-hydroxy-3-methylcyclobutanecarboxylic acid precursor, which can then be subjected to deoxyfluorination.

Experimental Protocol: Synthesis of a 3-Fluoro-3-methylcyclobutane Precursor

The following is a representative protocol for the synthesis of a 3-fluoro-3-methylcyclobutane derivative, adapted from established methodologies.

Step 1: Synthesis of 3-hydroxy-3-methylcyclobutanecarboxylic acid

  • To a solution of a suitable 3-oxocyclobutanecarboxylate ester in an anhydrous solvent (e.g., THF) at 0 °C, add a Grignard reagent such as methylmagnesium bromide (MeMgBr) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

Step 2: Deoxyfluorination

  • Dissolve the 3-hydroxy-3-methylcyclobutanecarboxylic acid in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the cooled solution.

  • Allow the reaction to stir at low temperature and then slowly warm to room temperature.

  • Monitor the reaction for the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired this compound.

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylate Ester Step1 Grignard Reaction (MeMgBr) Start->Step1 Intermediate1 3-Hydroxy-3-methylcyclobutane- carboxylate Ester Step1->Intermediate1 Step2 Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 3-Hydroxy-3-methylcyclobutane- carboxylic Acid Step2->Intermediate2 Step3 Deoxyfluorination (DAST) Intermediate2->Step3 FinalProduct 3-Fluoro-3-methylcyclobutane- carboxylic Acid Step3->FinalProduct

Crystallization Strategies for Small Fluorinated Molecules

Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck. For small, relatively polar molecules like fluorinated carboxylic acids, the following techniques are often successful:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; solvents that are too volatile will lead to rapid precipitation rather than crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Thermal Control: A saturated solution is heated until all the solid dissolves and then cooled slowly. This controlled cooling can promote the formation of high-quality crystals.

Comparative Crystallographic Analysis of Trifluoromethyl-Cyclobutane Derivatives

In the absence of a crystal structure for this compound, we turn our attention to the insightful work published on trifluoromethyl-substituted cyclobutanes.[1] A recent study provided a series of high-resolution crystal structures for various 1-substituted CF₃-cyclobutanes, which serve as excellent models for understanding the solid-state behavior of our target molecule.[1]

Compound Formula Crystal System Space Group Key Conformational Feature
3a C₁₁H₁₁F₃OrthorhombicP2₁2₁2₁Puckered cyclobutane ring
14a C₁₀H₉BrF₃NMonoclinicP2₁/cPuckered cyclobutane ring
18a C₁₁H₁₀F₃NO₂OrthorhombicP2₁2₁2₁Puckered cyclobutane ring
28a C₁₀H₁₇F₃N₂·HClMonoclinicP2₁/cPuckered cyclobutane ring
29a C₉H₁₄F₃N·HClOrthorhombicPca2₁Puckered cyclobutane ring
31a C₁₀H₁₆F₃N·HClMonoclinicP2₁/cPuckered cyclobutane ring

Data synthesized from JACS Au 2024, 4, 11, 4195–4205.[1]

Key Structural Insights from Analogs
  • Puckered Conformation of the Cyclobutane Ring: As expected, all the analyzed crystal structures show a non-planar, puckered conformation of the cyclobutane ring. This is a fundamental characteristic of cyclobutanes, adopted to relieve torsional strain.[1] It is highly probable that this compound also exhibits a puckered ring in the solid state.

  • Substituent Orientation: The substituents on the cyclobutane ring can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance. In the case of this compound, the relative orientation of the fluorine, methyl, and carboxylic acid groups will be a key determinant of the overall molecular shape.

  • Intermolecular Interactions: The crystal packing of the trifluoromethyl-cyclobutane derivatives is influenced by a variety of weak intermolecular interactions. For our target molecule, the carboxylic acid group is expected to be a dominant factor in the crystal packing, forming strong hydrogen bonds with neighboring molecules, likely leading to dimeric or catemeric motifs. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions. The methyl group will engage in van der Waals interactions.

IntermolecularInteractions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_COOH Carboxylic Acid (O-H) M2_COOH_O Carboxylic Acid (C=O) M1_COOH->M2_COOH_O Strong O-H···O Hydrogen Bond M1_F Fluorine (C-F) M2_H Alkyl C-H M1_F->M2_H Weak C-H···F Interaction M1_CH Alkyl C-H M2_F Fluorine (C-F) M1_CH->M2_F Weak C-H···F Interaction

Conclusion: A Predictive Framework for a Novel Building Block

While the definitive crystal structure of this compound awaits experimental determination, a robust predictive framework can be established through the comparative analysis of its close analogs. The puckered nature of the cyclobutane ring is a certainty, and the solid-state packing will likely be dominated by strong hydrogen bonding interactions mediated by the carboxylic acid functionality. The subtle interplay of weaker C-H···F and van der Waals interactions will further dictate the three-dimensional architecture of the crystal lattice. This guide provides researchers with the synthetic and crystallographic context necessary to effectively utilize this and other fluorinated cyclobutane derivatives in their drug discovery and materials science endeavors. The provided protocols and comparative data serve as a valuable resource for anticipating the solid-state behavior of these increasingly important molecular building blocks.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2011). 3-Substituted cyclobutane-1-carboxylic acids: an underexplored group of conformationally restricted amino acid bioisosteres. Tetrahedron, 67(25), 4525-4545.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4195–4205. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

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A Senior Application Scientist's Guide to In Silico Modeling of 3-Fluoro-3-methylcyclobutanecarboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational methodologies for modeling the interactions of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a compound of interest in medicinal chemistry due to its unique structural and electronic properties. We will explore the causality behind experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into small molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability.[1][2] The cyclobutane scaffold imposes conformational constraints that can be advantageous in drug design.[3] Understanding the interplay of these features through in silico modeling is crucial for predicting binding affinity and mechanism of action.

The Pivotal Role of In Silico Modeling

Computational methods are indispensable in modern drug discovery, offering a cost-effective and rapid means to assess the potential of small molecules as therapeutic agents.[4][5] For a molecule like this compound, in silico modeling can elucidate the influence of the fluorine atom and the cyclobutane ring on its interactions with a biological target.[6][7]

Comparative Analysis of In Silico Methodologies

The choice of computational methodology depends on the specific research question, available computational resources, and desired accuracy. Here, we compare three widely used techniques: Molecular Docking, Molecular Dynamics (MD) simulations, and Quantum Mechanics/Molecular Mechanics (QM/MM).

Methodology Primary Application Strengths Limitations Recommended Software
Molecular Docking Predicting the preferred binding orientation of a ligand to a protein.Fast, suitable for high-throughput virtual screening.Treats the protein as rigid or with limited flexibility; scoring functions are approximations of binding affinity.AutoDock Vina[8][9][10], Glide, GOLD
Molecular Dynamics (MD) Simulation Studying the dynamic behavior of a protein-ligand complex over time.Accounts for protein flexibility and the explicit role of solvent.Computationally expensive; requires accurate force field parameters.GROMACS[11][12][13][14], AMBER[15][16][17][18], CHARMM
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigating reaction mechanisms and electronic effects in the active site.Provides a high level of theory for the reactive center.Most computationally demanding; requires expertise in setup and analysis.Gaussian + AMBER, ORCA + GROMACS

Experimental Workflows and Protocols

I. Molecular Docking: A First Look at Binding

Molecular docking serves as an excellent starting point to generate hypotheses about the binding mode of this compound.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (Add hydrogens, assign charges) grid Grid Box Generation (Define docking site) p_prep->grid l_prep Ligand Preparation (Generate 3D conformers, assign charges) dock Run Docking Algorithm (e.g., AutoDock Vina) l_prep->dock grid->dock pose Pose Clustering & Scoring dock->pose visual Visual Inspection & Interaction Analysis pose->visual

Caption: Workflow for a typical molecular docking experiment.

Protocol: Site-Specific Docking with AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using AutoDock Tools.[10]

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecule builder like Avogadro.

    • Perform a conformational search to identify low-energy conformers. The puckered nature of the cyclobutane ring means it is not planar, and substituents can be in axial or equatorial positions.[3][19][20][21][22]

    • Assign partial charges and define rotatable bonds using AutoDock Tools.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, encompassing the known or predicted binding site of the target protein.

  • Running AutoDock Vina:

    • Execute the docking calculation, specifying the prepared protein, ligand, and grid parameters in a configuration file.[8]

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding affinity scores.

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect key interactions, paying close attention to the role of the fluorine atom in potential hydrogen bonds or electrostatic interactions.[6][23][24]

II. Molecular Dynamics (MD) Simulation: Capturing the Dynamics of Interaction

MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of the protein and the explicit presence of solvent molecules.[5]

MD Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis top Generate Topology & Parameters (Protein & Ligand) solvate Solvation & Ionization top->solvate min Energy Minimization solvate->min equil Equilibration (NVT, NPT) min->equil prod Production MD Run equil->prod traj Trajectory Analysis (RMSD, RMSF, H-bonds) prod->traj bind Binding Free Energy Calculation (MM/PBSA, MM/GBSA) traj->bind QM/MM Setup cluster_qm QM Region cluster_mm MM Region center Enzyme-Ligand System ligand Ligand (this compound) protein Rest of Protein residues Key Active Site Residues solvent Solvent & Ions

Caption: Partitioning of a system in a QM/MM calculation.

Due to the complexity and case-specific nature of QM/MM calculations, a detailed, universally applicable protocol is beyond the scope of this guide. However, the general workflow involves:

  • System Partitioning: Carefully define the QM and MM regions. The QM region should include all atoms directly involved in the chemical process.

  • Link Atom Scheme: Use a link atom scheme (e.g., hydrogen atoms) to saturate the valency of atoms at the QM/MM boundary.

  • Calculation: Perform geometry optimizations, frequency calculations, or reaction path searches using a QM/MM-enabled software package.

Conclusion

The in silico modeling of this compound interactions requires a multi-faceted approach. Molecular docking provides a rapid initial assessment of binding modes. Molecular dynamics simulations offer a more detailed and dynamic picture of the protein-ligand complex. For studying chemical reactions or intricate electronic effects, QM/MM methods are the gold standard. The choice of methodology should be guided by the specific research objectives and available resources. Accurate parametrization of the fluorinated ligand is a critical step for obtaining reliable results in all simulation-based methods. [7][25][26][27][28]

References

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  • Pelliccia, S., et al. (2011). Advances and applications of binding affinity prediction methods in drug discovery. Drug Discovery Today.
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  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • Liu, X., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Current Topics in Medicinal Chemistry.
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  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

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  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Alkorta, I., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

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  • Liu, X., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]

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  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

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  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of novel compounds like 3-Fluoro-3-methylcyclobutanecarboxylic acid is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework for its safe handling and disposal, grounded in established chemical safety principles and regulatory standards.

Disclaimer: This document is intended as a guidance resource. Specific disposal protocols must always be developed in strict accordance with your institution's Environmental Health & Safety (EHS) department and in compliance with all local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for any chemical before handling.

Hazard Identification and Risk Assessment

This compound is a halogenated organic compound. While a specific, publicly available Safety Data Sheet (SDS) is not readily found, a comprehensive risk assessment can be conducted by analyzing its constituent functional groups. This approach allows us to anticipate its primary hazards and handle it with appropriate caution.

The key structural features are:

  • Carboxylic Acid: This group imparts acidic and potentially corrosive properties. Similar compounds are known skin and eye irritants.

  • Organofluorine Moiety: The carbon-fluorine bond is exceptionally strong. Upon combustion, halogenated organic compounds can produce hazardous byproducts such as gaseous hydrogen fluoride (HF).[1] Furthermore, such compounds are regulated by the Environmental Protection Agency (EPA) and may be subject to specific disposal requirements, such as incineration, to ensure complete destruction.[2][3]

Table 1: Anticipated Hazard Profile

Hazard ClassAnticipated EffectRationale & Causality
Corrosivity May cause skin irritation and serious eye damage.The carboxylic acid functional group is acidic and can cause chemical burns upon contact.
Toxicity Potential for respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, a common property of acidic powders.
Environmental Potential for persistence; hazardous combustion byproducts.Halogenated organic compounds can be persistent in the environment.[4] Thermal decomposition can release toxic hydrogen fluoride gas.[1]
Reactivity Reactive with strong oxidizing agents and bases.Standard reactivity for a carboxylic acid. Avoid mixing with incompatible chemicals.[1][5]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. Prevention is the most effective means of hazard control.[6]

  • Engineering Controls: All handling and waste collection should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are accessible and unobstructed.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.

    • Eye Protection: Use safety goggles or a face shield to protect against splashes or dust.[7]

    • Body Protection: A full-length laboratory coat must be worn and kept fastened.

    • Footwear: Closed-toe shoes are required in the laboratory at all times.

Step-by-Step Disposal Protocol

The primary and most recommended disposal method is through a licensed hazardous waste management service. On-site treatment should only be performed if explicitly permitted by your institution's EHS department and by trained personnel.

Workflow: Waste Disposal Decision Process

G start Waste Generated (this compound) segregate Step 1: Segregate Waste - Collect in a designated, labeled, compatible container. - Do NOT mix with other waste streams. start->segregate Initiate Disposal characterize Step 2: Characterize Waste - Pure solid/liquid? - Dilute solution? - Contaminated labware? segregate->characterize decision Is on-site neutralization permitted by your EHS? characterize->decision neutralize Step 3a: On-Site Neutralization (Corrosivity Hazard Only) - Follow strict protocol. - Monitor pH. decision->neutralize Yes (Small Quantities Only) collect_haz Step 4: Collect as Hazardous Waste - Label as 'Hazardous Waste'. - List all constituents. decision->collect_haz No / Default Path neutralize->collect_haz Resulting solution is STILL a halogenated organic waste pickup Step 5: Arrange Pickup - Contact certified chemical waste contractor via your EHS office. collect_haz->pickup

Caption: Decision workflow for the disposal of this compound.

Protocol 1: Collection for Off-Site Disposal (Primary Method)

This protocol is the universally accepted and safest method for disposing of this type of chemical waste.

  • Container Selection: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, leak-proof cap.

  • Waste Segregation: Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, silica gel) and solutions, in this designated container.[8]

    • Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. Segregating halogenated waste prevents dangerous reactions and ensures it is routed to the correct high-temperature incineration facility.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly list all contents, including "this compound" and any solvents, as a percentage or concentration.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment to mitigate spills.[9]

  • Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.

Protocol 2: On-Site Neutralization (Expert Use Only)

This procedure addresses the corrosivity characteristic only and should not be attempted without prior EHS approval. The resulting neutralized solution is still considered a hazardous waste due to its halogenated organic nature and must be collected for professional disposal.

  • Preparation: In a chemical fume hood, place a beaker of the acidic waste solution into an ice bath to manage any exothermic reaction.

  • Dilution: Slowly dilute the acidic solution by adding it to cold water. A 1:10 dilution is a safe starting point.[10]

  • Neutralization: While stirring continuously, slowly add a weak base, such as a 5% sodium bicarbonate solution, dropwise.

    • Causality: Using a weak base like sodium bicarbonate is crucial to control the reaction rate and prevent excessive heat generation or splashing that can occur with strong bases like sodium hydroxide.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable between 5.5 and 9.0.[10]

  • Collection: Transfer the neutralized solution to a labeled hazardous waste container. The label must clearly state "Neutralized this compound solution" and list all components.

  • Disposal: Arrange for pickup via your EHS department as described in Protocol 1.

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or dusty, ensure ventilation is adequate (fume hood).

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment & Cleanup:

    • For Solid Spills: Gently sweep up the material and place it into a sealed, labeled hazardous waste container. Avoid creating dust.[1]

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels as the primary absorbent.[7]

  • Final Decontamination: Once the bulk material is collected, decontaminate the spill surface with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA).[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: Code of Federal Regulations.[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Secretary of State.[Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel fluorinated carboxylic acid, 3-Fluoro-3-methylcyclobutanecarboxylic acid presents unique handling challenges that demand a meticulous approach to personal safety. This guide provides an in-depth operational framework for the selection and use of Personal Protective Equipment (PPE). The protocols outlined here are synthesized from best practices for handling corrosive materials and fluorinated organic compounds, designed to empower researchers to work with confidence and safety.

Disclaimer: This guide is based on the general hazards associated with fluorinated carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before any handling, storage, or disposal.

Understanding the Hazard Profile

This compound combines the chemical properties of a carboxylic acid with the unique reactivity of a fluorinated organic compound. Carboxylic acids are generally corrosive and can cause significant irritation or damage to skin and eyes upon contact.[1] The presence of a fluorine atom can enhance the compound's reactivity and may introduce additional toxicological concerns. Therefore, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2]

Core Protective Measures: Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following components are considered essential for minimizing exposure risk.

Eye and Face Protection

Given the corrosive nature of carboxylic acids, robust eye and face protection is paramount to prevent severe and rapid tissue damage from splashes.[3]

  • Chemical Splash Goggles: At a minimum, ANSI Z.87.1-compliant safety glasses should be worn.[3] However, for any procedure involving liquids, chemical splash goggles that form a seal around the eyes are the minimum requirement.[4]

  • Face Shield: When there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Skin and Body Protection

Preventing skin contact is a critical aspect of safely handling this compound. The appropriate protective garments should be chosen based on the scale of the operation.

  • Gloves: The selection of appropriate gloves is crucial. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, more robust options are necessary.[3] Double-gloving is a recommended practice for handling corrosive or readily absorbed compounds.[4] Always inspect gloves for any signs of degradation or punctures before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.[4]

  • Chemical-Resistant Apron: For larger-scale work or when there is a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[3]

  • Footwear: Open-toed shoes are strictly prohibited in the laboratory. Shoes that fully cover the feet are required to protect against spills.[5]

Respiratory Protection

Inhalation of dust or vapors from fluorinated compounds can be hazardous.[4]

  • Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]

  • Respirator: If engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment.[4]

PPE Selection Guide for Common Laboratory Tasks

The level of PPE required can vary depending on the specific task being performed. The following table provides a summary of recommended PPE for different laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Safety GogglesNitrile Gloves (Double-gloved recommended)Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) - Double-glovedLab Coat & Chemical-Resistant ApronChemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) - Double-glovedLab Coat & Chemical-Resistant ApronChemical Fume Hood
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesLab Coat & Chemical-Resistant ApronAppropriate Respirator (based on spill size)

Operational Plan: Step-by-Step Protocols

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, put on the second pair.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside with your bare hands. If double-gloved, remove the inner pair using the same technique.

  • Face Shield/Goggles: Remove your face shield and then your goggles, handling them by the sides.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inward.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[7]

Spill Management Protocol

In the event of a small spill, trained laboratory personnel can typically manage the cleanup.[4]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: If not already wearing it, don the appropriate PPE as outlined in the table above for handling spills.

  • Contain the Spill: Use a spill containment kit with an absorbent material compatible with the chemical.[4]

  • Neutralize (if applicable): For acidic spills, use a neutralizing agent like sodium bicarbonate.[7]

  • Collect and Dispose: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a clearly labeled, sealed hazardous waste container.[2] Do not dispose of this chemical down the drain.[8]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management service.[8]

Visualizing Your PPE Decision-Making Process

The following flowchart provides a visual guide to selecting the appropriate level of PPE based on the nature of your work with this compound.

PPE_Decision_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid task->weighing Weighing solution Preparing Solution or Running Reaction task->solution Liquid Handling spill Handling a Spill task->spill Spill ppe_weighing Required PPE: - Chemical Safety Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood weighing->ppe_weighing ppe_solution Required PPE: - Chemical Splash Goggles & Face Shield - Double Chemical-Resistant Gloves - Lab Coat & Chemical-Resistant Apron - Work in Fume Hood solution->ppe_solution ppe_spill Required PPE: - Chemical Splash Goggles & Face Shield - Heavy-Duty Chemical-Resistant Gloves - Lab Coat & Chemical-Resistant Apron - Appropriate Respirator spill->ppe_spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.